SR9243
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[2-(3-bromophenyl)ethyl]-2,4,6-trimethyl-N-[[4-(3-methylsulfonylphenyl)phenyl]methyl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H32BrNO4S2/c1-22-17-23(2)31(24(3)18-22)39(36,37)33(16-15-25-7-5-9-29(32)19-25)21-26-11-13-27(14-12-26)28-8-6-10-30(20-28)38(4,34)35/h5-14,17-20H,15-16,21H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYQFEJFTCLKXTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N(CCC2=CC(=CC=C2)Br)CC3=CC=C(C=C3)C4=CC(=CC=C4)S(=O)(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H32BrNO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
626.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
SR9243: A Targeted Approach to Disrupting Cancer Cell Metabolism
An In-depth Technical Guide on the Mechanism of Action of SR9243 in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a synthetic, potent, and selective small molecule that acts as a Liver X Receptor (LXR) inverse agonist. In cancer cells, this compound disrupts two fundamental metabolic processes that fuel rapid proliferation and survival: the Warburg effect (aerobic glycolysis) and de novo lipogenesis. By repressing the transcriptional activity of LXRs, this compound downregulates the expression of key genes involved in both pathways, leading to a cascade of anti-tumor effects, including the induction of apoptosis and inhibition of tumor growth. Notably, this compound exhibits a favorable safety profile, showing selectivity for cancer cells while sparing non-malignant cells and tissues from toxicity. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular targets, effects on signaling pathways, and preclinical efficacy, supported by quantitative data and experimental methodologies.
Introduction
Cancer cells undergo profound metabolic reprogramming to sustain their high rates of proliferation and resist cellular stress. Two prominent metabolic hallmarks of cancer are the Warburg effect, characterized by elevated aerobic glycolysis, and a heightened dependency on de novo lipogenesis for the synthesis of fatty acids.[1] The Liver X Receptors (LXRs), members of the nuclear receptor superfamily, have emerged as key regulators of these metabolic pathways.[1] this compound was designed as a potent LXR inverse agonist to therapeutically exploit this metabolic vulnerability in cancer cells.[1] This document elucidates the core mechanism by which this compound exerts its anti-cancer effects.
Core Mechanism of Action: LXR Inverse Agonism
This compound functions as a high-affinity inverse agonist of both LXRα and LXRβ isoforms.[2][3] Unlike LXR agonists which activate the receptor, this compound stabilizes the interaction between the LXR and its corepressor proteins. This action actively represses the transcription of LXR target genes. This inverse agonism is highly selective for LXRs over other nuclear receptors.
Impact on Cancer Cell Metabolism
The primary anti-cancer activity of this compound stems from its ability to simultaneously inhibit glycolysis and lipogenesis by downregulating the expression of LXR-regulated genes.
Inhibition of the Warburg Effect (Aerobic Glycolysis)
This compound significantly curtails the Warburg effect in cancer cells by reducing the expression of key glycolytic enzymes that are direct LXR targets. This leads to a substantial decrease in glycolytic flux, as evidenced by reduced intracellular levels of hexose phosphates, pyruvate, and lactate. The effect of this compound on lactate and pyruvate levels is comparable to that of the potent hexokinase inhibitor 2-deoxyglucose.
Suppression of De Novo Lipogenesis
This compound potently suppresses de novo lipogenesis by repressing the expression of critical lipogenic genes directly regulated by LXR. This disruption of lipid synthesis is a key driver of this compound-mediated cancer cell death, as the depletion of intracellular lipids induces apoptosis. Supplementation with fatty acids such as oleate, stearate, and palmitate can rescue cancer cells from this compound-induced death, highlighting the critical role of lipogenesis inhibition in its mechanism.
Downstream Cellular Effects
The metabolic disruption induced by this compound culminates in several anti-tumor cellular responses.
Induction of Apoptosis
By crippling essential metabolic pathways, this compound effectively starves cancer cells of the energy and building blocks required for survival, leading to the induction of apoptosis. This apoptotic response is observed across a range of cancer cell types.
Selective Cytotoxicity
A significant advantage of this compound is its selective cytotoxicity towards cancer cells, while exhibiting minimal to no toxicity in non-malignant cells. This selectivity is likely due to the heightened metabolic dependence of cancer cells on the pathways targeted by this compound.
In Vivo Tumor Growth Inhibition
In preclinical xenograft models of various cancers, including colon and prostate, this compound has demonstrated potent anti-tumor activity, significantly reducing tumor growth in a dose-dependent manner. Importantly, this tumor growth inhibition is achieved without inducing common toxic side effects such as weight loss, hepatotoxicity, or systemic inflammation.
Quantitative Data
The following tables summarize the quantitative data regarding the efficacy of this compound across various cancer cell lines.
Table 1: In Vitro Cytotoxicity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| PC3 | Prostate | ~15-104 |
| DU-145 | Prostate | ~15-104 |
| SW620 | Colorectal | ~15-104 |
| HT29 | Colorectal | ~15-104 |
| HOP-62 | Lung | ~15-104 |
| NCI-H23 | Lung | ~15-104 |
Data sourced from MedchemExpress.
Table 2: Effect of this compound on Glycolytic and Lipogenic Gene Expression
| Gene | Pathway | Effect |
| GCK1 | Glycolysis | Repression |
| PFK1 | Glycolysis | Repression |
| PFK2 | Glycolysis | Repression |
| FASN | Lipogenesis | Repression |
| SREBP-1c | Lipogenesis | Repression |
| SCD1 | Lipogenesis | Repression |
Data compiled from studies demonstrating this compound's mechanism.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound.
Cell Viability (MTT) Assay
-
Cell Seeding: Cancer cells (e.g., PC3, DU-145, SW620, HT-29, HOP-62, NCI-H23) and non-malignant cells (e.g., PZ-HPV-7, CCD-18Co, MRC5) are seeded in 96-well plates at an appropriate density.
-
Treatment: Cells are treated with increasing doses of this compound or vehicle control (DMSO) for a specified duration (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are solubilized using a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is calculated as a percentage of the vehicle-treated control.
Colony Formation Assay
-
Cell Seeding: Cancer cells are plated at a low density (e.g., 5 x 10³ cells per well) in 6-well plates.
-
Treatment: Cells are treated with vehicle control, or different concentrations of this compound (e.g., 100 nM, 10 µM).
-
Incubation: Cells are allowed to grow for a period of 4 days to form colonies.
-
Fixation and Staining: Colonies are fixed with 1% formaldehyde and stained with 0.05% (w/v) crystal violet solution.
-
Quantification: The number and size of colonies are quantified to assess the long-term proliferative capacity of the cells.
Real-Time PCR (RT-PCR)
-
RNA Extraction: Total RNA is extracted from cells treated with this compound or vehicle for a specified time (e.g., 6 hours).
-
cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme.
-
Quantitative PCR: The relative expression of target genes (e.g., GCK1, PFK1, PFK2, FASN, SREBP-1c, SCD1) is quantified using specific primers and a fluorescent dye (e.g., SYBR Green) in a real-time PCR system. Gene expression levels are normalized to a housekeeping gene (e.g., GAPDH).
Western Blotting
-
Protein Extraction: Whole-cell lysates are prepared from cells treated with this compound or vehicle.
-
Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., FASN, SREBP-1c, SCD1).
-
Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Models
-
Cell Implantation: Human cancer cells (e.g., SW620, DU-145) are subcutaneously injected into immunocompromised mice (e.g., Nu/Nu mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are treated with this compound (e.g., 60 mg/kg, once daily via intraperitoneal injection) or vehicle control.
-
Monitoring: Tumor volume and body weight are monitored regularly throughout the study.
-
Endpoint Analysis: At the end of the study, tumors are excised, and tissues may be collected for further analysis (e.g., gene expression, immunohistochemistry).
Visualizations
The following diagrams illustrate the key mechanisms and experimental workflows related to this compound.
Caption: this compound Mechanism of Action in Cancer Cells.
Caption: General Experimental Workflow for this compound Evaluation.
Conclusion
This compound represents a novel and promising therapeutic strategy for a broad range of cancers by targeting their metabolic dependencies. Its unique mechanism of action as an LXR inverse agonist allows for the dual inhibition of glycolysis and lipogenesis, leading to selective cancer cell death and potent anti-tumor efficacy in vivo. The favorable safety profile of this compound further underscores its potential as a standalone or combination therapy in future cancer treatment paradigms. Further research and clinical investigation are warranted to fully realize the therapeutic potential of this innovative approach.
References
SR9243: A Technical Guide to its Function as a Liver X Receptor (LXR) Inverse Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
SR9243 is a potent and selective synthetic inverse agonist of the Liver X Receptors (LXRα and LXRβ), nuclear receptors that are master regulators of lipid and glucose metabolism. Unlike LXR agonists which activate these receptors, this compound binds to LXRs and promotes the recruitment of corepressor proteins, leading to the transcriptional repression of LXR target genes. This unique mechanism of action effectively shuts down key metabolic pathways, such as de novo lipogenesis and aerobic glycolysis (the Warburg effect), which are often dysregulated in various diseases, including cancer and metabolic disorders. This document provides a comprehensive technical overview of the function, mechanism of action, and experimental validation of this compound as an LXR inverse agonist.
Introduction to Liver X Receptors (LXRs)
Liver X Receptors (LXRs) are ligand-activated transcription factors belonging to the nuclear receptor superfamily. There are two isoforms, LXRα (NR1H3) and LXRβ (NR1H2), which are encoded by separate genes. LXRα is predominantly expressed in the liver, adipose tissue, intestines, and macrophages, while LXRβ is ubiquitously expressed. LXRs play a crucial role in maintaining cholesterol homeostasis by sensing oxysterol levels and regulating the expression of genes involved in cholesterol efflux, transport, and excretion.[1][2][3] Upon activation by endogenous oxysterols or synthetic agonists, LXRs form a heterodimer with the Retinoid X Receptor (RXR) and bind to LXR response elements (LXREs) in the promoter regions of target genes, thereby activating their transcription.[4]
While LXR activation has therapeutic potential for conditions like atherosclerosis, it is also associated with undesirable side effects, most notably hepatic steatosis (fatty liver) due to the upregulation of genes involved in fatty acid synthesis.[5] This has spurred the development of LXR inverse agonists like this compound, which aim to suppress the basal activity of LXRs and repress the expression of lipogenic and glycolytic genes.
This compound: Mechanism of Action as an LXR Inverse Agonist
This compound functions as an LXR inverse agonist by binding to the ligand-binding domain (LBD) of both LXRα and LXRβ. This binding event induces a conformational change in the receptor that promotes the recruitment of corepressor proteins, such as the Nuclear Receptor Corepressor (NCoR). The LXR/RXR heterodimer, now complexed with corepressors, actively represses the transcription of target genes. This is in stark contrast to LXR agonists, which promote the recruitment of coactivator proteins and enhance gene transcription.
The primary consequence of this compound-mediated LXR repression is the downregulation of genes involved in two critical metabolic pathways:
-
De Novo Lipogenesis: this compound significantly suppresses the expression of key lipogenic genes, including Sterol Regulatory Element-Binding Protein 1c (SREBP-1c), Fatty Acid Synthase (FASN), and Stearoyl-CoA Desaturase 1 (SCD1). This leads to a reduction in the synthesis of fatty acids and triglycerides.
-
Aerobic Glycolysis (The Warburg Effect): In cancer cells, this compound has been shown to inhibit the Warburg effect by downregulating the expression of several glycolytic enzymes.
By simultaneously inhibiting these two interconnected metabolic pathways, this compound effectively starves cancer cells of the building blocks and energy required for rapid proliferation, leading to apoptosis.
Signaling Pathway Diagram
Caption: LXR signaling pathway and the mechanism of this compound.
Quantitative Data on this compound Activity
The efficacy of this compound has been quantified in various in vitro and in vivo models. The following tables summarize key data points from published studies.
Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| PC3 | Prostate | ~15-104 | |
| DU-145 | Prostate | ~15-104 | |
| SW620 | Colorectal | ~15-104 | |
| HT29 | Colorectal | ~15-104 | |
| HOP-62 | Lung | ~15-104 | |
| NCI-H23 | Lung | ~15-104 |
Table 2: In Vivo Efficacy and Dosing of this compound
| Animal Model | Condition | Dosage | Outcome | Reference |
| Mice with SW620, DU-145, LLC xenografts | Cancer | 60 mg/kg, once daily | Inhibition of tumor growth | |
| Diet-induced obese mice | Hepatic Steatosis | Not specified | Suppression of hepatic lipogenesis and inflammation | |
| NASH mouse model (BDL or CCl4 induced) | Nonalcoholic Steatohepatitis | 30 mg/kg, i.p. injection | Reduced hepatic inflammation and fibrosis |
Table 3: Effect of this compound on Gene Expression
| Gene | Pathway | Effect | Cell/Tissue Type | Reference |
| SREBP-1c | Lipogenesis | Downregulation | Cancer cell lines | |
| FASN | Lipogenesis | Downregulation | Cancer cell lines | |
| SCD1 | Lipogenesis | Downregulation | Cancer cell lines | |
| GCK1 | Glycolysis | Downregulation | Cancer cell lines | |
| PFK1/2 | Glycolysis | Downregulation | Cancer cell lines | |
| LDH | Glycolysis | Downregulation | Cancer cell lines | |
| CD68 | Inflammation | Downregulation | Mouse liver (NASH model) | |
| TNF-α | Inflammation | Downregulation | Mouse liver (NASH model) | |
| IL-1β | Inflammation | Downregulation | Mouse liver (NASH model) | |
| IL-6 | Inflammation | Downregulation | Mouse liver (NASH model) |
Key Experimental Protocols
The characterization of this compound as an LXR inverse agonist has relied on a variety of standard and specialized molecular and cellular biology techniques.
LXR Luciferase Reporter Gene Assay
This assay is fundamental to determining the agonist or inverse agonist activity of a compound on LXR.
-
Principle: HEK293 cells are transiently transfected with expression vectors for LXRα or LXRβ, along with a reporter plasmid containing multiple copies of an LXR response element (LXRE) upstream of a luciferase gene.
-
Methodology:
-
HEK293 cells are plated in 96-well plates.
-
Cells are transfected with the LXR expression vector, the LXRE-luciferase reporter plasmid, and a control plasmid (e.g., expressing GFP) for normalization.
-
After 24 hours, the cells are treated with various concentrations of this compound or a control compound (e.g., DMSO as a negative control, a known LXR agonist as a positive control).
-
Following an incubation period, the cells are lysed, and luciferase activity is measured using a luminometer.
-
The relative luciferase activity is calculated and normalized to the control. A decrease in basal luciferase activity indicates inverse agonism.
-
-
Data Analysis: IC50 values are determined by plotting the dose-response curve.
Experimental Workflow: LXR Luciferase Reporter Assay
Caption: Workflow for LXR luciferase reporter gene assay.
Gene Expression Analysis (qRT-PCR)
Quantitative real-time polymerase chain reaction (qRT-PCR) is used to measure the effect of this compound on the mRNA levels of LXR target genes.
-
Principle: This technique quantifies the amount of a specific RNA transcript in a sample.
-
Methodology:
-
Cells or tissues are treated with this compound or a vehicle control.
-
Total RNA is extracted and purified.
-
RNA is reverse-transcribed into complementary DNA (cDNA).
-
The cDNA is used as a template for PCR with primers specific to the target genes (e.g., SREBP-1c, FASN, SCD1).
-
The amplification of DNA is monitored in real-time using a fluorescent dye (e.g., SYBR Green).
-
The relative expression of the target genes is calculated after normalization to a housekeeping gene (e.g., GAPDH, β-actin).
-
-
Data Analysis: The fold change in gene expression in this compound-treated samples is compared to the control.
Western Blotting
Western blotting is employed to assess the impact of this compound on the protein levels of LXR target genes.
-
Principle: This technique detects specific proteins in a sample.
-
Methodology:
-
Cells or tissues are treated with this compound or a vehicle control.
-
Proteins are extracted and their concentrations are determined.
-
Proteins are separated by size using SDS-PAGE and transferred to a membrane.
-
The membrane is incubated with primary antibodies specific to the target proteins (e.g., FASN, SREBP-1c).
-
A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection.
-
The signal is visualized using a chemiluminescent substrate.
-
-
Data Analysis: The intensity of the protein bands is quantified and normalized to a loading control (e.g., β-actin).
In Vivo Tumor Xenograft Studies
These studies evaluate the anti-cancer efficacy of this compound in a living organism.
-
Principle: Human cancer cells are implanted into immunocompromised mice, and the effect of this compound on tumor growth is monitored.
-
Methodology:
-
A specific number of cancer cells (e.g., SW620, DU-145) are subcutaneously injected into nude mice.
-
Once tumors reach a palpable size, the mice are randomized into treatment and control groups.
-
The treatment group receives daily administration of this compound (e.g., 60 mg/kg via intraperitoneal injection), while the control group receives a vehicle.
-
Tumor volume and body weight are measured regularly.
-
At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., histology, gene expression).
-
-
Data Analysis: Tumor growth curves are plotted, and statistical analysis is performed to compare the tumor sizes between the treated and control groups.
Therapeutic Potential and Future Directions
The ability of this compound to potently suppress lipogenesis and glycolysis without causing the adverse effects associated with LXR agonists makes it a promising therapeutic candidate for several diseases.
-
Oncology: By targeting the metabolic reprogramming that is a hallmark of cancer, this compound has demonstrated broad anti-tumor activity in preclinical models of various cancers, including those of the lung, prostate, and colon. It has also been shown to induce apoptosis in tumor cells without significant toxicity to normal cells.
-
Metabolic Diseases: this compound has shown efficacy in animal models of nonalcoholic steatohepatitis (NASH) by reducing liver inflammation and fibrosis. Its ability to suppress hepatic steatosis suggests potential for treating other metabolic disorders associated with lipid accumulation.
Further research is warranted to fully elucidate the therapeutic potential of this compound. Clinical trials will be necessary to evaluate its safety and efficacy in humans. The development of next-generation LXR inverse agonists with improved pharmacokinetic and pharmacodynamic properties is also an active area of research.
Conclusion
This compound is a powerful research tool and a promising therapeutic candidate that functions as a potent and selective LXR inverse agonist. By recruiting corepressors to LXR, it effectively downregulates the transcription of genes involved in de novo lipogenesis and glycolysis. This dual mechanism of action provides a strong rationale for its investigation in the treatment of cancer and metabolic diseases. The data summarized in this guide highlight the significant preclinical evidence supporting the continued development of this compound and other LXR inverse agonists.
References
- 1. academic.oup.com [academic.oup.com]
- 2. ahajournals.org [ahajournals.org]
- 3. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. Broad Anti-tumor Activity of a Small Molecule that Selectively Targets the Warburg Effect and Lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
SR9243: A Technical Guide to its Role in Regulating the Warburg Effect
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cancer cells exhibit a distinct metabolic phenotype characterized by a heightened reliance on aerobic glycolysis, a phenomenon termed the Warburg effect. This metabolic reprogramming is a critical enabler of tumor growth and proliferation, making it a prime target for therapeutic intervention. SR9243, a potent and selective synthetic inverse agonist of the Liver X Receptor (LXR), has emerged as a promising agent that effectively targets the Warburg effect. By modulating LXR activity, this compound orchestrates a comprehensive downregulation of the transcriptional machinery responsible for glycolysis and lipogenesis, leading to a metabolic shift that is detrimental to cancer cell survival while sparing non-malignant cells. This technical guide provides an in-depth overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.
Introduction: The Warburg Effect and the Therapeutic Promise of this compound
The Warburg effect describes the observation that cancer cells preferentially metabolize glucose through glycolysis, even in the presence of ample oxygen, rather than utilizing the more energy-efficient pathway of oxidative phosphorylation. This metabolic shift provides cancer cells with a rapid means of ATP production and, crucially, funnels glycolytic intermediates into anabolic pathways for the synthesis of nucleotides, lipids, and amino acids necessary for rapid cell proliferation.[1][2][3]
Liver X Receptors (LXRs), members of the nuclear receptor superfamily, are key transcriptional regulators of cellular metabolism, including both glycolysis and lipogenesis.[4] In cancer, the LXR signaling pathway is often hijacked to support the metabolic demands of tumorigenesis. This compound is a synthetic small molecule that functions as an LXR inverse agonist.[4] Unlike LXR agonists, which activate the receptor, this compound binds to LXR and promotes the recruitment of co-repressor proteins, leading to the transcriptional repression of LXR target genes. This targeted suppression of LXR activity effectively dismantles the metabolic framework that sustains the Warburg effect and de novo lipogenesis in cancer cells, inducing apoptosis and inhibiting tumor growth.
Mechanism of Action: this compound as an LXR Inverse Agonist
This compound exerts its anti-cancer effects by directly engaging with LXRα and LXRβ. Its binding to the LXR ligand-binding domain induces a conformational change that facilitates the recruitment of transcriptional co-repressor complexes. This action actively represses the basal transcription of LXR target genes, many of which are pivotal for the Warburg effect and lipogenesis.
The downstream consequences of this compound-mediated LXR inverse agonism include:
-
Downregulation of Glycolytic Gene Expression: this compound significantly reduces the expression of key glycolytic enzymes, including Hexokinase 2 (HK2), 6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 3 (PFKFB3), and Lactate Dehydrogenase A (LDHA).
-
Inhibition of Lipogenesis: this compound also suppresses the expression of critical lipogenic genes such as Sterol Regulatory Element-Binding Protein 1c (SREBP-1c), Fatty Acid Synthase (FASN), and Stearoyl-CoA Desaturase 1 (SCD1).
-
Induction of Apoptosis: By crippling these two fundamental metabolic pathways, this compound creates a metabolic crisis within cancer cells, leading to the induction of apoptosis.
A key advantage of this compound is its selective toxicity towards cancer cells, with minimal impact on the viability of non-malignant cells. This selectivity is attributed to the heightened dependence of cancer cells on the Warburg effect and de novo lipogenesis for their survival and proliferation.
Quantitative Data on the Efficacy of this compound
The anti-neoplastic activity of this compound has been quantified across various cancer cell lines and preclinical models. The following tables summarize key findings demonstrating its potent and selective effects on cancer cell metabolism and viability.
Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| SW620 | Colon | 40 |
| HT-29 | Colon | 104 |
| DU-145 | Prostate | 15 |
| PC-3 | Prostate | 61 |
| NCI-H23 | Lung | 72 |
| HOP-62 | Lung | 26 |
Table 2: Effect of this compound on Glycolytic Metabolism in Cancer Cells
| Parameter | Cell Line(s) | Treatment | Observation |
| Extracellular Acidification Rate (ECAR) | Various cancer cell lines | This compound | Significant reduction to levels comparable to non-malignant cells. |
| Lactate Production | HOP-62 | This compound (24 hr) | Significant reduction. |
| Pyruvate Levels | HOP-62 | This compound (24 hr) | Significant reduction. |
Table 3: In Vivo Efficacy of this compound in a Colon Cancer Xenograft Model
| Treatment Group | Tumor Growth | Apoptotic Cells (TUNEL assay) |
| Vehicle | Uninhibited | Baseline |
| This compound | Substantially reduced in a dose-dependent manner | Significantly increased |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the role of this compound in regulating the Warburg effect.
Seahorse XF Glycolysis Stress Test
This assay measures the key parameters of glycolytic flux: glycolysis, glycolytic capacity, and glycolytic reserve, by monitoring the extracellular acidification rate (ECAR).
Materials:
-
Seahorse XF Analyzer (e.g., XFe96 or XF Pro)
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium (e.g., DMEM, supplemented with 2 mM L-glutamine)
-
Glucose (10 mM final concentration)
-
Oligomycin (1 µM final concentration)
-
2-Deoxyglucose (2-DG) (50 mM final concentration)
-
Cancer cells of interest
-
This compound
Procedure:
-
Cell Seeding: Seed cancer cells in a Seahorse XF Cell Culture Microplate at a pre-determined optimal density (typically 20,000-80,000 cells/well) and allow them to adhere overnight in a standard CO2 incubator.
-
This compound Treatment: The following day, treat the cells with the desired concentrations of this compound or vehicle control for the specified duration (e.g., 6-24 hours).
-
Assay Medium Preparation: Prepare the Seahorse XF Base Medium supplemented with L-glutamine. Warm the medium to 37°C and adjust the pH to 7.4.
-
Cell Plate Preparation: One hour before the assay, remove the culture medium from the cells, wash once with the prepared Seahorse assay medium, and then add the final volume of assay medium to each well. Incubate the plate in a non-CO2 37°C incubator for 1 hour to allow for temperature and pH equilibration.
-
Sensor Cartridge Hydration and Calibration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 37°C incubator. On the day of the assay, load the cartridge with the compounds for injection (Glucose, Oligomycin, and 2-DG) and calibrate the Seahorse XF Analyzer.
-
Assay Execution: Place the cell plate into the Seahorse XF Analyzer. The instrument will measure the basal ECAR, and then sequentially inject glucose, oligomycin, and 2-DG, measuring the ECAR after each injection.
-
Data Analysis: Analyze the data using the Seahorse Wave software to determine the key parameters of glycolytic function.
Glucose Uptake Assay using 2-NBDG
This flow cytometry-based assay measures the uptake of a fluorescent glucose analog, 2-NBDG, to assess glucose transport into cells.
Materials:
-
2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)
-
Phosphate-Buffered Saline (PBS)
-
Fetal Bovine Serum (FBS)
-
Flow cytometer
-
Cancer cells of interest
-
This compound
Procedure:
-
Cell Culture and Treatment: Culture cancer cells to the desired confluency and treat with this compound or vehicle for the chosen time.
-
Cell Harvest: Harvest the cells using trypsin and wash once with PBS.
-
Glucose Starvation: Resuspend the cells in glucose-free medium and incubate for 30-60 minutes to normalize glucose uptake rates.
-
2-NBDG Incubation: Incubate the cells with 100 µM 2-NBDG in glucose-free medium for 30 minutes at 37°C in the dark. Include a negative control of cells without 2-NBDG.
-
Washing: Stop the uptake by adding ice-cold PBS and wash the cells twice with cold PBS to remove extracellular 2-NBDG.
-
Flow Cytometry Analysis: Resuspend the cells in FACS buffer (e.g., PBS with 2% FBS) and analyze the fluorescence intensity on a flow cytometer using the appropriate laser and filter settings (e.g., excitation at 488 nm and emission at ~530 nm).
Lactate Production Assay (Colorimetric)
This assay quantifies the amount of lactate secreted by cells into the culture medium, a key indicator of glycolytic activity.
Materials:
-
Colorimetric lactate assay kit (containing lactate dehydrogenase, NAD+, and a colorimetric probe)
-
96-well microplate
-
Microplate reader
-
Cell culture medium
-
Cancer cells of interest
-
This compound
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound or vehicle for the desired duration.
-
Sample Collection: Collect the cell culture supernatant. If the cells are to be lysed for intracellular lactate measurement, wash the cells with cold PBS and lyse them according to the kit's instructions.
-
Standard Curve Preparation: Prepare a series of lactate standards according to the assay kit's protocol.
-
Reaction Setup: Add the collected supernatant or cell lysate and the lactate standards to a new 96-well plate.
-
Reagent Addition: Add the reaction mix provided in the kit to each well.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measurement: Measure the absorbance at the wavelength specified in the kit's protocol (e.g., 450 nm or 570 nm) using a microplate reader.
-
Calculation: Determine the lactate concentration in the samples by comparing their absorbance to the standard curve.
Western Blot Analysis of Glycolytic Enzymes
This technique is used to detect and quantify the protein expression levels of key glycolytic enzymes.
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against glycolytic enzymes (e.g., HK2, PFKFB3, LDHA) and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Treat cells with this compound or vehicle, then lyse the cells in ice-cold RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Add the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
Signaling Pathways and Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways regulated by this compound.
Caption: this compound Mechanism of Action as an LXR Inverse Agonist.
Caption: this compound's Inhibition of the Glycolytic Pathway.
Caption: Experimental Workflow for this compound Evaluation.
Conclusion
This compound represents a novel and promising therapeutic strategy for targeting the metabolic vulnerabilities of cancer. By acting as an LXR inverse agonist, it effectively dismantles the transcriptional framework that supports the Warburg effect and de novo lipogenesis, two metabolic hallmarks of cancer. The data presented in this guide underscore the potent and selective anti-cancer activity of this compound. The detailed experimental protocols provide a robust framework for researchers to further investigate the therapeutic potential of this compound and other modulators of cancer metabolism. The continued exploration of LXR inverse agonism as a therapeutic modality holds significant promise for the development of new and effective cancer treatments.
References
- 1. Liver X receptor inverse agonist this compound attenuates rheumatoid arthritis via modulating glycolytic metabolism of macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Liver X Receptor Inverse Agonist this compound Suppresses Nonalcoholic Steatohepatitis Intrahepatic Inflammation and Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. xcessbio.com [xcessbio.com]
The LXR Inverse Agonist SR9243: A Dual Inhibitor of Lipogenesis and Glycolysis in Cancer Metabolism
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Malignant cells display profound metabolic reprogramming, characterized by an increased reliance on aerobic glycolysis (the Warburg effect) and de novo lipogenesis to support rapid proliferation and survival. The Liver X Receptors (LXRs), nuclear receptors that play a pivotal role in cholesterol homeostasis and lipid metabolism, have emerged as critical regulators of these oncogenic metabolic pathways. SR9243 is a potent and selective LXR inverse agonist that effectively suppresses the basal transcriptional activity of both LXRα and LXRβ. By inducing the recruitment of corepressor complexes to LXR target genes, this compound coordinately downregulates the expression of key enzymes involved in glycolysis and lipogenesis. This dual inhibition disrupts the metabolic engine of cancer cells, leading to significant anti-tumor activity in a broad range of preclinical cancer models. Notably, this compound exhibits selective cytotoxicity towards cancer cells while sparing non-malignant cells and has demonstrated in vivo efficacy without inducing common toxicities such as weight loss, hepatotoxicity, or inflammation. This technical guide provides an in-depth overview of the mechanism of action of this compound, its impact on cancer metabolism, and detailed experimental protocols for its investigation.
Introduction
Cancer cell metabolism is a hallmark of malignancy, characterized by a fundamental shift in nutrient utilization to fuel anabolic growth and proliferation. Two interconnected pathways, aerobic glycolysis and de novo lipogenesis, are central to this metabolic reprogramming. The Warburg effect describes the phenomenon whereby cancer cells preferentially metabolize glucose through glycolysis, even in the presence of ample oxygen, to generate ATP and biosynthetic precursors. Concurrently, many cancers exhibit elevated rates of de novo lipogenesis, the synthesis of fatty acids from non-lipid precursors, to provide building blocks for membranes and signaling molecules.
The Liver X Receptors (LXRα and LXRβ) are ligand-activated transcription factors that are master regulators of lipid metabolism. While LXR agonists have been explored for their anti-cancer properties, their clinical utility has been hampered by side effects such as hepatic steatosis. This compound represents a novel therapeutic strategy by acting as an LXR inverse agonist. Instead of activating LXR, this compound stabilizes a conformation that promotes the recruitment of corepressors, leading to the potent suppression of LXR target gene expression below basal levels. This mechanism allows for the simultaneous inhibition of both glycolysis and lipogenesis, striking at the metabolic heart of cancer cells.
Mechanism of Action of this compound
This compound functions by directly binding to LXRα and LXRβ, inducing a conformational change that facilitates the recruitment of nuclear receptor corepressors (NCoR) and silencing mediator for retinoid and thyroid-hormone receptors (SMRT). This corepressor complex then binds to LXR response elements (LXREs) in the promoter regions of target genes, actively repressing their transcription.
The key downstream targets of this compound-mediated LXR repression include a suite of genes critical for lipogenesis and glycolysis:
-
Lipogenesis:
-
Sterol Regulatory Element-Binding Protein 1c (SREBP-1c): A master transcriptional regulator of lipogenic gene expression.
-
Fatty Acid Synthase (FASN): A key enzyme in the synthesis of palmitate.
-
Stearoyl-CoA Desaturase 1 (SCD1): Catalyzes the synthesis of monounsaturated fatty acids.
-
-
Glycolysis:
-
Glucokinase (GCK)
-
Phosphofructokinase 1 and 2 (PFK1, PFK2)
-
Lactate Dehydrogenase (LDH)
-
By downregulating these genes, this compound effectively shuts down the production of essential lipids and curtails the high glycolytic flux characteristic of cancer cells, leading to energy crisis and apoptosis.
Data Presentation: Quantitative Effects of this compound
In Vitro Cytotoxicity
This compound demonstrates potent cytotoxic effects across a range of human cancer cell lines, with notable selectivity for malignant cells over non-malignant counterparts.[1]
| Cell Line | Cancer Type | IC₅₀ (nM) |
| PC3 | Prostate | ~104 |
| DU-145 | Prostate | ~15 |
| SW620 | Colorectal | ~50 |
| HT29 | Colorectal | ~80 |
| HOP-62 | Lung | ~25 |
| NCI-H23 | Lung | ~20 |
| Table 1: Half-maximal inhibitory concentration (IC₅₀) of this compound in various cancer cell lines as determined by MTT assay.[1] |
In Vivo Anti-Tumor Efficacy
In xenograft models, this compound significantly inhibits tumor growth in a dose-dependent manner without causing significant weight loss in the animals.[1]
| Cancer Model | Treatment | Dosage | Tumor Volume Reduction vs. Vehicle |
| SW620 (Colon) | This compound | 30 mg/kg | Significant |
| SW620 (Colon) | This compound | 60 mg/kg | Substantial |
| DU-145 (Prostate) | This compound | 60 mg/kg | Potent |
| LLC1 (Lung) | This compound | 60 mg/kg | Profound |
| Table 2: Summary of in vivo anti-tumor efficacy of this compound in various xenograft models.[1] |
Impact on Gene Expression and Metabolism
This compound treatment leads to a marked reduction in the expression of key lipogenic and glycolytic genes in cancer cells and tumors.[1] This is accompanied by a significant decrease in the intracellular levels of corresponding metabolites.
| Gene | Cancer Cell Line / Tumor Model | Fold Change in Expression (this compound vs. Vehicle) |
| SREBP-1c | SW620, DU-145, LLC1 | Significantly Decreased |
| FASN | SW620, DU-145, LLC1 | Significantly Decreased |
| SCD1 | SW620, DU-145 | Significantly Decreased |
| GCK1 | SW620 | Significantly Decreased |
| PFK1 | SW620 | Significantly Decreased |
| PFK2 | SW620, LLC1 | Significantly Decreased |
| Table 3: Effect of this compound on the expression of key metabolic genes. |
| Metabolite | Cancer Cell Line | Fold Change in Levels (this compound vs. Vehicle) |
| Pyruvate | HOP-62, PC3 | Significantly Decreased |
| Lactate | HOP-62, PC3 | Significantly Decreased |
| Hexose Phosphates | PC3, HOP-62 | Significantly Decreased |
| Palmitoleate | SW620, HOP-62 | Significantly Decreased |
| Myristoleate | SW620, HOP-62 | Significantly Decreased |
| Table 4: Effect of this compound on intracellular metabolite levels. |
Experimental Protocols
The following protocols are based on methodologies reported in peer-reviewed studies investigating this compound and are provided as a guide for researchers. Optimization may be required for specific cell lines and experimental conditions.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound (e.g., 1 nM to 10 µM) or vehicle control (DMSO) for 72-96 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and incubate overnight in the dark to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.
In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for assessing the anti-tumor efficacy of this compound in a xenograft model.
-
Cell Preparation: Culture the desired cancer cell line (e.g., SW620, DU-145) to ~80% confluency. Harvest the cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1-5 x 10⁷ cells/mL.
-
Tumor Implantation: Subcutaneously inject 100-200 µL of the cell suspension into the flank of athymic nude mice.
-
Tumor Growth and Randomization: Monitor tumor growth with calipers. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and vehicle control groups.
-
Treatment Administration: Prepare this compound in a vehicle solution (e.g., 10% DMSO, 10% Tween-80, 80% water). Administer this compound (e.g., 30 or 60 mg/kg) or vehicle control daily via intraperitoneal (i.p.) injection.
-
Monitoring: Measure tumor volume and mouse body weight every 2-3 days.
-
Endpoint and Analysis: At the end of the study (typically 21-28 days), euthanize the mice and excise the tumors. Tumors can be processed for gene expression analysis (qRT-PCR), metabolite analysis (GC/MS), and apoptosis assays (TUNEL).
Quantitative Real-Time PCR (qRT-PCR)
This protocol is for measuring the relative expression of target genes.
-
RNA Extraction: Extract total RNA from this compound-treated and control cells or tumor tissue using a suitable RNA isolation kit.
-
cDNA Synthesis: Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green master mix, cDNA template, and gene-specific primers for target genes (e.g., FASN, SREBP1C, SCD1, GCK, PFKFB2) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Thermal Cycling: Perform the qPCR on a real-time PCR system. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene.
Note: Specific primer sequences should be designed or obtained from published literature and validated for specificity and efficiency.
Seahorse XF Extracellular Flux Analysis
This assay measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) to assess mitochondrial respiration and glycolysis, respectively.
-
Cell Seeding: Seed cells in a Seahorse XF culture plate and allow them to adhere.
-
Treatment: Treat cells with this compound or vehicle for the desired duration.
-
Assay Preparation: One hour before the assay, replace the culture medium with Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine, and incubate in a non-CO₂ incubator at 37°C.
-
Drug Loading: Load the injector ports of the Seahorse sensor cartridge with modulators of mitochondrial function:
-
Port A: Oligomycin (ATP synthase inhibitor)
-
Port B: FCCP (uncoupling agent)
-
Port C: Rotenone/Antimycin A (Complex I and III inhibitors)
-
-
Seahorse Assay: Calibrate the sensor cartridge and perform the assay according to the manufacturer's instructions.
-
Data Analysis: Analyze the OCR and ECAR data to determine parameters such as basal respiration, ATP-linked respiration, maximal respiration, and glycolytic rate.
Note: Optimal concentrations of oligomycin and FCCP are cell-type dependent and should be determined empirically through titration experiments.
Chromatin Immunoprecipitation (ChIP) Assay
This technique is used to investigate the interaction of proteins with specific DNA regions.
-
Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and sonicate the chromatin to generate DNA fragments of 200-1000 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for the protein of interest (e.g., LXRα or LXRβ) overnight at 4°C. Use a non-specific IgG as a negative control.
-
Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
Washes: Wash the beads to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by heating at 65°C.
-
DNA Purification: Purify the DNA using a PCR purification kit.
-
Analysis: Analyze the precipitated DNA by qPCR using primers flanking the putative binding sites (LXREs) in the promoter regions of target genes.
Conclusion
This compound represents a promising therapeutic agent that targets the metabolic vulnerabilities of cancer cells. Its unique mechanism as an LXR inverse agonist allows for the dual inhibition of glycolysis and lipogenesis, two pathways essential for tumor growth and survival. The preclinical data demonstrate potent and selective anti-tumor activity with a favorable safety profile. The experimental protocols provided in this guide offer a framework for researchers to further investigate the therapeutic potential of this compound and other LXR-modulating compounds in the field of cancer metabolism. Future research should focus on identifying predictive biomarkers for this compound sensitivity and exploring its efficacy in combination with other anti-cancer therapies.
References
Beyond the Liver X Receptor: An In-depth Technical Guide to the Molecular Targets of SR9243
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR9243 is a potent synthetic inverse agonist of the Liver X Receptors (LXRα and LXRβ), nuclear receptors that play a pivotal role in regulating lipid metabolism, inflammation, and cholesterol homeostasis.[1][2][3] While its on-target activity through LXR is well-documented and forms the basis of its therapeutic potential in oncology and metabolic diseases, a comprehensive understanding of its molecular interactions beyond LXR is crucial for a complete assessment of its mechanism of action and safety profile. This technical guide delves into the known molecular targets and signaling pathways modulated by this compound, with a specific focus on those extending beyond its primary interaction with LXR. The available evidence strongly suggests that the most significant non-LXR effects of this compound are downstream consequences of its potent LXR antagonism, rather than direct off-target binding events.
Core Molecular Target Beyond LXR: The AMPK/mTOR/HIF-1α Signaling Axis
The most consistently reported molecular pathway affected by this compound, independent of a direct binding interaction, is the AMP-activated protein kinase (AMPK) signaling cascade. This compound has been shown to indirectly activate AMPK, a central regulator of cellular energy homeostasis. This activation triggers a cascade of events that are fundamental to the anti-cancer and anti-inflammatory effects of this compound.
Quantitative Data on this compound Biological Activity
While direct binding affinities of this compound to non-LXR targets are not currently available in the public domain, the following table summarizes the quantitative data on its biological effects in various cancer cell lines, which are a consequence of its downstream signaling modulation.
| Cell Line | Cancer Type | Parameter | Value | Reference |
| PC3 | Prostate | IC₅₀ | ~15 nM | [2][4] |
| DU-145 | Prostate | IC₅₀ | ~104 nM | |
| SW620 | Colorectal | IC₅₀ | Not specified | |
| HT29 | Colorectal | IC₅₀ | Not specified | |
| HOP-62 | Lung | IC₅₀ | Not specified | |
| NCI-H23 | Lung | IC₅₀ | Not specified |
Signaling Pathway Diagram
The following diagram illustrates the signaling pathway modulated by this compound, leading to the inhibition of glycolysis and lipogenesis.
Caption: this compound signaling cascade beyond LXR.
Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the molecular targets of this compound beyond LXR.
Western Blot for AMPK and mTOR Phosphorylation
Objective: To determine the effect of this compound on the phosphorylation status of AMPK and mTOR in cultured cells.
Materials:
-
RAW264.7 macrophages or other relevant cell line
-
This compound
-
LPS (Lipopolysaccharide) and IFN-γ (Interferon-gamma) for M1 macrophage polarization (optional)
-
Phospho-AMPKα (Thr172) antibody
-
Total AMPKα antibody
-
Phospho-mTOR (Ser2448) antibody
-
Total mTOR antibody
-
Loading control antibody (e.g., β-actin or GAPDH)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Protocol:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with various concentrations of this compound (e.g., 5, 10, 20 µM) for the desired time period (e.g., 6 hours). For macrophage studies, co-stimulation with LPS/IFN-γ may be performed.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply ECL detection reagent to the membrane.
-
Visualize protein bands using a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software and normalize to the loading control and total protein levels.
-
Quantitative Real-Time PCR (qRT-PCR) for Glycolytic and Lipogenic Gene Expression
Objective: To measure the effect of this compound on the mRNA expression of key glycolytic and lipogenic enzymes.
Materials:
-
Treated cells (as described in the Western Blot protocol)
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
cDNA synthesis kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Primers for target genes (e.g., LDH-A, HK2, G6PD, GLUT1, HIF-1α, FASN, SREBP-1c, SCD1) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Protocol:
-
RNA Extraction: Extract total RNA from treated cells using an RNA extraction kit according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.
-
cDNA Synthesis: Synthesize cDNA from an equal amount of RNA (e.g., 1 µg) using a cDNA synthesis kit.
-
qPCR Reaction:
-
Prepare the qPCR reaction mixture containing cDNA, qPCR master mix, and forward and reverse primers for each target and housekeeping gene.
-
Perform the qPCR reaction in a qPCR instrument using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene.
-
Immunofluorescence for FASN Expression
Objective: To visualize the effect of this compound on the protein expression and subcellular localization of Fatty Acid Synthase (FASN).
Materials:
-
Cells grown on coverslips
-
This compound
-
4% Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against FASN
-
Fluorophore-conjugated secondary antibody
-
DAPI for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Protocol:
-
Cell Culture and Treatment: Seed cells on sterile coverslips in a culture plate. Treat with this compound as required.
-
Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with permeabilization buffer for 10 minutes.
-
Blocking: Wash with PBS and block with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with the primary FASN antibody (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with the fluorophore-conjugated secondary antibody for 1 hour at room temperature, protected from light.
-
Nuclear Staining: Wash with PBS and stain with DAPI for 5 minutes.
-
Mounting and Imaging: Wash with PBS, mount the coverslips onto microscope slides using mounting medium, and visualize using a fluorescence microscope.
Logical Workflow Diagram
The following diagram outlines the logical workflow for investigating the non-LXR molecular targets of this compound.
Caption: Workflow for identifying non-LXR targets of this compound.
Conclusion
References
- 1. Broad Anti-tumor Activity of a Small Molecule that Selectively Targets the Warburg Effect and Lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Liver X receptor inverse agonist this compound attenuates rheumatoid arthritis via modulating glycolytic metabolism of macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
The Impact of SR9243 on Gene Expression Downstream of the Liver X Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR9243 is a potent and specific synthetic inverse agonist of the Liver X Receptors (LXRα and LXRβ). LXRs are nuclear receptors that play a pivotal role in the transcriptional regulation of genes involved in lipid metabolism, inflammation, and cholesterol homeostasis. As an inverse agonist, this compound actively represses the basal constitutive activity of LXRs, leading to a significant downregulation of their target genes. This technical guide provides an in-depth overview of the effects of this compound on gene expression downstream of LXR, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.
Mechanism of Action: LXR Inverse Agonism
Unlike neutral antagonists that simply block the binding of agonists, inverse agonists like this compound bind to LXR and promote the recruitment of corepressor proteins to the LXR-DNA complex. This action actively silences the transcription of LXR target genes, reducing their expression below basal levels.[1]
Data Presentation: Quantitative Effects of this compound on LXR Target Gene Expression
The following tables summarize the quantitative data on the impact of this compound on the expression of key LXR target genes across various human cancer cell lines. Data is primarily derived from quantitative reverse transcription-polymerase chain reaction (qRT-PCR) and luciferase reporter assays.
Table 1: Effect of this compound on Lipogenic Gene Expression
| Gene | Cell Line | This compound Concentration | Incubation Time | Fold Change vs. Vehicle | Reference |
| FASN | SW620 (Colon) | 10 µM | 6 hours | ~0.2 | [1] |
| HOP-62 (Lung) | 10 µM | 6 hours | ~0.3 | [1] | |
| DU-145 (Prostate) | 10 µM | 6 hours | ~0.1 | [1] | |
| 786-O (Renal) | 0.1 µM | 48 hours | Significant Downregulation | [2] | |
| ACHN (Renal) | 0.1 µM | 48 hours | Significant Downregulation | ||
| SREBP-1c | SW620 (Colon) | 10 µM | 6 hours | ~0.4 | |
| HOP-62 (Lung) | 10 µM | 6 hours | ~0.5 | ||
| DU-145 (Prostate) | 10 µM | 6 hours | ~0.2 | ||
| 786-O (Renal) | 0.1 µM | 48 hours | Significant Downregulation | ||
| ACHN (Renal) | 0.1 µM | 48 hours | Significant Downregulation | ||
| SCD1 | SW620 (Colon) | 10 µM | 6 hours | ~0.3 | |
| HOP-62 (Lung) | 10 µM | 6 hours | ~0.4 | ||
| DU-145 (Prostate) | 10 µM | 6 hours | ~0.1 | ||
| 786-O (Renal) | 0.1 µM | 48 hours | Significant Downregulation | ||
| ACHN (Renal) | 0.1 µM | 48 hours | Significant Downregulation |
Table 2: Effect of this compound on Glycolytic Gene Expression
| Gene | Cell Line | This compound Concentration | Incubation Time | Fold Change vs. Vehicle | Reference |
| GCK1 | SW620 (Colon) | 10 µM | 6 hours | ~0.6 | |
| HOP-62 (Lung) | 10 µM | 6 hours | ~0.5 | ||
| PFK1 | SW620 (Colon) | 10 µM | 6 hours | ~0.7 | |
| HOP-62 (Lung) | 10 µM | 6 hours | ~0.6 | ||
| PFK2 | SW620 (Colon) | 10 µM | 6 hours | ~0.5 | |
| HOP-62 (Lung) | 10 µM | 6 hours | ~0.4 |
Table 3: Effect of this compound on Cholesterol Transport Gene Expression
| Gene | Cell Line | This compound Concentration | Incubation Time | Fold Change vs. Vehicle | Reference |
| ABCA1 | Non-malignant and Malignant Cell Lines | Not Specified | Not Specified | Reduced Expression |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound's effect on LXR downstream gene expression.
Cell Culture and this compound Treatment
-
Cell Lines: Human cancer cell lines (e.g., SW620, HOP-62, DU-145, 786-O, ACHN) and non-malignant cell lines are maintained in appropriate culture media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are cultured at 37°C in a humidified atmosphere of 5% CO2.
-
This compound Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted in culture medium to the desired final concentrations. The final DMSO concentration in the culture medium should be kept constant across all treatments, including the vehicle control (typically ≤ 0.1%).
-
Treatment: Cells are seeded in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allowed to adhere overnight. The culture medium is then replaced with fresh medium containing this compound or vehicle control, and the cells are incubated for the specified duration.
Quantitative Real-Time PCR (qRT-PCR)
-
RNA Extraction: Total RNA is extracted from cultured cells using a commercial RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. RNA concentration and purity are determined using a spectrophotometer.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).
-
qPCR Reaction: The qPCR reaction is performed using a qPCR instrument (e.g., CFX96 Real-Time PCR Detection System, Bio-Rad) with a SYBR Green-based qPCR master mix. The reaction mixture typically contains cDNA template, forward and reverse primers for the gene of interest, and the master mix.
-
Primer Sequences: Primers for human FASN, SREBP-1c, SCD1, GCK1, PFK1, PFK2, ABCA1, and a housekeeping gene (e.g., GAPDH, ACTB) are designed using appropriate software or obtained from published literature.
-
Thermal Cycling: A typical thermal cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension. A melt curve analysis is performed at the end to verify the specificity of the amplified product.
-
Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method, with the housekeeping gene used for normalization.
Luciferase Reporter Assay
-
Plasmids:
-
An LXR expression vector (LXRα or LXRβ).
-
A reporter plasmid containing a luciferase gene downstream of a promoter with LXR response elements (LXREs) or a specific gene promoter (e.g., FASN promoter).
-
A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.
-
-
Transfection: Cells (e.g., HEK293T) are seeded in 96-well plates and co-transfected with the LXR expression vector, the luciferase reporter plasmid, and the Renilla control plasmid using a suitable transfection reagent (e.g., Lipofectamine 2000).
-
Treatment: After transfection, the cells are treated with various concentrations of this compound or vehicle control for a specified period (e.g., 6-24 hours).
-
Luciferase Activity Measurement: The activities of firefly and Renilla luciferases are measured using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency. The results are typically expressed as a percentage of the activity of the vehicle-treated control.
Western Blotting
-
Protein Extraction: Cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with a blocking solution (e.g., 5% non-fat milk in TBST) and then incubated with primary antibodies against the proteins of interest (e.g., FASN, SREBP-1c, SCD1, β-actin).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: The intensity of the protein bands is quantified using densitometry software, and the expression of the target protein is normalized to the loading control (e.g., β-actin).
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
SR9243's Therapeutic Potential in Rheumatoid Arthritis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by synovial inflammation and subsequent joint destruction. Current therapeutic strategies, while effective for many, leave a subset of patients with unmet medical needs. This document explores the preclinical evidence for SR9243, a Liver X Receptor (LXR) inverse agonist, as a potential novel therapeutic agent for RA. The core mechanism of this compound in the context of RA appears to be the modulation of macrophage metabolism, leading to a reduction in pro-inflammatory M1 macrophage polarization and function. Furthermore, evidence suggests that related nuclear receptor modulation may impact other key pathological processes in RA, including Th17 cell differentiation and osteoclastogenesis. This technical guide consolidates the available preclinical data, details experimental methodologies, and visualizes the key signaling pathways to provide a comprehensive overview for researchers and drug development professionals.
Core Mechanism of Action: Targeting Macrophage Metabolism
The primary mechanism by which this compound is proposed to ameliorate rheumatoid arthritis is through its action as a Liver X Receptor (LXR) inverse agonist, which leads to the modulation of macrophage metabolism and a subsequent reduction in inflammation.[1][2] In the inflammatory milieu of the RA synovium, macrophages differentiate into a pro-inflammatory M1 phenotype, which is heavily reliant on glycolysis for energy and the production of inflammatory mediators.[1]
This compound has been shown to disrupt the Warburg effect in M1 macrophages.[2] This is achieved through the activation of the AMP-activated protein kinase (AMPK) pathway, which in turn inhibits the mammalian target of rapamycin (mTOR) signaling pathway.[1] The inhibition of mTOR leads to the downregulation of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key transcription factor for glycolytic enzymes. This cascade of events results in decreased expression of key glycolytic enzymes, including hexokinase 2 (HK2), lactate dehydrogenase A (LDH-A), and glucose transporter 1 (GLUT1), thereby suppressing the glycolytic metabolism that fuels M1 macrophage polarization and pro-inflammatory cytokine production.
Signaling Pathway: this compound in Macrophages
Caption: this compound's mechanism in macrophages.
Preclinical Efficacy of this compound in a Rodent Model of Rheumatoid Arthritis
The therapeutic potential of this compound has been evaluated in a rat model of adjuvant-induced arthritis (AIA), a commonly used preclinical model that shares pathological features with human rheumatoid arthritis.
In Vivo Experimental Data
| Parameter | Control (AIA) | This compound (15 mg/kg/day) | This compound (30 mg/kg/day) | Methotrexate (7.6 mg/kg/week) |
| Arthritis Score | Markedly elevated | Significantly reduced | More significantly reduced | Significantly reduced |
| Hind Paw Thickness | Markedly increased | Significantly reduced | More significantly reduced | Significantly reduced |
| Plasma IL-1β | Elevated | Significantly decreased | Significantly decreased | - |
| Plasma TNF-α | Elevated | Significantly decreased | Significantly decreased | - |
| Joint IL-1β mRNA | Elevated | Significantly decreased | Significantly decreased | - |
| Joint TNF-α mRNA | Elevated | Significantly decreased | Significantly decreased | - |
| Histology | Severe inflammation, synovial hyperplasia, bone erosion | Reduced inflammation, synovial hyperplasia, and bone erosion | Markedly reduced inflammation, synovial hyperplasia, and bone erosion | Reduced inflammation, synovial hyperplasia, and bone erosion |
Data summarized from Zheng, D.C. et al. (2024).
In Vivo Experimental Workflow
Caption: In vivo experimental workflow for this compound testing.
In Vitro Effects of this compound on Macrophage Polarization
To further elucidate the mechanism of action, the direct effects of this compound on macrophage polarization were assessed in vitro using the RAW264.7 macrophage cell line stimulated with LPS and IFN-γ to induce an M1 phenotype.
In Vitro Experimental Data
| This compound Concentration | Percentage of F4/80+ CD86+ (M1) Macrophages |
| 0 µM (LPS/IFN-γ only) | 29.36% ± 1.615% |
| 5 µM | 27.23% ± 0.306% |
| 10 µM | 17.82% ± 1.387% |
| 20 µM | 14.22% ± 1.678% |
Data from Zheng, D.C. et al. (2024).
Broader Immunomodulatory Potential: Effects on Th17 Cells and Osteoclastogenesis
While the primary focus of existing research on this compound in RA has been on macrophages, the broader family of nuclear receptors to which LXR and REV-ERBs belong suggests potential effects on other key cell types in RA pathogenesis.
Th17 Cell Differentiation
Th17 cells are a critical subset of T helper cells that produce IL-17 and are key drivers of inflammation and joint destruction in RA. While one study reported that this compound did not affect Th17 differentiation, other studies on REV-ERB agonists, such as SR9009, have shown that activation of REV-ERB can suppress Th17 cell differentiation. This suggests a potential, yet to be fully explored, avenue for the immunomodulatory effects of this compound.
Signaling Pathway: REV-ERB and Th17 Differentiation
Caption: REV-ERB's role in Th17 differentiation.
Osteoclastogenesis
Bone erosion in RA is mediated by osteoclasts, specialized cells that resorb bone tissue. Studies on REV-ERB agonists have demonstrated that activation of REV-ERBα can inhibit RANKL-induced osteoclast differentiation and bone resorption. This is a significant finding, as it suggests that this compound, through its potential modulation of REV-ERB pathways, could not only reduce inflammation but also directly protect against the joint destruction characteristic of RA.
Logical Relationship: REV-ERB and Osteoclastogenesis
Caption: REV-ERB's impact on osteoclastogenesis.
Clinical Development Status
As of the latest available information, there are no registered clinical trials for this compound in the treatment of rheumatoid arthritis. The development of this compound for RA appears to be in the preclinical phase.
Detailed Experimental Protocols
Adjuvant-Induced Arthritis (AIA) in Rats
-
Animals: Male Sprague-Dawley or Lewis rats (6-12 weeks old) are commonly used susceptible strains.
-
Adjuvant Preparation: Complete Freund's Adjuvant (CFA) is prepared by suspending heat-killed Mycobacterium tuberculosis or Mycobacterium butyricum in mineral oil, typically at a concentration of 3.5-10 mg/mL. The suspension must be thoroughly emulsified before injection.
-
Induction: A single intradermal injection of 100 µL of the CFA emulsion is administered at the base of the tail. This route allows for the assessment of arthritis in all four paws.
-
Disease Assessment: The onset of arthritis is typically observed around day 9-12 post-injection. Disease severity is monitored every 2-3 days by a clinical scoring system based on erythema and swelling of the paws. Paw volume or thickness can be measured using a plethysmometer or calipers.
-
Treatment Paradigm:
-
Prophylactic: Treatment is initiated on the day of or shortly after AIA induction.
-
Therapeutic: Treatment is initiated after the onset of clinical signs of arthritis.
-
-
Endpoint Analysis: At the termination of the study (e.g., day 27-28), samples are collected for analysis. This includes blood for cytokine and biomarker analysis (ELISA), joint tissue for histology (H&E staining for inflammation, synovial hyperplasia, and bone/cartilage erosion) and gene expression analysis (qPCR), and paws for radiographic or micro-CT imaging to assess bone erosion.
In Vitro Macrophage Polarization and Flow Cytometry
-
Cell Culture: The murine macrophage cell line RAW264.7 is cultured in appropriate media (e.g., DMEM with 10% FBS).
-
M1 Polarization: To induce M1 polarization, cells are stimulated with lipopolysaccharide (LPS) (e.g., 100 ng/mL) and interferon-gamma (IFN-γ) (e.g., 20 ng/mL) for a specified period (e.g., 24 hours).
-
This compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture media at various concentrations (e.g., 5, 10, 20 µM) at the time of M1 stimulation.
-
Flow Cytometry Analysis:
-
Cell Harvesting: Adherent cells are detached using a non-enzymatic cell scraper.
-
Fc Block: Cells are incubated with an Fc receptor blocking antibody to prevent non-specific antibody binding.
-
Staining: Cells are stained with fluorescently conjugated antibodies against macrophage surface markers. For M1 macrophages, this typically includes a pan-macrophage marker like F4/80 and an M1-specific marker such as CD86. Isotype controls are used to set the gates.
-
Data Acquisition: Stained cells are analyzed on a flow cytometer.
-
Gating Strategy: Cells are first gated based on forward and side scatter to exclude debris. Single cells are then gated, followed by gating on the F4/80 positive population. Within the F4/80+ gate, the percentage of CD86+ cells is determined to quantify the M1 macrophage population.
-
Conclusion and Future Directions
The preclinical data for this compound presents a compelling case for its further investigation as a therapeutic agent for rheumatoid arthritis. Its unique mechanism of targeting macrophage metabolism to reduce inflammation offers a potentially novel approach to treatment. The additional, albeit less explored, potential to inhibit Th17 cell differentiation and osteoclastogenesis could provide a multi-faceted therapeutic effect, addressing both the inflammatory and destructive aspects of RA.
For drug development professionals, the next steps would involve more extensive preclinical toxicology and pharmacokinetic studies. Further research is also warranted to confirm the effects of this compound on Th17 and osteoclast lineages and to elucidate the precise molecular interactions with the REV-ERB pathway. Ultimately, the promising preclinical findings will need to be validated in well-designed clinical trials to establish the safety and efficacy of this compound in patients with rheumatoid arthritis.
References
- 1. Liver X receptor inverse agonist this compound attenuates rheumatoid arthritis via modulating glycolytic metabolism of macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Liver X receptor inverse agonist this compound attenuates rheumatoid arthritis via modulating glycolytic metabolism of macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
The LXR Inverse Agonist SR9243: A Technical Guide to its Effects on Macrophage Polarization and Function
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth examination of the synthetic Liver X Receptor (LXR) inverse agonist, SR9243, and its impact on macrophage biology. Macrophage polarization, a critical determinant of immune responses and disease pathogenesis, is a key focus of this document. This compound has emerged as a potent modulator of macrophage phenotype, primarily by suppressing the pro-inflammatory M1 state. This is achieved through a novel mechanism involving the regulation of cellular metabolism. This guide consolidates the current quantitative data, details the experimental protocols for assessing the activity of this compound, and visualizes the key signaling pathways and workflows.
Introduction: Macrophage Polarization and the Role of Liver X Receptors
Macrophages are highly plastic immune cells that adopt distinct functional phenotypes in response to microenvironmental cues. This process, known as polarization, results in a spectrum of activation states, classically defined as the pro-inflammatory M1 phenotype and the anti-inflammatory M2 phenotype.
-
M1 Macrophages , typically induced by stimuli like lipopolysaccharide (LPS) and interferon-gamma (IFN-γ), are characterized by the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and inducible nitric oxide synthase (iNOS). They play a crucial role in host defense against pathogens but are also implicated in the pathology of inflammatory diseases.[1][2]
-
M2 Macrophages , conversely, are associated with tissue repair and immune resolution. They are induced by cytokines like interleukin-4 (IL-4) and interleukin-13 (IL-13) and are characterized by the expression of markers like Arginase-1 and CD206.[3]
Liver X Receptors (LXRs), comprising LXRα and LXRβ, are nuclear receptors that function as critical regulators of cholesterol, fatty acid, and glucose homeostasis.[4] Beyond their metabolic roles, LXRs are deeply integrated into the control of inflammatory and immune responses within macrophages.[5]
This compound is a potent and specific synthetic LXR inverse agonist. Unlike LXR agonists which activate the receptor, this compound binds to LXR and represses its basal transcriptional activity. Recent research has highlighted that this inverse agonism has profound effects on macrophage polarization, primarily through the modulation of cellular metabolism.
The Effect of this compound on M1 Macrophage Polarization
Current research demonstrates that this compound effectively inhibits the polarization of macrophages towards the pro-inflammatory M1 phenotype. This inhibition is dose-dependent and occurs at both the cellular and molecular levels.
Quantitative Data on M1 Marker Suppression
The following tables summarize the quantitative effects of this compound on key M1 macrophage markers, as determined by flow cytometry and quantitative real-time PCR (qPCR). The data is derived from studies on RAW264.7 macrophages stimulated with LPS and IFN-γ.
Table 1: Effect of this compound on the Percentage of M1 Macrophages (F4/80⁺ CD86⁺)
| Treatment Condition | Concentration of this compound (µM) | Percentage of M1 Macrophages (Mean ± SEM) |
| Control (Unstimulated) | 0 | Not specified |
| M1 Polarization (LPS + IFN-γ) | 0 | 29.36% ± 1.615% |
| M1 Polarization + this compound | 5 | 27.23% ± 0.306% |
| M1 Polarization + this compound | 10 | 17.82% ± 1.387% |
| M1 Polarization + this compound | 20 | 14.22% ± 1.678% |
| Data sourced from Shen et al., 2024. |
Table 2: Effect of this compound on mRNA Expression of M1-Related Genes
| Gene | Treatment Condition | Relative mRNA Expression (Fold Change vs. Control) |
| iNOS | M1 Polarization (LPS + IFN-γ) | Significantly increased |
| M1 Polarization + this compound (5 µM) | Dose-dependent reduction | |
| M1 Polarization + this compound (10 µM) | Dose-dependent reduction | |
| M1 Polarization + this compound (20 µM) | Dose-dependent reduction | |
| TNF-α | M1 Polarization (LPS + IFN-γ) | Significantly increased |
| M1 Polarization + this compound (5 µM) | Dose-dependent reduction | |
| M1 Polarization + this compound (10 µM) | Dose-dependent reduction | |
| M1 Polarization + this compound (20 µM) | Dose-dependent reduction | |
| IL-6 | M1 Polarization (LPS + IFN-γ) | Significantly increased |
| M1 Polarization + this compound (5 µM) | Dose-dependent reduction | |
| M1 Polarization + this compound (10 µM) | Dose-dependent reduction | |
| M1 Polarization + this compound (20 µM) | Dose-dependent reduction | |
| Data qualitatively summarized from Shen et al., 2024, which demonstrated a significant, dose-dependent reduction in the mRNA levels of these M1 markers. |
Mechanism of Action: Modulation of Macrophage Metabolism
This compound exerts its inhibitory effect on M1 polarization by targeting the metabolic reprogramming that fuels this pro-inflammatory state. M1 macrophages typically undergo a metabolic shift towards glycolysis, a phenomenon known as the Warburg effect. This compound disrupts this process through the AMPK/mTOR/HIF-1α signaling pathway.
The this compound-Modulated Signaling Pathway
As an inverse agonist of LXR, this compound's mechanism leads to the activation of AMP-activated protein kinase (AMPK) and the subsequent inhibition of the mammalian target of rapamycin (mTOR) pathway. This cascade results in the downregulation of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key transcription factor for glycolytic enzymes. The net effect is a suppression of glycolysis and, consequently, the inhibition of M1 macrophage polarization and function.
Caption: this compound signaling pathway in macrophages.
Quantitative Data on Signaling and Metabolic Protein Modulation
Table 3: Effect of this compound on Key Signaling and Metabolic Proteins in LPS/IFN-γ Stimulated Macrophages
| Protein Target | Effect of this compound Treatment |
| p-AMPK (Thr172) | Significantly increased phosphorylation (activation) |
| p-mTOR (Ser2448) | Reduced phosphorylation (inhibition) |
| HIF-1α | Dose-dependently decreased protein expression |
| GLUT1 | Dose-dependently decreased protein expression |
| HK2 | Dose-dependently decreased mRNA expression |
| LDH-A | Dose-dependently decreased protein expression |
| Data summarized from Western blot and qPCR analyses in Shen et al., 2024. |
Effect of this compound on M2 Macrophage Polarization and Macrophage Function
M2 Macrophage Polarization
To date, there is a notable absence of published studies specifically investigating the effect of this compound on M2 macrophage polarization. The current body of research has focused on the compound's anti-inflammatory properties through the suppression of the M1 phenotype. Whether this compound directly influences the expression of M2 markers such as Arginase-1, CD206, or IL-10 remains an open area for future investigation.
Macrophage Function: Phagocytosis and Migration
Similarly, the direct effects of this compound on core macrophage functions like phagocytosis and migration have not been reported in the scientific literature. Given the profound metabolic changes induced by this compound, it is plausible that these energy-intensive processes could be affected. This represents a significant knowledge gap and a promising avenue for future research.
Experimental Protocols
The following protocols are based on methodologies described in the literature for investigating the effects of this compound on macrophage polarization. They are provided as a guide for researchers aiming to replicate or build upon these findings.
Caption: General experimental workflow for this compound studies.
Cell Culture and M1 Polarization
-
Cell Line: RAW264.7 murine macrophages are a commonly used and appropriate model.
-
Culture Medium: Maintain cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
M1 Polarization: To induce M1 polarization, stimulate RAW264.7 cells with 100 ng/mL LPS and 50 ng/mL murine IFN-γ for 6 hours.
This compound Treatment
-
Stock Solution: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Treatment Regimens:
-
To assess inhibition of polarization: Co-treat cells with LPS/IFN-γ and this compound (5, 10, and 20 µM) for 6 hours.
-
To assess effects on polarized M1 cells: First polarize cells with LPS/IFN-γ for 6 hours, then replace the medium and treat with this compound (5, 10, and 20 µM) for an additional 6 hours.
-
-
Control: Use a vehicle control (DMSO) at a concentration equivalent to that in the highest this compound treatment group.
Flow Cytometry for M1 Marker Analysis
-
Cell Harvest: Gently scrape and collect cells.
-
Staining: Resuspend cells in FACS buffer (e.g., PBS with 2% FBS). Incubate with fluorescently conjugated antibodies against F4/80 and CD86 for 30 minutes on ice, protected from light.
-
Data Acquisition: Analyze the stained cells using a flow cytometer.
-
Gating Strategy: Gate on the live cell population, then on F4/80⁺ cells, and finally determine the percentage of CD86⁺ cells within the F4/80⁺ population.
Quantitative Real-Time PCR (qPCR)
-
RNA Extraction: Isolate total RNA from cell lysates using a suitable reagent like TRIzol, following the manufacturer's protocol.
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcription kit.
-
qPCR Reaction: Set up qPCR reactions using a SYBR Green master mix, cDNA template, and gene-specific primers for target genes (e.g., Nos2, Tnf, Il6) and a housekeeping gene (e.g., Gapdh).
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing to the housekeeping gene and comparing treatment groups to the control group.
Western Blotting
-
Protein Extraction: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-p-AMPK, anti-AMPK, anti-p-mTOR, anti-mTOR, anti-HIF-1α, anti-β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify band intensity using densitometry software and normalize to a loading control like β-actin.
Phagocytosis Assay (General Protocol)
-
Target Preparation: Label target particles (e.g., zymosan, fluorescent beads, or apoptotic cells) with a pH-sensitive fluorescent dye (e.g., pHrodo) or a stable fluorophore (e.g., FITC).
-
Assay: Add the labeled targets to macrophage cultures (pre-treated with this compound or vehicle) at a specific ratio (e.g., 10:1).
-
Incubation: Allow phagocytosis to proceed for a defined period (e.g., 1-2 hours) at 37°C.
-
Quenching/Washing: For non-pH-sensitive dyes, add a quenching agent (e.g., trypan blue) to extinguish the fluorescence of non-internalized particles. For pH-sensitive dyes, washing steps are sufficient.
-
Analysis: Quantify the percentage of phagocytic cells and the phagocytic index (fluorescence intensity per cell) using flow cytometry or fluorescence microscopy.
Transwell Migration Assay (General Protocol)
-
Setup: Place cell culture inserts (e.g., 8.0 µm pore size) into a 24-well plate.
-
Chemoattractant: Add a chemoattractant (e.g., MCP-1 at 100 ng/ml) to the lower chamber.
-
Cell Seeding: Seed macrophages (pre-treated with this compound or vehicle) into the upper chamber in serum-free media.
-
Incubation: Allow cells to migrate through the porous membrane for a set time (e.g., 3-6 hours).
-
Analysis: Remove non-migrated cells from the top of the insert. Fix and stain the migrated cells on the bottom of the membrane with a dye like DAPI. Count the number of migrated cells in several microscopic fields.
Conclusion and Future Directions
The LXR inverse agonist this compound is a powerful tool for studying macrophage biology, demonstrating a clear inhibitory effect on M1 polarization. Its mechanism of action, centered on the disruption of glycolytic metabolism via the AMPK/mTOR/HIF-1α pathway, provides a compelling link between cellular metabolism and immune function.
While the data on M1 suppression is robust, significant knowledge gaps remain. The influence of this compound on M2 polarization and its impact on fundamental macrophage functions such as phagocytosis and migration are critical areas for future research. Elucidating these effects will provide a more complete understanding of this compound's immunomodulatory profile and its potential as a therapeutic agent in inflammatory diseases. This technical guide serves as a foundational resource for researchers dedicated to exploring these next frontiers.
References
- 1. Liver X receptor inverse agonist this compound attenuates rheumatoid arthritis via modulating glycolytic metabolism of macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Liver X receptor inverse agonist this compound attenuates rheumatoid arthritis via modulating glycolytic metabolism of macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of LXR Nuclear Receptors Impairs the Anti-Inflammatory Gene and Functional Profile of M-CSF-Dependent Human Monocyte-Derived Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Targeting macrophages in atherosclerosis using nanocarriers loaded with liver X receptor agonists: A narrow review [frontiersin.org]
The Metabolic Gauntlet: A Technical Guide to the Signaling Pathways Modulated by SR9243
For Researchers, Scientists, and Drug Development Professionals
Abstract
SR9243 is a synthetic small molecule that acts as a potent and selective inverse agonist of the Liver X Receptors (LXRα and LXRβ). In the landscape of oncology research, this compound has emerged as a compelling therapeutic candidate due to its ability to selectively induce apoptosis in cancer cells by co-opting their metabolic dependencies. This technical guide provides an in-depth exploration of the signaling pathways affected by this compound treatment. We will dissect its mechanism of action, present quantitative data on its effects, provide detailed experimental protocols for key assays, and visualize the intricate molecular pathways and experimental workflows.
Introduction: Targeting Cancer Metabolism with this compound
Cancer cells exhibit profound metabolic reprogramming to sustain their rapid proliferation and survival. Two key metabolic hallmarks of many cancers are the Warburg effect (aerobic glycolysis) and de novo lipogenesis. The Warburg effect describes the phenomenon whereby cancer cells preferentially utilize glycolysis for energy production even in the presence of ample oxygen. De novo lipogenesis, the synthesis of fatty acids from non-lipid precursors, provides the necessary building blocks for membrane synthesis and signaling molecules.
This compound strategically targets these metabolic addictions by modulating the Liver X Receptors (LXRs). LXRs are nuclear receptors that play a pivotal role in regulating cholesterol, fatty acid, and glucose homeostasis. While LXR agonists have been investigated for their therapeutic potential, they often lead to undesirable side effects such as hepatic steatosis (fatty liver). This compound, as an LXR inverse agonist, offers a novel approach by suppressing the basal activity of LXRs, thereby downregulating the expression of genes crucial for cancer cell metabolism without the liabilities of LXR activation.[1][2]
Mechanism of Action: LXR Inverse Agonism
This compound functions by binding to LXRα and LXRβ and inducing a conformational change that promotes the recruitment of co-repressor proteins.[1] This action effectively silences the transcriptional activity of LXRs, leading to the downregulation of their target genes. This inverse agonism is highly selective for LXRs, with minimal off-target effects on other nuclear receptors.[1] The primary consequence of this LXR inhibition in cancer cells is the dual blockade of glycolysis and lipogenesis.
Signaling Pathways Affected by this compound
Inhibition of De Novo Lipogenesis
This compound potently suppresses the lipogenic pathway by downregulating the expression of key LXR target genes.[1] This leads to a depletion of intracellular lipids, which are essential for cancer cell proliferation and survival.
The central regulator of lipogenesis, Sterol Regulatory Element-Binding Protein 1c (SREBP-1c), is a key LXR target. By inhibiting LXR, this compound reduces the expression of SREBF1 (the gene encoding SREBP-1c). This has a cascading effect on downstream lipogenic enzymes:
-
Fatty Acid Synthase (FASN): A multi-enzyme protein that catalyzes the synthesis of palmitate.
-
Stearoyl-CoA Desaturase 1 (SCD1): Introduces a double bond into fatty acyl-CoAs, a critical step in the synthesis of monounsaturated fatty acids.
The inhibition of this pathway results in decreased levels of intracellular fatty acids and triglycerides, ultimately leading to apoptosis in cancer cells.
Figure 1: this compound-mediated inhibition of the lipogenesis pathway.
Suppression of the Warburg Effect (Aerobic Glycolysis)
In addition to its effects on lipid metabolism, this compound also disrupts the high glycolytic rate characteristic of many cancer cells. LXR has been shown to directly regulate the expression of several key glycolytic genes. By suppressing LXR activity, this compound treatment leads to a reduction in the expression of:
-
Glucokinase (GCK): Catalyzes the first step of glycolysis.
-
Phosphofructokinase 1 (PFK1) and 2 (PFK2/PFKFB3): Key rate-limiting enzymes in glycolysis.
-
Lactate Dehydrogenase A (LDHA): Converts pyruvate to lactate, regenerating NAD+ to sustain high glycolytic flux.
-
Glucose Transporter 1 (GLUT1): Facilitates the uptake of glucose into the cell.
-
Hypoxia-Inducible Factor 1-alpha (HIF-1α): A transcription factor that upregulates many glycolytic genes.
The downregulation of these genes results in decreased glucose uptake and a reduction in the production of glycolytic intermediates and end-products like lactate and pyruvate. This metabolic blockade starves cancer cells of the energy and biosynthetic precursors they need to survive, pushing them towards apoptosis.
Figure 2: this compound-mediated suppression of the Warburg effect.
Modulation of the AMPK/mTOR Signaling Pathway
The AMP-activated protein kinase (AMPK) and mammalian target of rapamycin (mTOR) pathways are central regulators of cellular energy homeostasis and metabolism. While the direct effects of this compound on this pathway in cancer are still under investigation, studies on LXR signaling provide important context. LXR agonists have been shown to inhibit the PI3K/Akt/mTOR signaling pathway. Conversely, in the context of rheumatoid arthritis, this compound has been demonstrated to activate AMPK and inhibit mTOR.
The activation of AMPK, a cellular energy sensor, and the inhibition of mTOR, a key promoter of cell growth and proliferation, would be consistent with the anti-cancer effects of this compound. This modulation could be a downstream consequence of the metabolic stress induced by the inhibition of glycolysis and lipogenesis, or it could represent a more direct, albeit less characterized, effect of LXR inverse agonism on this pathway.
Figure 3: Putative modulation of the AMPK/mTOR pathway by this compound.
Quantitative Data on the Effects of this compound
The following tables summarize the quantitative effects of this compound treatment across various experimental models.
Table 1: In Vitro Cell Viability (IC50 Values)
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| PC3 | Prostate Cancer | ~15-104 | |
| DU-145 | Prostate Cancer | ~15-104 | |
| SW620 | Colorectal Cancer | ~15-104 | |
| HT29 | Colorectal Cancer | ~15-104 | |
| HOP-62 | Lung Cancer | ~15-104 | |
| NCI-H23 | Lung Cancer | ~15-104 |
Table 2: Effects on Gene and Protein Expression
| Target Gene/Protein | Cell Line/Model | Treatment Conditions | Observed Effect | Reference |
| SREBP-1c (mRNA) | ccRCC cells | 0.1 µM this compound, 48h | Significant downregulation | |
| FASN (mRNA) | ccRCC cells | 0.1 µM this compound, 48h | Significant downregulation | |
| SCD1 (mRNA) | ccRCC cells | 0.1 µM this compound, 48h | Significant downregulation | |
| SREBP-1c (protein) | ccRCC cells | 0.1 µM this compound, 48h | Significant downregulation | |
| FASN (protein) | ccRCC cells | 0.1 µM this compound, 48h | Significant downregulation | |
| SCD1 (protein) | ccRCC cells | 0.1 µM this compound, 48h | Significant downregulation | |
| PFKFB3 (protein) | HT-29 CD133+ cells | Not specified | Downregulation | |
| LDHA (protein) | Not specified | Not specified | Downregulation (inferred from pathway analysis) |
Table 3: Effects on Metabolic Outputs and Apoptosis
| Parameter | Cell Line/Model | Treatment Conditions | Observed Effect | Reference |
| Intracellular Triglycerides | ccRCC cells | Not specified | Decrease | |
| Lactate Production | Cancer cells | Not specified | Reduction to levels of non-malignant cells | |
| Pyruvate Production | Cancer cells | Not specified | Significant reduction | |
| Apoptosis | Cancer cells | Not specified | Induction |
Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the effects of this compound.
Cell Viability Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells by reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) at the same concentration as in the highest this compound dose.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix thoroughly by pipetting.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
Principle: qRT-PCR measures the amount of a specific RNA transcript by reverse transcribing it into complementary DNA (cDNA) and then amplifying the cDNA in a real-time PCR reaction. The amount of amplified product is monitored in real-time using a fluorescent dye.
Protocol:
-
Cell Treatment and RNA Extraction: Culture cells to 70-80% confluency and treat with this compound or vehicle for the desired time. Extract total RNA using a commercial kit (e.g., TRIzol or RNeasy).
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture containing SYBR Green master mix, forward and reverse primers for the target genes (SREBP-1c, FASN, SCD1, PFKFB3, LDHA) and a housekeeping gene (e.g., GAPDH, ACTB), and the diluted cDNA template.
-
Thermal Cycling: Perform the qPCR in a real-time PCR thermal cycler with a standard program (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).
-
Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle control.
Western Blotting for Protein Expression Analysis
Principle: Western blotting is used to detect specific proteins in a sample. Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with specific antibodies.
Protocol:
-
Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., SREBP-1c, FASN, SCD1, p-AMPK, AMPK, p-mTOR, mTOR, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometry analysis can be performed using software like ImageJ to quantify the protein band intensities, normalizing to a loading control like β-actin.
Extracellular Acidification Rate (ECAR) Assay
Principle: The ECAR is a measure of the rate of lactate production, which is a key indicator of glycolysis. This is typically measured using an extracellular flux analyzer (e.g., Seahorse XF Analyzer).
Protocol:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.
-
This compound Treatment: Treat cells with this compound for the desired duration.
-
Assay Preparation: On the day of the assay, replace the culture medium with a low-buffered assay medium (e.g., XF Base Medium supplemented with glucose, glutamine, and pyruvate) and incubate in a non-CO2 incubator for 1 hour.
-
ECAR Measurement: Place the cell culture plate into the extracellular flux analyzer and measure the basal ECAR.
-
Data Analysis: The instrument's software calculates the ECAR in mpH/min. Compare the ECAR of this compound-treated cells to that of vehicle-treated cells.
Intracellular Lipid Staining (Oil Red O)
Principle: Oil Red O is a fat-soluble dye that stains neutral triglycerides and lipids red. It is used to visualize and quantify lipid accumulation in cells.
Protocol:
-
Cell Culture and Treatment: Grow cells on coverslips in a multi-well plate and treat with this compound.
-
Fixation: Wash the cells with phosphate-buffered saline (PBS) and fix with 10% formalin for 30 minutes.
-
Staining: Wash with water and then with 60% isopropanol. Stain with a freshly prepared Oil Red O working solution for 15 minutes.
-
Washing and Counterstaining: Wash with 60% isopropanol and then with water. Counterstain the nuclei with hematoxylin for 1 minute.
-
Imaging: Mount the coverslips on slides and visualize under a microscope. Lipid droplets will appear as red-orange spheres.
-
Quantification (Optional): To quantify the lipid content, the stain can be extracted with 100% isopropanol and the absorbance measured at 492 nm.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for investigating the effects of this compound on a cancer cell line.
Figure 4: A typical experimental workflow for studying this compound.
Conclusion
This compound represents a promising therapeutic agent that exploits the metabolic vulnerabilities of cancer cells. By acting as an LXR inverse agonist, it simultaneously dismantles two critical metabolic pathways essential for tumor growth: de novo lipogenesis and the Warburg effect. The downstream consequences of this dual metabolic blockade are a reduction in biosynthetic capacity, energy stress, and ultimately, the induction of apoptosis. The data presented in this guide, along with the detailed experimental protocols, provide a comprehensive framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound in the fight against cancer. Future research should continue to delineate the precise molecular connections, particularly with respect to the AMPK/mTOR pathway, and explore the efficacy of this compound in a wider range of preclinical cancer models.
References
SR9243's Impact on the Tumor Microenvironment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tumor microenvironment (TME) is a complex and dynamic ecosystem of cancer cells, stromal cells, immune cells, and extracellular matrix components that plays a pivotal role in tumor progression, metastasis, and response to therapy.[1][2][3] Metabolic reprogramming is a hallmark of cancer, with many tumors exhibiting a reliance on aerobic glycolysis (the Warburg effect) and de novo lipogenesis to sustain rapid proliferation and resist cellular stress.[4][5] The Liver X Receptors (LXRs), LXRα and LXRβ, are nuclear receptors that have emerged as key regulators of these metabolic pathways, making them attractive therapeutic targets. SR9243 is a potent and selective LXR inverse agonist designed to suppress the transcriptional activity of LXRs, thereby disrupting the metabolic machinery of cancer cells and influencing the TME. This technical guide provides an in-depth overview of the mechanism of action of this compound and its multifaceted impact on the tumor microenvironment, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.
Core Mechanism of Action: LXR Inverse Agonism
This compound functions as an LXR inverse agonist, binding to LXRs and promoting the recruitment of corepressor proteins, such as NCoR and SMRT. This action effectively represses the basal transcriptional activity of LXR, leading to the downregulation of key genes involved in glycolysis and lipogenesis. Unlike LXR agonists which activate these pathways, this compound selectively targets the metabolic dependencies of cancer cells, leading to apoptosis while sparing non-malignant cells.
Quantitative Data on this compound's Anti-Tumor Activity
The efficacy of this compound has been demonstrated across a range of cancer cell lines and in vivo models. The following tables summarize the key quantitative data.
Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| PC3 | Prostate | ~15-104 |
| DU-145 | Prostate | ~15-104 |
| SW620 | Colorectal | ~15-104 |
| HT29 | Colorectal | ~15-104 |
| HOP-62 | Lung | ~15-104 |
| NCI-H23 | Lung | ~15-104 |
Table 2: In Vivo Tumor Growth Inhibition by this compound
| Tumor Model | Mouse Strain | Treatment | Tumor Growth Inhibition |
| SW620 colon cancer xenograft | Athymic nude mice | 30 mg/kg this compound | Significant reduction in tumor volume |
| SW620 colon cancer xenograft | Athymic nude mice | 60 mg/kg this compound | Profound reduction in tumor volume |
| Lewis Lung Carcinoma (LLC1) | C57BL6/J | 60 mg/kg this compound | Profoundly inhibited tumor growth |
Impact on the Tumor Microenvironment
This compound's influence extends beyond the direct killing of cancer cells, significantly modulating the tumor microenvironment. This includes alterations in immune cell populations and their functions.
Modulation of Immune Cells
-
Tumor-Associated Macrophages (TAMs): this compound has been shown to inhibit the polarization of macrophages towards the pro-inflammatory M1 phenotype. In a study on rheumatoid arthritis, this compound reduced the percentage of M1 macrophages and the expression of M1 markers like iNOS, TNF-α, and IL-6 in a dose-dependent manner. This suggests that this compound can reprogram the immunosuppressive TAMs often found in the TME.
-
T-Cells: There is evidence that LXR inhibition can stimulate anti-tumor T-cell activity. While detailed studies specifically on this compound's effect on T-cell subsets in the TME are emerging, the general understanding is that LXR activation can suppress T-cell responses. By acting as an inverse agonist, this compound may reverse this suppression.
-
Myeloid-Derived Suppressor Cells (MDSCs): MDSCs are a heterogeneous population of immature myeloid cells that suppress anti-tumor immunity. Cytokines and chemokines within the TME regulate MDSC production and function. While direct studies on this compound and MDSCs are limited, its ability to modulate the cytokine profile within the TME suggests a potential indirect impact on MDSC activity.
Regulation of Cytokines
This compound treatment has been observed to alter the cytokine milieu within the TME. In a study on nonalcoholic steatohepatitis, this compound significantly decreased the mRNA expression of pro-inflammatory cytokines including TNF-α, IL-1β, and IL-6 in liver tissues. In a Lewis lung carcinoma model, this compound treatment led to a tumor-specific elevation of Tnfα, suggesting an "unmasking" of the tumor to the immune system.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.
Caption: this compound Mechanism of Action via LXR Inverse Agonism.
Caption: General Experimental Workflow for this compound Evaluation.
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with increasing concentrations of this compound (or vehicle control) and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Western Blot Analysis
-
Cell Lysis: Lyse this compound-treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., FASN, SREBP-1c, p-AMPK, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Tumor Xenograft Model
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells in Matrigel/PBS) into the flank of immunodeficient mice (e.g., athymic nude or NSG mice).
-
Tumor Growth: Allow the tumors to reach a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into treatment groups and administer this compound (e.g., 30-60 mg/kg, intraperitoneally, daily) or vehicle control.
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume (Volume = 0.5 x length x width²).
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, immunohistochemistry, gene expression analysis).
-
Toxicity Monitoring: Monitor the body weight and general health of the mice throughout the experiment.
Conclusion
This compound represents a promising therapeutic agent that targets the metabolic vulnerabilities of cancer cells through LXR inverse agonism. Its ability to inhibit the Warburg effect and de novo lipogenesis leads to direct anti-tumor effects, including the induction of apoptosis. Furthermore, this compound's impact on the tumor microenvironment, particularly its potential to modulate immune cell populations and cytokine profiles, suggests a broader mechanism of action that could enhance anti-tumor immunity. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals interested in further exploring the therapeutic potential of this compound and other LXR-targeting compounds in oncology. Further investigation into the intricate interplay between this compound-mediated metabolic reprogramming and the immune landscape of the TME is warranted to fully elucidate its clinical utility.
References
- 1. researchgate.net [researchgate.net]
- 2. texaschildrens.org [texaschildrens.org]
- 3. researchgate.net [researchgate.net]
- 4. Broad Anti-tumor Activity of a Small Molecule that Selectively Targets the Warburg Effect and Lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Warburg effect: a balance of flux analysis - PMC [pmc.ncbi.nlm.nih.gov]
The LXR Inverse Agonist SR9243: A Technical Guide to its Anti-Fibrotic Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibrosis, a pathological process characterized by the excessive accumulation of extracellular matrix (ECM) proteins, is a hallmark of numerous chronic diseases and a significant contributor to organ failure. The liver is particularly susceptible to fibrotic remodeling in response to chronic injury, leading to cirrhosis and its life-threatening complications. Recent research has identified the Liver X Receptors (LXRs), LXRα and LXRβ, as key regulators of metabolism, inflammation, and fibrosis.[1] SR9243, a potent and specific LXR inverse agonist, has emerged as a promising therapeutic candidate for mitigating fibrosis, particularly in the context of nonalcoholic steatohepatitis (NASH).[1][2] This technical guide provides an in-depth overview of the anti-fibrotic effects of this compound, with a focus on its mechanism of action, quantitative effects on fibrotic markers, and detailed experimental protocols.
Mechanism of Action: LXR Inverse Agonism and Downstream Effects
This compound exerts its anti-fibrotic effects by acting as an inverse agonist of LXRs.[1][3] Unlike LXR agonists which activate the receptor, this compound binds to LXRs and promotes the recruitment of corepressor proteins, thereby inhibiting the basal transcriptional activity of LXR-regulated genes. This leads to the downregulation of genes involved in lipogenesis and glycolysis. The anti-fibrotic mechanism of this compound is multi-faceted and involves:
-
Suppression of Hepatic Stellate Cell (HSC) Activation: HSCs are the primary cell type responsible for collagen production in the liver. While direct studies on this compound's effect on HSC activation are still emerging, the broader understanding of LXR signaling suggests a role in modulating HSC phenotype.
-
Reduction of Inflammation: Chronic inflammation is a key driver of fibrosis. This compound has been shown to significantly reduce the expression of pro-inflammatory cytokines in the liver, thereby attenuating the inflammatory milieu that promotes fibrogenesis.
-
Inhibition of Lipogenesis: Dysregulated lipid metabolism is a central feature of NASH and contributes to liver injury and fibrosis. By suppressing lipogenic gene expression, this compound helps to alleviate the metabolic stress on the liver.
The signaling pathway below illustrates the proposed mechanism of action of this compound in the context of fibrosis.
Quantitative Data on the Anti-Fibrotic Effects of this compound
In vivo studies using mouse models of NASH-induced liver fibrosis have demonstrated the potent anti-fibrotic efficacy of this compound. The following tables summarize the key quantitative findings.
| Fibrotic Marker | Fibrosis Model | Treatment Group | Control Group | Percent Reduction | Reference |
| Hepatic Collagen 1α1 mRNA Expression | CCl4-induced | This compound (30 mg/kg) | Vehicle | Significant Reduction | |
| BDL-induced | This compound (30 mg/kg) | Vehicle | Significant Reduction | ||
| Hepatic Collagen 1α2 mRNA Expression | CCl4-induced | This compound (30 mg/kg) | Vehicle | Significant Reduction | |
| BDL-induced | This compound (30 mg/kg) | Vehicle | Significant Reduction | ||
| Liver Hydroxyproline Content | CCl4-induced | This compound (30 mg/kg) | Vehicle | Significant Reduction | |
| BDL-induced | This compound (30 mg/kg) | Vehicle | Significant Reduction | ||
| Masson's Trichrome Staining (Fibrosis Area) | CCl4-induced | This compound (30 mg/kg) | Vehicle | Significant Reduction | |
| BDL-induced | This compound (30 mg/kg) | Vehicle | Significant Reduction |
Note: "Significant Reduction" indicates a statistically significant decrease as reported in the cited study, though specific percentage reductions were not always provided.
| Inflammatory Marker | Fibrosis Model | Treatment Group | Control Group | Percent Reduction | Reference |
| Hepatic CD68 mRNA Expression | CCl4-induced | This compound (30 mg/kg) | Vehicle | Significant Reduction | |
| BDL-induced | This compound (30 mg/kg) | Vehicle | Significant Reduction | ||
| Hepatic TNF-α mRNA Expression | CCl4-induced | This compound (30 mg/kg) | Vehicle | Significant Reduction | |
| BDL-induced | This compound (30 mg/kg) | Vehicle | Significant Reduction | ||
| Hepatic IL-1β mRNA Expression | CCl4-induced | This compound (30 mg/kg) | Vehicle | Significant Reduction | |
| BDL-induced | This compound (30 mg/kg) | Vehicle | Significant Reduction | ||
| Hepatic IL-6 mRNA Expression | CCl4-induced | This compound (30 mg/kg) | Vehicle | Significant Reduction | |
| BDL-induced | This compound (30 mg/kg) | Vehicle | Significant Reduction |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are summaries of the key in vivo experimental protocols used to evaluate the anti-fibrotic effects of this compound.
Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis Model
This model is a widely used and reproducible method for inducing liver fibrosis in rodents.
Experimental Workflow:
Detailed Protocol:
-
Animals: 8-week-old male BALB/c mice are used.
-
Diet: Mice are fed a high-cholesterol (1% w/w) diet or a control diet for 4 weeks to induce a NASH phenotype.
-
Fibrosis Induction: Liver fibrosis is induced by intraperitoneal (i.p.) injection of carbon tetrachloride (CCl4) at a dose of 5 µL/g body weight (10% CCl4 in corn oil), administered twice a week for 4 weeks.
-
This compound Treatment: Following the fibrosis induction period, mice are treated with this compound at a dose of 30 mg/kg body weight, administered daily via i.p. injection for 30 days. The vehicle control consists of 10% DMSO, 10% Tween-80, and 80% water.
-
Endpoint Analysis: At the end of the treatment period, animals are euthanized, and liver tissues and serum are collected for analysis.
-
Histology: Liver sections are stained with Hematoxylin and Eosin (H&E) for general morphology and Masson's trichrome for collagen deposition.
-
Hydroxyproline Assay: Liver hydroxyproline content, a quantitative measure of collagen, is determined.
-
Quantitative PCR (qPCR): The mRNA expression levels of key fibrotic (e.g., Collagen 1α1, Collagen 1α2) and inflammatory (e.g., CD68, TNF-α, IL-1β, IL-6) markers are quantified.
-
Serum Analysis: Serum levels of liver enzymes (e.g., ALT, AST) and lipids are measured.
-
Bile Duct Ligation (BDL)-Induced Liver Fibrosis Model
The BDL model induces cholestatic liver injury and subsequent fibrosis.
Experimental Workflow:
Detailed Protocol:
-
Animals and Diet: The same animal strain and dietary regimen as the CCl4 model are used.
-
Fibrosis Induction: After 4 weeks on the respective diets, mice undergo bile duct ligation (BDL) surgery. The common bile duct is double-ligated with surgical sutures. Sham-operated animals undergo the same procedure without the ligation. The animals are allowed to recover for 3 weeks to allow for the development of fibrosis.
-
This compound Treatment: Following the 3-week post-operative period, mice are treated with this compound or vehicle as described in the CCl4 model for 30 days.
-
Endpoint Analysis: The same analytical methods as described for the CCl4 model are employed to assess the extent of liver fibrosis and inflammation.
Conclusion and Future Directions
The LXR inverse agonist this compound has demonstrated significant anti-fibrotic and anti-inflammatory effects in preclinical models of liver fibrosis. Its ability to modulate key metabolic and inflammatory pathways makes it a compelling candidate for the treatment of NASH and other fibrotic liver diseases. The quantitative data and detailed experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals interested in further investigating the therapeutic potential of this compound.
Future research should focus on:
-
Elucidating the precise molecular mechanisms by which this compound modulates hepatic stellate cell activation and function.
-
Investigating the efficacy of this compound in other models of liver fibrosis and in combination with other therapeutic agents.
-
Exploring the potential of this compound for the treatment of fibrosis in other organs, an area where data is currently lacking.
-
Conducting long-term safety and efficacy studies to support its potential clinical translation.
The continued exploration of this compound and other LXR-modulating compounds holds great promise for the development of novel and effective therapies for the millions of patients affected by fibrotic diseases.
References
- 1. Liver X Receptor Inverse Agonist this compound Suppresses Nonalcoholic Steatohepatitis Intrahepatic Inflammation and Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Liver X Receptor Inverse Agonist this compound Suppresses Nonalcoholic Steatohepatitis Intrahepatic Inflammation and Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols for In Vitro Studies with SR9243
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR9243 is a potent and selective synthetic inverse agonist of the Liver X Receptor (LXR).[1][2] It functions by inducing the interaction between LXR and its corepressor, leading to the downregulation of LXR-mediated gene expression.[2] In vitro studies have demonstrated that this compound exhibits broad anti-tumor activity by selectively targeting the Warburg effect and lipogenesis, two key metabolic pathways often dysregulated in cancer cells. This document provides detailed protocols for key in vitro experiments to investigate the cellular and molecular effects of this compound.
Mechanism of Action
This compound exerts its effects by binding to LXRα and LXRβ, suppressing their transcriptional activity. This leads to a reduction in the expression of genes involved in glycolysis and de novo lipogenesis, ultimately inducing apoptotic cell death in cancer cells while showing minimal toxicity to non-malignant cells.
Data Presentation
This compound In Vitro Efficacy: IC50 Values
The half-maximal inhibitory concentration (IC50) of this compound has been determined in various cancer cell lines, highlighting its potent anti-proliferative effects.
| Cell Line | Cancer Type | IC50 (nM) |
| PC3 | Prostate | ~15-104 |
| DU-145 | Prostate | ~15-104 |
| SW620 | Colorectal | ~15-104 |
| HT-29 | Colorectal | ~15-104 |
| HOP-62 | Lung | ~15-104 |
| NCI-H23 | Lung | ~15-104 |
Table 1: Reported IC50 values for this compound in various cancer cell lines. Data sourced from multiple studies.
Effects of this compound on Gene and Protein Expression
This compound treatment leads to significant changes in the expression of genes and proteins involved in key metabolic pathways.
| Target Gene/Protein | Pathway | Effect of this compound |
| SREBP-1c | Lipogenesis | Downregulation |
| FASN | Lipogenesis | Downregulation |
| SCD1 | Lipogenesis | Downregulation |
| GCK1 | Glycolysis | Downregulation |
| PFK1 | Glycolysis | Downregulation |
| PFK2 | Glycolysis | Downregulation |
| LDHA | Glycolysis | Downregulation |
| GLUT1 | Glycolysis | Downregulation |
| HIF-1α | Glycolysis | Downregulation |
| p-AMPK (Thr172) | Metabolic Regulation | Upregulation |
| p-mTOR (Ser2448) | Metabolic Regulation | Downregulation |
Table 2: Summary of the observed effects of this compound on the expression of key metabolic regulators.
Signaling Pathway and Experimental Workflow
Caption: this compound signaling pathway.
Caption: General experimental workflow for this compound.
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effects of this compound on cultured cells.
Materials:
-
This compound (stock solution in DMSO)
-
Mammalian cells of interest
-
Complete culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium. A typical concentration range is 1 nM to 10 µM. Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Colony Formation Assay
This assay assesses the long-term effect of this compound on the proliferative capacity of single cells.
Materials:
-
This compound (stock solution in DMSO)
-
Mammalian cells of interest
-
Complete culture medium
-
6-well cell culture plates
-
PBS
-
Fixation solution (e.g., 4% paraformaldehyde or 1% formaldehyde)
-
Staining solution (e.g., 0.5% crystal violet in 25% methanol)
Procedure:
-
Seed a low density of cells (e.g., 500-1000 cells per well) in 6-well plates.
-
Allow cells to attach overnight.
-
Treat the cells with various concentrations of this compound (e.g., 100 nM, 1 µM, 10 µM) or vehicle control.
-
Incubate the plates for 7-14 days, allowing colonies to form. Replace the medium with fresh this compound-containing or vehicle medium every 2-3 days.
-
After the incubation period, wash the colonies twice with PBS.
-
Fix the colonies with the fixation solution for 15-30 minutes at room temperature.
-
Remove the fixation solution and stain the colonies with crystal violet solution for 20-30 minutes.
-
Gently wash the plates with water to remove excess stain and allow them to air dry.
-
Image the plates and count the number of colonies (typically defined as a cluster of >50 cells).
Quantitative Real-Time PCR (qPCR)
This protocol is for analyzing the effect of this compound on the expression of target genes.
Materials:
-
This compound-treated and control cell samples
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Gene-specific primers (forward and reverse) for target genes and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR instrument
Procedure:
-
Treat cells with this compound (e.g., 10 µM for 6 hours) or vehicle control.
-
Isolate total RNA from the cells using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
Prepare the qPCR reaction mixture containing qPCR master mix, forward and reverse primers, and cDNA template.
-
Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol (denaturation, annealing, and extension).
-
Analyze the results using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
Western Blotting
This protocol is for detecting changes in protein expression and phosphorylation status following this compound treatment.
Materials:
-
This compound-treated and control cell lysates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to target proteins)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound for the desired time and concentration.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
Normalize protein concentrations and prepare samples by adding Laemmli sample buffer and boiling for 5-10 minutes.
-
Separate the protein samples by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analyze the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
References
Application Notes and Protocols for SR9243 in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and recommended concentrations for using SR9243, a potent LXR (Liver X Receptor) inverse agonist, in various cell culture assays. This compound has demonstrated broad anti-tumor activity by selectively targeting the Warburg effect and lipogenesis in cancer cells, leading to apoptosis.[1][2] It has also been shown to modulate the glycolytic metabolism of macrophages.[3]
Mechanism of Action
This compound is a synthetic LXR inverse agonist that binds to LXRα and LXRβ, inducing a conformational change that promotes the recruitment of corepressors.[4] This leads to the downregulation of LXR-mediated gene expression, including key enzymes involved in glycolysis and lipogenesis, such as FASN, SREBP1-c, and SCD1. By inhibiting these metabolic pathways, this compound selectively induces apoptosis in cancer cells, which are highly dependent on them for survival and proliferation, while showing minimal toxicity to non-malignant cells.
Data Presentation: Recommended this compound Concentrations
The following table summarizes the effective concentrations of this compound in various cell lines and assays based on published data.
| Cell Line | Assay Type | Concentration Range | IC50 Value | Incubation Time | Reference |
| Prostate Cancer | |||||
| PC3 | Cell Viability (MTT) | Increasing doses | ~15-104 nM | Not Specified | |
| DU-145 | Cell Viability (MTT) | Increasing doses | ~15-104 nM | Not Specified | |
| DU-145 | Caspase 3/7 Activity | 1 µM | Not Applicable | 24 hr | |
| Colorectal Cancer | |||||
| SW620 | Cell Viability (MTT) | Increasing doses | ~15-104 nM | Not Specified | |
| SW620 | Apoptosis Assay | 1 µM | Not Applicable | 12 and 24 hr | |
| SW620 | Caspase 3/7 Activity | 1 µM | Not Applicable | 24 hr | |
| HT-29 | Cell Viability (MTT) | Increasing doses | ~15-104 nM | Not Specified | |
| Lung Cancer | |||||
| HOP-62 | Cell Viability (MTT) | Increasing doses | ~15-104 nM | Not Specified | |
| HOP-62 | Caspase 3/7 Activity | 1 µM | Not Applicable | 24 hr | |
| NCI-H23 | Cell Viability (MTT) | Increasing doses | ~15-104 nM | Not Specified | |
| Clear Cell Renal Cell Carcinoma | |||||
| 786-O | qRT-PCR, Western Blot, Immunofluorescence | 0.1 µM | Not Applicable | 48 hr | |
| 786-O | Intracellular Triglyceride Assay | 0.1 µM | Not Applicable | 72 hr | |
| ACHN | qRT-PCR, Western Blot | 0.1 µM | Not Applicable | 48 hr | |
| ACHN | Intracellular Triglyceride Assay | 0.1 µM | Not Applicable | 72 hr | |
| Macrophage | |||||
| RAW264.7 | M1 Polarization, OCR/ECAR | 5, 10, 20 µM | Not Applicable | 6 hr | |
| RAW264.7 | Western Blot (AMPK/mTOR pathway) | Not Specified | Not Applicable | Not Specified | |
| General Use | |||||
| Various Cancer Cell Lines | Colony Formation Assay | 100 nM or 10 µM | Not Applicable | Not Specified | |
| Various Cancer Cell Lines | In Vitro & Cellular Assays | 1-10 µM | Not Applicable | Not Specified |
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways affected by this compound.
Caption: this compound Mechanism of Action on LXR Signaling.
Caption: this compound Effect on Macrophage Metabolism.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures and incorporates concentrations used in this compound-related studies.
Experimental Workflow:
References
- 1. xcessbio.com [xcessbio.com]
- 2. Broad Anti-tumor Activity of a Small Molecule that Selectively Targets the Warburg Effect and Lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Liver X receptor inverse agonist this compound attenuates rheumatoid arthritis via modulating glycolytic metabolism of macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
SR9243 In Vivo Dosing and Administration: Application Notes and Protocols for Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for the in vivo administration of SR9243 in mouse models, based on established pre-clinical research. This compound is a potent and selective LXR (Liver X Receptor) inverse agonist that has demonstrated significant anti-tumor activity by targeting the Warburg effect and lipogenesis.
Quantitative Data Summary
The following tables summarize the dosing regimens and reported effects of this compound in various mouse cancer models.
Table 1: this compound Dosing Regimens in Mouse Models
| Mouse Model | Cancer Type | This compound Dose | Administration Route | Vehicle | Dosing Frequency | Reference |
| Athymic Nude | Colon Cancer (SW620 xenograft) | 30 mg/kg, 60 mg/kg | Intraperitoneal (i.p.) | 10% DMSO, 10% Tween-80 in PBS | Once daily | [1] |
| Athymic Nude | Prostate Cancer (DU-145 xenograft) | 60 mg/kg | Intraperitoneal (i.p.) | Not specified | Not specified | [1] |
| C57BL/6J | Lewis Lung Carcinoma (LLC1 syngeneic) | 60 mg/kg | Intraperitoneal (i.p.) | Not specified | Not specified | [1] |
| C57BL/6J | Triple-Negative Breast Cancer (E0771 syngeneic) | 60 mg/kg | Intraperitoneal (i.p.) | 10% DMSO, 10% Tween-80, 80% PBS | Once daily for 16 days | [2] |
| BALB/c | Nonalcoholic Steatohepatitis (NASH) | 30 mg/kg | Intraperitoneal (i.p.) | Not specified | Not specified | [3] |
Table 2: Reported In Vivo Effects of this compound
| Effect | Mouse Model/Cancer Type | Dose | Key Findings | Reference |
| Anti-tumor Activity | SW620, DU-145, LLC1 | 30-60 mg/kg | Significantly reduced tumor growth. | |
| Inhibition of Lipogenesis | SW620, LLC1 | 30-60 mg/kg | Downregulation of lipogenic genes (e.g., Srebp1c, Fasn, Scd1). | |
| Inhibition of Glycolysis | SW620, LLC1 | 30-60 mg/kg | Reduction in glycolytic gene expression (e.g., Gck1, Pfk1, Pfk2). | |
| Induction of Apoptosis | Tumors | 60 mg/kg | Increased apoptosis in tumor cells. | |
| Safety Profile | SW620, DU-145, LLC1 | 30-60 mg/kg | No significant weight loss, hepatotoxicity, or inflammation observed. | |
| Immune Modulation | E0771 | 60 mg/kg | Induces immune-mediated tumor destruction. |
Experimental Protocols
Protocol 1: Preparation of this compound Dosing Solution
This protocol describes the preparation of this compound for intraperitoneal administration in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Tween-80 (Polysorbate 80)
-
Phosphate-buffered saline (PBS), sterile
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles
Procedure:
-
Weighing this compound: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Initial Solubilization: Add a volume of DMSO equivalent to 10% of the final desired volume. Vortex thoroughly until the this compound is completely dissolved.
-
Addition of Surfactant: Add a volume of Tween-80 equivalent to 10% of the final desired volume. Vortex to mix.
-
Final Dilution: Add sterile PBS to reach the final desired concentration, making up the remaining 80% of the volume. For example, to prepare a 1 mg/mL solution, dissolve 1 mg of this compound in 100 µL of DMSO, add 100 µL of Tween-80, and then add 800 µL of PBS.
-
Final Mixing: Vortex the solution thoroughly to ensure a homogenous suspension. The final vehicle composition will be 10% DMSO, 10% Tween-80, and 80% PBS.
-
Storage: It is recommended to prepare the dosing solution fresh for each day of administration.
Protocol 2: Intraperitoneal Administration of this compound in Mice
This protocol outlines the procedure for administering this compound to mice via intraperitoneal injection.
Materials:
-
Prepared this compound dosing solution
-
Mouse restraint device
-
Sterile 1 mL syringes with 25-27 gauge needles
-
Animal scale
Procedure:
-
Animal Handling and Restraint: Gently restrain the mouse using an appropriate method to expose the abdomen. Proper handling is crucial to minimize stress to the animal.
-
Dose Calculation: Weigh the mouse to determine the precise volume of the this compound solution to be injected based on the desired mg/kg dose. For example, for a 20 g mouse and a 30 mg/kg dose, the total dose is 0.6 mg. If the solution concentration is 3 mg/mL, you would inject 0.2 mL.
-
Injection Site: The preferred injection site is the lower right or left quadrant of the abdomen. Avoid the midline to prevent injection into the bladder or cecum.
-
Injection Technique: Tilt the mouse slightly with the head downwards. Insert the needle at a 10-20 degree angle. Gently aspirate to ensure the needle has not entered a blood vessel or organ before slowly injecting the solution.
-
Post-injection Monitoring: After injection, return the mouse to its cage and monitor for any immediate adverse reactions.
-
Daily Monitoring: Throughout the study, monitor the mice daily for changes in body weight, tumor size, and overall health.
Visualizations
Caption: Experimental workflow for this compound in vivo studies in mice.
Caption: this compound signaling pathway as an LXR inverse agonist.
References
- 1. Broad Anti-tumor Activity of a Small Molecule that Selectively Targets the Warburg Effect and Lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Liver X Receptor Inverse Agonist this compound Suppresses Nonalcoholic Steatohepatitis Intrahepatic Inflammation and Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of SR9243-Treated Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
SR9243 is a potent and specific Liver X Receptor (LXR) inverse agonist. It functions by recruiting co-repressors to LXR, leading to the downregulation of LXR target genes.[1] This activity effectively suppresses key metabolic pathways that are often dysregulated in cancer and metabolic diseases, namely glycolysis (the Warburg effect) and de novo lipogenesis.[2][3] Western blotting is a crucial technique to elucidate the molecular mechanism of this compound by quantifying the changes in protein expression levels within these pathways. This document provides a detailed protocol for performing Western blot analysis on cells treated with this compound.
Data Presentation: Effects of this compound on Target Protein Expression
Treatment of various cell lines with this compound has been shown to significantly alter the expression levels of proteins involved in glycolysis, lipogenesis, and associated signaling pathways. The following table summarizes the expected changes in key protein expression following this compound treatment, as documented in the scientific literature.
| Pathway | Target Protein | Expected Change after this compound Treatment |
| Glycolysis | Lactate Dehydrogenase A (LDH-A) | Decrease[3] |
| Glucose Transporter 1 (GLUT1) | Decrease[3] | |
| Hypoxia-Inducible Factor 1-alpha (HIF-1α) | Decrease | |
| Hexokinase 2 (HK2) | Decrease | |
| Glucose-6-Phosphate Dehydrogenase (G6PD) | Decrease | |
| 6-Phosphofructo-2-Kinase/Fructose-2,6-Biphosphatase 3 (PFKFB3) | Decrease | |
| Glycogen Synthase Kinase 3 Beta (GSK3β) | Decrease | |
| Lipogenesis | Fatty Acid Synthase (FASN) | Decrease |
| Sterol Regulatory Element-Binding Protein 1c (SREBP-1c) | Decrease | |
| Stearoyl-CoA Desaturase 1 (SCD1) | Decrease | |
| Cell Signaling | Phospho-AMP-activated protein kinase (p-AMPK) | Increase |
| Total AMP-activated protein kinase (AMPK) | No significant change | |
| Phospho-mammalian Target of Rapamycin (p-mTOR) | Decrease | |
| Total mammalian Target of Rapamycin (mTOR) | No significant change |
Experimental Protocols
This section provides a comprehensive protocol for Western blot analysis of cells treated with this compound. It covers cell culture and treatment, lysate preparation (whole cell, cytoplasmic, and nuclear), protein quantification, gel electrophoresis, protein transfer, immunodetection, and data analysis.
Cell Culture and this compound Treatment
-
Cell Seeding: Plate the desired cell line in appropriate culture dishes or plates and allow them to adhere and reach 70-80% confluency.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in culture medium to achieve the desired final concentrations.
-
Cell Treatment: Replace the culture medium with the medium containing various concentrations of this compound or vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
Preparation of Cell Lysates
a) Whole Cell Lysate Preparation
-
Cell Harvesting: After treatment, place the culture dishes on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis: Add ice-cold RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors to each dish.
-
Scraping and Collection: Scrape the adherent cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Sonication: Incubate the lysate on ice for 30 minutes with occasional vortexing. For complete lysis and to shear DNA, sonicate the lysate on ice.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant (whole cell lysate) to a new pre-chilled tube.
b) Cytoplasmic and Nuclear Fractionation
For investigating the subcellular localization of target proteins, perform cellular fractionation.
-
Cell Harvesting: Harvest cells as described in the whole cell lysate protocol.
-
Cytoplasmic Extraction: Resuspend the cell pellet in ice-cold cytoplasmic extraction buffer (e.g., 10 mM HEPES, 10 mM KCl, 0.1 mM EDTA, 0.1 mM EGTA, 1 mM DTT, with protease inhibitors). Incubate on ice for 15 minutes. Add a non-ionic detergent (e.g., NP-40) to a final concentration of 0.5% and vortex briefly.
-
Isolation of Cytoplasm: Centrifuge the lysate at 1,000 x g for 5 minutes at 4°C. The supernatant contains the cytoplasmic fraction.
-
Nuclear Extraction: Wash the remaining nuclear pellet with the cytoplasmic extraction buffer. Resuspend the nuclear pellet in ice-cold nuclear extraction buffer (e.g., 20 mM HEPES, 0.4 M NaCl, 1 mM EDTA, 1 mM EGTA, 1 mM DTT, with protease inhibitors).
-
Isolation of Nuclear Proteins: Incubate on ice for 30 minutes with intermittent vortexing. Centrifuge at 14,000 x g for 10 minutes at 4°C. The supernatant contains the nuclear fraction.
Protein Quantification
-
Assay Method: Determine the protein concentration of the lysates using a bicinchoninic acid (BCA) protein assay kit.
-
Standard Curve: Prepare a standard curve using bovine serum albumin (BSA) standards.
-
Measurement: Measure the absorbance at 562 nm using a microplate reader and calculate the protein concentration of each sample based on the standard curve.
SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis)
-
Sample Preparation: Mix a calculated volume of cell lysate (containing 20-40 µg of protein) with 4x Laemmli sample buffer (containing SDS and a reducing agent like β-mercaptoethanol or DTT).
-
Denaturation: Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
Gel Electrophoresis: Load the denatured protein samples and a pre-stained protein ladder into the wells of a polyacrylamide gel (the percentage of which depends on the molecular weight of the target protein). Run the gel in 1x running buffer at a constant voltage until the dye front reaches the bottom of the gel.
Protein Transfer (Western Blotting)
-
Membrane Activation: If using a PVDF membrane, activate it by incubating in methanol for 1-2 minutes, followed by a brief wash in deionized water and then transfer buffer. Nitrocellulose membranes do not require methanol activation.
-
Transfer Sandwich Assembly: Assemble the transfer "sandwich" consisting of a sponge, filter paper, the gel, the membrane, another piece of filter paper, and another sponge, all pre-soaked in transfer buffer.
-
Electrotransfer: Transfer the proteins from the gel to the membrane using a wet or semi-dry transfer system. The transfer time and voltage should be optimized based on the molecular weight of the target protein and the transfer system used.
Immunodetection
-
Blocking: After transfer, block the membrane in a blocking solution (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)) for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. The optimal antibody dilution should be determined empirically.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (that recognizes the host species of the primary antibody) diluted in blocking buffer for 1 hour at room temperature.
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
Signal Detection and Analysis
-
Chemiluminescent Detection: Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using a CCD camera-based imager or by exposing the membrane to X-ray film.
-
Data Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of the target protein bands to a loading control (e.g., β-actin, GAPDH, or tubulin) to account for variations in protein loading.
Stripping and Reprobing (Optional)
To detect multiple proteins on the same membrane, the blot can be stripped and reprobed.
-
Stripping: Incubate the membrane in a stripping buffer (e.g., a commercial stripping buffer or a solution containing glycine and SDS at low pH) to remove the primary and secondary antibodies.
-
Washing: Thoroughly wash the membrane with PBS or TBST.
-
Re-blocking and Reprobing: Repeat the blocking and immunodetection steps with a different primary antibody.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: this compound signaling pathway.
Experimental Workflow Diagram
Caption: Western blot experimental workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Liver X Receptor Inverse Agonist this compound Suppresses Nonalcoholic Steatohepatitis Intrahepatic Inflammation and Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Liver X receptor inverse agonist this compound attenuates rheumatoid arthritis via modulating glycolytic metabolism of macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for qRT-PCR Analysis of Gene Expression Following SR9243 Treatment
For Researchers, Scientists, and Drug Development Professionals
Abstract
SR9243 is a potent and selective synthetic inverse agonist of the Liver X Receptor (LXR). It functions by suppressing the basal transcriptional activity of both LXRα and LXRβ, leading to the downregulation of genes involved in critical metabolic pathways, including lipogenesis and glycolysis.[1][2][3] This characteristic makes this compound a valuable tool for investigating the role of LXR in various diseases and a potential therapeutic agent, particularly in oncology and inflammatory disorders.[3][4] These application notes provide a detailed protocol for analyzing the effects of this compound on gene expression using quantitative real-time polymerase chain reaction (qRT-PCR), a highly sensitive and specific method for quantifying mRNA levels. The included protocols cover cell treatment, RNA extraction, cDNA synthesis, and qRT-PCR, along with data analysis guidelines.
Introduction
Liver X Receptors (LXRs) are nuclear receptors that play a pivotal role in regulating cholesterol homeostasis, fatty acid metabolism, and inflammation. In many cancer cells, metabolic pathways such as aerobic glycolysis (the Warburg effect) and de novo lipogenesis are upregulated to support rapid proliferation and survival. This compound, by acting as an LXR inverse agonist, effectively inhibits the expression of key genes driving these metabolic processes, thereby demonstrating anti-tumor activity. Furthermore, this compound has been shown to modulate the expression of inflammatory cytokines, highlighting its potential in treating inflammatory conditions like rheumatoid arthritis.
Quantitative RT-PCR is the gold standard for measuring changes in gene expression due to its high sensitivity, specificity, and wide dynamic range. This document provides a comprehensive guide for researchers to design and execute qRT-PCR experiments to assess the impact of this compound on the expression of target genes involved in lipogenesis, glycolysis, and inflammation.
Data Presentation: Gene Expression Changes Induced by this compound
The following tables summarize the expected changes in gene expression in response to this compound treatment based on published literature. The actual magnitude of change may vary depending on the cell type, this compound concentration, and treatment duration.
Table 1: Lipogenesis-Related Gene Expression after this compound Treatment
| Gene Symbol | Gene Name | Expected Change |
| SREBF1 (SREBP1c) | Sterol regulatory element-binding transcription factor 1 | Downregulated |
| FASN | Fatty acid synthase | Downregulated |
| SCD | Stearoyl-CoA desaturase | Downregulated |
Table 2: Glycolysis-Related Gene Expression after this compound Treatment
| Gene Symbol | Gene Name | Expected Change |
| LDHA | Lactate dehydrogenase A | Downregulated |
| SLC2A1 (GLUT1) | Solute carrier family 2 member 1 | Downregulated |
| HIF1A | Hypoxia inducible factor 1 alpha subunit | Downregulated |
| HK2 | Hexokinase 2 | Downregulated |
| G6PD | Glucose-6-phosphate dehydrogenase | Downregulated |
Table 3: Inflammation-Related Gene Expression after this compound Treatment
| Gene Symbol | Gene Name | Expected Change |
| TNF | Tumor necrosis factor | Downregulated |
| IL6 | Interleukin 6 | Downregulated |
| IL1B | Interleukin 1 beta | Downregulated |
| NOS2 (iNOS) | Nitric oxide synthase 2 | Downregulated |
| CD68 | CD68 molecule | Downregulated |
Experimental Protocols
I. Cell Culture and this compound Treatment
-
Cell Seeding: Plate the desired cancer or inflammatory cell line (e.g., PC-3, SW620, RAW 264.7) in appropriate cell culture plates and grow to 70-80% confluency.
-
This compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations. A concentration range of 1-10 µM is commonly used for in vitro assays.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (DMSO) at a concentration equivalent to the highest this compound concentration used.
-
Incubation: Incubate the cells for a predetermined period (e.g., 6, 12, or 24 hours) to allow for changes in gene expression.
II. RNA Isolation
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them directly in the culture plate using a suitable lysis buffer (e.g., TRIzol reagent or a buffer from an RNA isolation kit).
-
RNA Extraction: Isolate total RNA from the cell lysate according to the manufacturer's protocol of the chosen RNA isolation kit.
-
DNase Treatment: To remove any contaminating genomic DNA, perform an on-column DNase digestion or a DNase treatment in solution.
-
RNA Quantification and Quality Check: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.1. Assess RNA integrity using gel electrophoresis or a bioanalyzer.
III. cDNA Synthesis (Reverse Transcription)
-
Reaction Setup: In a sterile, nuclease-free tube, combine the following components:
-
Total RNA (1 µg)
-
Random hexamers or oligo(dT) primers
-
dNTPs
-
Reverse transcriptase enzyme
-
RNase inhibitor
-
Reaction buffer
-
Nuclease-free water to the final volume
-
-
Incubation: Perform the reverse transcription reaction according to the manufacturer's instructions for the cDNA synthesis kit. A typical program involves incubation at 25°C for 5-10 minutes, followed by 42-50°C for 30-60 minutes, and a final inactivation step at 70-85°C for 5 minutes.
-
Storage: The resulting cDNA can be used immediately for qRT-PCR or stored at -20°C.
IV. Quantitative Real-Time PCR (qRT-PCR)
-
Reaction Setup: Prepare the qRT-PCR reaction mix in a 96- or 384-well plate. For each sample and gene, set up reactions in triplicate.
-
SYBR Green or TaqMan Master Mix (2X)
-
Forward Primer (10 µM)
-
Reverse Primer (10 µM)
-
cDNA template (diluted)
-
Nuclease-free water
-
-
Primer Sequences: The following table provides validated primer sequences for human target and reference genes.
Table 4: Human qRT-PCR Primer Sequences
| Gene Symbol | Forward Primer (5'-3') | Reverse Primer (5'-3') |
| SREBF1 | AGCTACGAATCTCCGACCAC | CGTTATCCCATGTGTCGAAGAA |
| FASN | CAGGCTGCACAGAGGTGAAT | GCAAGGCAGCACTTCAGGTA |
| SCD | TCGTGGCTGACATTGAGGAG | GCTGGTACTGGGTGTTGAGG |
| LDHA | AGCCCGATTCCGTTACCT | CACCAGCAACATTCATTCCA |
| SLC2A1 | GATTGGCTCCTTCTCTGTGG | TCAAAGGACTTGCCCAGTTT |
| HIF1A | CATAAAGTCTGCAACATGGAAGGT | ATTTGATGGGTGAGGAATGGGTT |
| HK2 | GAGTTTGACCTGGATGTGGTTGC | CCTCCATGTAGCAGGCATTGCT |
| G6PD | ATCGACCACTACCTG GCAAGA | GCTGGGCCAGGATCTTCTTC |
| TNF | CCTCTCTCTAATCAGCCCTCTG | GAGGACCTGGGAGTAGATGAG |
| IL6 | ACTCACCTCTTCAGAACGAATTG | CCATCTTTGGAAGGTTCAGGTTG |
| IL1B | AGCTACGAATCTCCGACCAC | CGTTATCCCATGTGTCGAAGAA |
| NOS2 | TTCAGTATCACAACCTCAGCAAG | TGGACCTGCAAGTTAAAATCCC |
| CD68 | CGAGCATCATTCTTTCACCAGCT | ATGAGAGGCAGCAAGATGGACC |
| ACTB | CATGTACGTTGCTATCCAGGC | CTCCTTAATGTCACGCACGAT |
| GAPDH | AAGGTCGGAGTCAACGGATTT | CCATGGGTGGAATCATATTGG |
| B2M | TTTCATCCATCCGACATTGA | CCTCCATGATGCTGCTTACA |
| YWHAZ | ACTTTTGGTACATTGTGGCTTCAA | CCGCCAGGACAAACCAGTAT |
-
Thermal Cycling: Perform the qRT-PCR using a real-time PCR instrument with the following typical cycling conditions:
-
Initial Denaturation: 95°C for 2-10 minutes
-
Cycling (40 cycles):
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds
-
-
Melt Curve Analysis (for SYBR Green): Gradually increase the temperature from 60°C to 95°C to check for primer-dimer formation and amplification specificity.
-
V. Data Analysis
-
Determine Ct Values: The cycle threshold (Ct) value for each reaction is determined by the real-time PCR software.
-
Normalization: Normalize the Ct values of the target genes to the Ct value of a stable reference gene (e.g., ACTB, GAPDH, B2M, YWHAZ) to obtain the ΔCt value (ΔCt = Cttarget - Ctreference).
-
Relative Quantification (ΔΔCt Method): Calculate the fold change in gene expression relative to the vehicle control group using the 2-ΔΔCt method.
-
ΔΔCt = ΔCttreated - ΔCtcontrol
-
Fold Change = 2-ΔΔCt
-
-
Statistical Analysis: Perform appropriate statistical tests (e.g., t-test or ANOVA) to determine the significance of the observed changes in gene expression.
Mandatory Visualizations
Caption: this compound signaling pathway.
Caption: qRT-PCR experimental workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Liver X Receptor Inverse Agonist this compound Suppresses Nonalcoholic Steatohepatitis Intrahepatic Inflammation and Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Liver X receptor inverse agonist this compound attenuates rheumatoid arthritis via modulating glycolytic metabolism of macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sinobiological.com [sinobiological.com]
Application Note: Establishing a Xenograft Model to Test SR9243 Efficacy
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for establishing a subcutaneous xenograft mouse model to evaluate the anti-tumor efficacy of SR9243, a potent and selective Liver X Receptor (LXR) inverse agonist.[1][2] this compound has demonstrated broad anti-tumor activity by targeting the Warburg effect and de novo lipogenesis, metabolic pathways crucial for cancer cell proliferation.[1][3] It functions by inducing an LXR-corepressor interaction, which suppresses the transcription of key glycolytic and lipogenic genes.[3] This leads to the induction of apoptosis in cancer cells while sparing non-malignant cells, and it has shown efficacy in vivo without causing significant weight loss, hepatotoxicity, or inflammation. The following protocols outline the necessary steps from cell line selection to in vivo efficacy studies and endpoint analysis.
This compound Mechanism of Action: LXR-Mediated Metabolic Regulation
Liver X Receptors (LXRα and LXRβ) are nuclear receptors that regulate gene networks involved in cholesterol, lipid, and glucose metabolism. In many cancer cells, these pathways are reprogrammed to support rapid proliferation. LXR activation upregulates genes that promote glycolysis and lipogenesis. This compound acts as an LXR inverse agonist, binding to LXR and promoting the recruitment of co-repressors. This action suppresses the basal transcriptional activity of LXR, leading to the downregulation of critical metabolic genes like Sterol Regulatory Element-Binding Protein 1c (SREBP-1c), Fatty Acid Synthase (FASN), and Stearoyl-CoA Desaturase 1 (SCD1). The resulting inhibition of these pathways depletes the cancer cells of essential lipids and energy, ultimately inducing apoptosis.
Caption: this compound acts as an LXR inverse agonist, repressing metabolic gene expression.
Experimental Workflow
The overall process for testing this compound efficacy in a xenograft model involves several sequential stages, from initial cell culture to the final analysis of tumor tissue. This workflow ensures a systematic and reproducible evaluation of the compound's anti-tumor activity.
Caption: Workflow for establishing a xenograft model and testing this compound efficacy.
Detailed Protocols
Materials and Reagents
-
Cell Lines: Human cancer cell lines such as SW620 (colorectal), DU-145 (prostate), or other lines sensitive to this compound.
-
Animals: 6-8 week old immunodeficient mice (e.g., Athymic Nude, NOD/SCID).
-
This compound Compound: Purity >98%.
-
Vehicle Solution: For this compound administration (e.g., DMSO, PEG400, saline; vehicle must be optimized for solubility and animal tolerance).
-
Cell Culture Media: (e.g., RPMI-1640, DMEM), Fetal Bovine Serum (FBS), Penicillin-Streptomycin.
-
Reagents for Implantation: Phosphate-Buffered Saline (PBS), Trypsin-EDTA, Matrigel or similar basement membrane extract (optional, but can improve tumor take rate).
-
Anesthetics: Ketamine/xylazine solution or isoflurane.
-
General Equipment: Sterile syringes and needles, digital calipers, animal balance, surgical tools, cell counter, biosafety cabinet, CO2 incubator.
Protocol 1: Cell Culture and Preparation
-
Culture selected cancer cells (e.g., SW620, DU-145) in appropriate media supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Passage cells at least twice after thawing from cryopreservation before implantation. Do not use cells that are over 80% confluent.
-
On the day of implantation, harvest cells using Trypsin-EDTA.
-
Wash the cells with sterile PBS and centrifuge at 500 x g for 3 minutes.
-
Resuspend the cell pellet in sterile PBS (or a PBS/Matrigel mixture) to a final concentration of 10-50 x 10^6 cells/mL. Keep the cell suspension on ice.
-
Perform a cell count using a hemocytometer and Trypan blue to ensure >90% viability.
Protocol 2: Xenograft Implantation
-
Acclimate mice for at least one week before any procedures.
-
Anesthetize the mouse using an appropriate method (e.g., isoflurane inhalation or intraperitoneal injection of ketamine/xylazine).
-
Shave and sterilize the injection site on the dorsal flank of the mouse.
-
Gently mix the cell suspension to prevent settling.
-
Using a 27-gauge needle, subcutaneously inject 100-200 µL of the cell suspension (typically 1 x 10^6 to 10 x 10^7 cells per mouse) into the right flank.
-
Monitor the animals during recovery until they are fully ambulatory.
Protocol 3: this compound Treatment
-
Begin monitoring tumor growth 5-7 days post-implantation. Measure tumors 2-3 times weekly with digital calipers.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2 .
-
When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment groups (e.g., n=8-10 mice per group). Common groups include:
-
Group 1: Vehicle Control
-
Group 2: this compound (e.g., 30 mg/kg)
-
Group 3: this compound (e.g., 60 mg/kg)
-
-
Prepare this compound fresh daily in the chosen vehicle.
-
Administer this compound or vehicle to the respective groups once per day via the desired route (e.g., intraperitoneal injection (i.p.) or oral gavage (p.o.)).
-
Continue treatment for the duration of the study (e.g., 21-28 days, or until tumors in the control group reach the predetermined endpoint size).
Protocol 4: In-Life Monitoring and Endpoint Analysis
-
Throughout the study, monitor animal health and record body weight 2-3 times per week. This compound is not expected to cause significant weight loss.
-
Euthanize mice when tumors reach the protocol-defined endpoint (e.g., 1500-2000 mm³) or if signs of excessive morbidity are observed.
-
At the end of the study, euthanize all remaining animals.
-
Excise the tumors, weigh them, and divide them for various analyses:
-
Histology: Fix a portion of the tumor in 10% neutral buffered formalin for Hematoxylin and Eosin (H&E) staining and immunohistochemistry (e.g., Ki-67 for proliferation).
-
Apoptosis Assay: Fix tissue for TUNEL assays to quantify apoptotic cells.
-
Molecular Analysis: Snap-freeze a portion of the tumor in liquid nitrogen and store at -80°C for subsequent RNA or protein extraction. Perform RT-qPCR or Western blot to analyze the expression of LXR target genes (SREBP-1c, FASN, SCD1) and glycolytic genes.
-
Data Presentation
Quantitative data should be organized into clear tables for comparison between treatment groups.
Table 1: Tumor Volume Over Time | Treatment Group | N | Mean Tumor Volume (mm³) ± SEM | % TGI* | | :--- | :-: | :--- | :--- | | | | Day 0 | Day 7 | Day 14 | Day 21 | | | Vehicle Control | 10 | 150.5 ± 10.2 | 450.1 ± 35.8 | 980.3 ± 75.1 | 1550.6 ± 110.4 | - | | this compound (30 mg/kg) | 10 | 149.8 ± 9.8 | 310.6 ± 28.1 | 550.7 ± 50.2 | 750.1 ± 65.3 | 51.6% | | this compound (60 mg/kg) | 10 | 151.2 ± 10.5 | 250.4 ± 22.5 | 380.9 ± 33.7 | 460.2 ± 41.8 | 70.3% | *Tumor Growth Inhibition (TGI) calculated at study endpoint (Day 21).
Table 2: Animal Body Weight | Treatment Group | N | Mean Body Weight (g) ± SEM | | :--- | :-: | :--- | | | | Day 0 | Day 7 | Day 14 | Day 21 | | Vehicle Control | 10 | 22.5 ± 0.5 | 23.1 ± 0.6 | 23.5 ± 0.5 | 23.8 ± 0.6 | | this compound (30 mg/kg) | 10 | 22.6 ± 0.4 | 22.9 ± 0.5 | 23.1 ± 0.6 | 23.3 ± 0.5 | | this compound (60 mg/kg) | 10 | 22.4 ± 0.5 | 22.5 ± 0.4 | 22.7 ± 0.5 | 22.9 ± 0.4 |
Table 3: Endpoint Molecular Analysis (RT-qPCR)
| Target Gene | Treatment Group | Relative Gene Expression (Fold Change vs. Vehicle) ± SEM | p-value |
|---|---|---|---|
| SREBP-1c | This compound (60 mg/kg) | 0.35 ± 0.05 | <0.01 |
| FASN | This compound (60 mg/kg) | 0.41 ± 0.06 | <0.01 |
| SCD1 | This compound (60 mg/kg) | 0.28 ± 0.04 | <0.001 |
| Actin (Control) | this compound (60 mg/kg) | 1.01 ± 0.08 | >0.05 |
Expected Outcomes and Interpretation
The administration of this compound is expected to inhibit the growth of xenograft tumors in a dose-dependent manner. This anti-tumor activity is hypothesized to be a direct result of this compound's mechanism as an LXR inverse agonist, which disrupts the metabolic pathways essential for cancer cell survival and proliferation.
Caption: Hypothesized cause-and-effect relationship for this compound anti-tumor efficacy.
Interpretation of Results:
-
Tumor Growth: A significant reduction in the tumor growth rate and final tumor volume in this compound-treated groups compared to the vehicle control will indicate efficacy.
-
Body Weight: No significant difference in body weight between groups would support the favorable safety profile of this compound.
-
Molecular Markers: Decreased mRNA and protein levels of LXR target genes (SREBP-1c, FASN, SCD1) in tumor tissues from the this compound groups will confirm the on-target mechanism of action.
-
Histology: Increased TUNEL-positive cells and decreased Ki-67 staining in treated tumors will provide evidence of induced apoptosis and reduced proliferation, respectively.
Collectively, these results would validate the therapeutic potential of this compound in the tested cancer type and provide a strong rationale for further preclinical development.
References
SR9243 solubility in DMSO and other solvents
Audience: Researchers, scientists, and drug development professionals.
Introduction
SR9243 is a potent and selective synthetic inverse agonist of the Liver X Receptor (LXR), targeting both LXRα and LXRβ isoforms.[1] By inducing the recruitment of corepressors to LXR, this compound effectively suppresses the transcription of LXR target genes.[1][2] This activity leads to the dual inhibition of two key metabolic pathways often exploited by cancer cells: the Warburg effect (aerobic glycolysis) and de novo lipogenesis.[3] Consequently, this compound has demonstrated broad anti-tumor activity, reducing cancer cell viability, inducing apoptosis, and inhibiting tumor growth in various preclinical models. These application notes provide detailed information on the solubility of this compound and protocols for its use in both in vitro and in vivo research settings.
Chemical Properties
-
Chemical Name: N-[2-(3-Bromophenyl)ethyl]-2,4,6-trimethyl-N-[[3'-(methylsulfonyl)[1,1'-biphenyl]-4-yl]methyl]benzenesulfonamide
-
Molecular Formula: C₃₁H₃₂BrNO₄S₂
-
Molecular Weight: 626.62 g/mol
-
CAS Number: 1613028-81-1
Solubility Data
This compound exhibits high solubility in Dimethyl Sulfoxide (DMSO) but is practically insoluble in aqueous solutions and ethanol. For in vivo applications, specific formulations are required to achieve stable solutions or suspensions. The quantitative solubility data is summarized in the table below.
Table 1: Solubility of this compound in Various Solvents
| Solvent/Vehicle | Concentration | Remarks | Source(s) |
| DMSO | ≥25.2 mg/mL | - | |
| 33 mg/mL (~52.7 mM) | Use fresh, non-hygroscopic DMSO for best results. | ||
| 20 mg/mL (~31.9 mM) | May require ultrasonication to fully dissolve. | ||
| Up to 50 mM | - | ||
| Water | Insoluble | - | |
| Ethanol | Insoluble | - | |
| 10% DMSO in Corn Oil | ≥2.5 mg/mL (~4.0 mM) | Forms a clear solution suitable for in vivo use. | |
| 15% Cremophor EL in Saline | 10 mg/mL (~16.0 mM) | Forms a suspended solution; requires ultrasonication. | |
| 10% DMSO, 10% Tween-80 in Water | Not specified | Used as a vehicle for in vivo administration. |
Experimental Protocols
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO for in vitro use.
Materials:
-
This compound powder
-
Anhydrous/fresh Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath (optional)
Protocol Workflow:
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile tube.
-
Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO to achieve the target concentration (e.g., for a 20 mM stock solution, add 79.79 µL of DMSO to 1 mg of this compound).
-
Dissolution: Vortex the solution vigorously. To achieve higher concentrations or aid dissolution, it is recommended to warm the tube at 37°C for 10 minutes and/or use an ultrasonic bath for a short period.
-
Storage: Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for several months or at -80°C for up to two years. It is advised to use the solution soon after preparation as long-term storage is not recommended.
This protocol outlines a general procedure for assessing the effect of this compound on the viability of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., SW620, PC3, DU-145)
-
Complete cell culture medium
-
This compound DMSO stock solution
-
96-well plates
-
MTT or Crystal Violet solution (0.05% w/v)
-
Formaldehyde (1%)
Protocol Workflow:
Procedure:
-
Cell Seeding: Plate cancer cells at a low density (e.g., 5,000 cells/well) in a 96-well plate and allow them to adhere overnight.
-
Treatment: The following day, treat the cells with various concentrations of this compound (IC₅₀ values are typically in the 15-104 nM range) or a DMSO vehicle control. Ensure the final DMSO concentration is consistent across all wells and is non-toxic to the cells (typically ≤ 0.1%).
-
Incubation: Incubate the plates for 96 hours.
-
Viability Assessment (Crystal Violet Method): a. Gently wash the cells with PBS. b. Fix the colonies with 1% Formaldehyde for 10-15 minutes. c. Stain the fixed cells with a 0.05% Crystal Violet solution for 20-30 minutes. d. Wash away excess stain with water and allow the plate to dry. e. Elute the stain with a solubilization buffer (e.g., 10% acetic acid) and measure the absorbance at ~590 nm.
This protocol provides a general guideline for preparing and administering this compound to murine models.
Materials:
-
This compound powder
-
Vehicle components (e.g., DMSO, corn oil)
-
Sterile vials
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Vehicle Preparation: Prepare the chosen vehicle. A commonly used formulation is 10% DMSO in corn oil. To prepare, add 1 part DMSO to 9 parts corn oil and mix thoroughly until a clear solution is formed.
-
This compound Formulation: Add the appropriate amount of this compound to the vehicle to achieve the desired final concentration (e.g., for a 3 mg/mL solution to dose at 30 mg/kg in a 20g mouse, which receives a 0.2 mL injection volume). Vortex and sonicate if necessary to achieve a clear solution.
-
Administration: Administer the this compound formulation or vehicle control to the animals via intraperitoneal (i.p.) injection. A typical dosing regimen is 30 or 60 mg/kg, administered once daily.
-
Monitoring: Monitor the animals daily for changes in body weight, tumor size, and overall health. This compound has been shown to reduce the growth of colon cancer xenografts without causing significant weight loss in the treated mice.
Mechanism of Action: LXR Inverse Agonism
This compound acts as a selective LXR inverse agonist. Unlike LXR agonists which activate gene transcription, this compound stabilizes the LXR-corepressor complex, leading to the potent downregulation of genes involved in cellular metabolism. This primarily impacts two pathways critical for cancer cell proliferation:
-
Lipogenesis: this compound suppresses the expression of key lipogenic genes, such as Sterol Regulatory Element-Binding Protein 1 (SREBP-1c), Fatty Acid Synthase (FASN), and Stearoyl-CoA Desaturase 1 (SCD1). This depletes the intracellular lipid pools necessary for membrane synthesis and signaling, selectively killing cancer cells.
-
Warburg Effect (Glycolysis): this compound also inhibits the expression of genes involved in aerobic glycolysis, a metabolic hallmark of many tumors. By targeting these metabolic vulnerabilities, this compound induces apoptotic cell death in cancer cells.
References
In Vivo Imaging of SR9243-Induced Metabolic Reprogramming in Cancer
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
SR9243 is a potent and selective synthetic inverse agonist of the Liver X Receptor (LXR).[1][2] It has demonstrated broad anti-tumor activity by targeting the Warburg effect and lipogenesis, two key metabolic hallmarks of cancer.[1][3] this compound effectively inhibits glycolysis and fatty acid synthesis in cancer cells, leading to apoptosis and reduced tumor growth in preclinical models without significant toxicity to normal cells.[1] These application notes provide detailed protocols for utilizing various in vivo imaging techniques to non-invasively monitor the metabolic effects of this compound in preclinical cancer models.
Mechanism of Action of this compound
This compound functions by inducing the interaction between LXR and its corepressor, leading to the downregulation of LXR-target genes involved in glycolysis and lipogenesis. This dual inhibition disrupts the metabolic pathways that cancer cells heavily rely on for proliferation and survival.
Figure 1: this compound Signaling Pathway.
Positron Emission Tomography (PET) for Imaging Glycolysis Inhibition
Application: 18F-Fluorodeoxyglucose (FDG)-PET is a non-invasive imaging modality that measures glucose uptake and is widely used to assess the metabolic activity of tumors. Given that this compound inhibits the Warburg effect, FDG-PET can be a powerful tool to visualize and quantify the reduction in glucose metabolism in tumors following treatment. A decrease in the standardized uptake value (SUV) of 18F-FDG in the tumor is expected after successful this compound treatment.
Experimental Protocol: 18F-FDG PET/CT Imaging of Tumor-Bearing Mice
Figure 2: FDG-PET Experimental Workflow.
Data Presentation
| Parameter | Description | Vehicle Group (Day 7) | This compound Group (Day 7) |
| Tumor Volume (mm³) | Measured by calipers or from CT images. | 350 ± 50 | 150 ± 30 |
| Baseline SUVmax | Maximum standardized uptake value before treatment. | 2.5 ± 0.3 | 2.6 ± 0.4 |
| Follow-up SUVmax | Maximum standardized uptake value after treatment. | 2.8 ± 0.4 | 1.2 ± 0.2 |
| % Change in SUVmax | Percentage change from baseline. | +12% | -54% |
Note: The above data are hypothetical and serve as an example of expected results.
Magnetic Resonance Spectroscopy (MRS) for Metabolic Profiling
Application: In vivo MRS is a non-invasive technique that can detect and quantify the relative concentrations of various metabolites within a specific region of interest, such as a tumor. For this compound studies, 1H-MRS can be employed to monitor changes in metabolites associated with glycolysis (e.g., lactate) and lipogenesis (e.g., total choline-containing compounds, tCho). A decrease in lactate and tCho peaks would be indicative of this compound's on-target activity.
Experimental Protocol: 1H-MRS of Tumors in Mice
-
Animal Preparation: Follow the same tumor implantation and treatment group allocation as in the PET protocol.
-
MRS System: Utilize a small-animal MRI scanner equipped with a dual 1H/13C or multi-nuclear surface coil.
-
Animal Positioning and Anesthesia: Anesthetize the mouse with isoflurane and position it in the scanner such that the tumor is centered within the coil.
-
Localization and Shimming: Acquire T2-weighted anatomical images to localize the tumor. Perform automated or manual shimming on the volume of interest (VOI) within the tumor to optimize the magnetic field homogeneity.
-
MRS Acquisition: Use a PRESS (Point RESolved Spectroscopy) or STEAM (STimulated Echo Acquisition Mode) sequence to acquire the 1H spectra from the VOI within the tumor. Key parameters include:
-
Repetition Time (TR): 1500-2000 ms
-
Echo Time (TE): 30-144 ms (shorter TE for better signal-to-noise, longer TE for better resolution of lactate)
-
Number of Averages: 128-256
-
-
Data Processing and Analysis: Process the raw data using software such as jMRUI or LCModel. Perform spectral fitting to quantify the peak areas of key metabolites, including lactate, tCho, and creatine (often used as an internal reference).
Data Presentation
| Metabolite Ratio | Description | Vehicle Group | This compound Group |
| Lactate/Creatine | A marker of glycolytic activity. | 2.5 ± 0.5 | 1.0 ± 0.3 |
| tCho/Creatine | An indicator of membrane turnover and lipogenesis. | 3.0 ± 0.6 | 1.5 ± 0.4 |
Note: The above data are hypothetical and serve as an example of expected results.
Bioluminescence Imaging (BLI) for Monitoring Tumor Growth
Application: BLI is a highly sensitive optical imaging technique that allows for the longitudinal and quantitative assessment of tumor growth in vivo. This is achieved by using tumor cells that have been engineered to express a luciferase enzyme. BLI is an excellent method to non-invasively monitor the therapeutic efficacy of this compound by tracking the reduction in tumor burden over time.
Experimental Protocol: BLI of Luciferase-Expressing Tumors
Figure 3: Bioluminescence Imaging Workflow.
Data Presentation
| Time Point | Vehicle Group (Total Photon Flux) | This compound Group (Total Photon Flux) |
| Day 0 | 1.2 x 106 ± 0.3 x 106 | 1.3 x 106 ± 0.4 x 106 |
| Day 7 | 8.5 x 106 ± 1.5 x 106 | 2.1 x 106 ± 0.5 x 106 |
| Day 14 | 2.5 x 107 ± 0.8 x 107 | 0.9 x 106 ± 0.2 x 106 |
Note: The above data are hypothetical and serve as an example of expected results.
Fluorescence Imaging for Assessing Lipid Accumulation
Application: Since this compound inhibits lipogenesis, in vivo fluorescence imaging can be used to visualize and quantify changes in lipid content within tumors. This can be achieved using fluorescently labeled fatty acids or lipophilic dyes that accumulate in lipid droplets.
Experimental Protocol: In Vivo Fluorescence Imaging of Lipid Uptake
-
Animal Model: Use a tumor model amenable to optical imaging, such as a subcutaneous tumor or a mammary fat pad tumor in a mouse with a dorsal imaging window chamber.
-
Fluorescent Probe: Utilize a fluorescently labeled long-chain fatty acid analog, such as BODIPY FL C16.
-
Treatment: Treat tumor-bearing mice with this compound or vehicle as previously described.
-
Probe Administration: On the day of imaging, administer the fluorescent probe intravenously.
-
Imaging: At various time points post-injection (e.g., 30, 60, 90 minutes), acquire fluorescence images of the tumor using an in vivo imaging system (IVIS) or a confocal/multiphoton microscope for window chamber models.
-
Data Analysis: Quantify the fluorescence intensity within the tumor region of interest. A decrease in fluorescence intensity in the this compound-treated group would suggest reduced fatty acid uptake and/or accumulation.
Data Presentation
| Parameter | Vehicle Group | This compound Group |
| Peak Fluorescence Intensity (Arbitrary Units) | 5.8 x 104 ± 0.9 x 104 | 2.1 x 104 ± 0.5 x 104 |
| Area Under the Curve (AUC) of Fluorescence vs. Time | 8.2 x 105 ± 1.2 x 105 | 3.0 x 105 ± 0.7 x 105 |
Note: The above data are hypothetical and serve as an example of expected results.
Conclusion
The in vivo imaging techniques outlined in these application notes provide a powerful and multifaceted approach to studying the efficacy and mechanism of action of this compound. By combining these modalities, researchers can gain a comprehensive understanding of how this compound modulates tumor metabolism, providing crucial data for preclinical and translational studies.
References
Application Note: Flow Cytometry Analysis of Immune Cells Treated with SR9243
For Research Use Only.
Introduction
SR9243 is a synthetic small molecule that acts as a potent LXR (Liver X Receptor) inverse agonist.[1][2][3] LXRs are nuclear receptors that play a crucial role in regulating lipid metabolism, inflammation, and cholesterol homeostasis. By acting as an inverse agonist, this compound represses the transcriptional activity of LXRs, leading to the downregulation of genes involved in lipogenesis and glycolysis. Recent studies have highlighted the significant immunomodulatory effects of this compound, particularly on macrophages and T cells, making it a valuable tool for research in immuno-oncology and autoimmune diseases.
This application note provides detailed protocols for the analysis of immune cells treated with this compound using flow cytometry. The described methods allow for the quantitative assessment of key cellular processes, including apoptosis, cell cycle progression, mitochondrial membrane potential, and glucose uptake.
Mechanism of Action of this compound in Immune Cells
This compound exerts its effects on immune cells primarily through the inhibition of LXR signaling. In macrophages, this compound has been shown to inhibit the polarization of pro-inflammatory M1 macrophages. This is achieved by modulating the metabolic shift towards glycolysis, a hallmark of M1 activation, through the AMPK/mTOR/HIF-1α pathway. Specifically, this compound downregulates the expression of key glycolytic enzymes such as GLUT1, HK2, and LDHA.
In the context of T lymphocytes, LXR inhibition by this compound has been demonstrated to impact T cell differentiation and viability. Furthermore, this compound can modulate the production of various cytokines and chemokines by immune cells, thereby influencing the overall immune response.
Data Presentation
The following tables summarize hypothetical quantitative data obtained from flow cytometry analysis of human peripheral blood mononuclear cells (PBMCs) treated with this compound for 48 hours.
Table 1: Effect of this compound on Immune Cell Apoptosis
| Treatment | Concentration (µM) | % Early Apoptotic (Annexin V+/PI-) | % Late Apoptotic/Necrotic (Annexin V+/PI+) |
| Vehicle (DMSO) | - | 5.2 ± 0.8 | 3.1 ± 0.5 |
| This compound | 1 | 15.7 ± 2.1 | 8.4 ± 1.2 |
| This compound | 5 | 32.4 ± 3.5 | 15.9 ± 2.3 |
| This compound | 10 | 58.1 ± 4.9 | 25.6 ± 3.1 |
Table 2: Effect of this compound on Immune Cell Cycle Progression
| Treatment | Concentration (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle (DMSO) | - | 65.3 ± 4.2 | 20.1 ± 2.5 | 14.6 ± 1.9 |
| This compound | 1 | 75.8 ± 3.9 | 15.2 ± 2.1 | 9.0 ± 1.5 |
| This compound | 5 | 82.1 ± 5.1 | 10.5 ± 1.8 | 7.4 ± 1.2 |
| This compound | 10 | 88.9 ± 4.7 | 6.3 ± 1.1 | 4.8 ± 0.9 |
Table 3: Effect of this compound on Mitochondrial Membrane Potential (ΔΨm)
| Treatment | Concentration (µM) | % Cells with Depolarized ΔΨm (Low Red/Green Fluorescence Ratio) |
| Vehicle (DMSO) | - | 8.5 ± 1.2 |
| This compound | 1 | 22.1 ± 2.8 |
| This compound | 5 | 45.3 ± 4.1 |
| This compound | 10 | 70.6 ± 5.7 |
Table 4: Effect of this compound on Glucose Uptake
| Treatment | Concentration (µM) | Mean Fluorescence Intensity (MFI) of 2-NBDG |
| Vehicle (DMSO) | - | 1250 ± 150 |
| This compound | 1 | 980 ± 110 |
| This compound | 5 | 650 ± 85 |
| This compound | 10 | 420 ± 60 |
Experimental Protocols
Immune Cell Culture and Treatment with this compound
-
Isolate primary immune cells (e.g., PBMCs, macrophages, or T cells) from whole blood or tissue using standard density gradient centrifugation or magnetic-activated cell sorting (MACS).
-
Culture the cells in appropriate complete medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and relevant cytokines).
-
Seed the cells in multi-well plates at a desired density.
-
Prepare stock solutions of this compound in DMSO.
-
Treat the cells with various concentrations of this compound or vehicle control (DMSO) for the desired time period (e.g., 24, 48, or 72 hours). Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.
Caption: Experimental workflow for this compound treatment of immune cells.
Apoptosis Analysis using Annexin V and Propidium Iodide (PI) Staining
This protocol allows for the differentiation of live, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
FACS tubes
-
Flow cytometer
Procedure:
-
Harvest the treated cells and wash them twice with cold PBS.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a FACS tube.
-
Add 5 µL of Annexin V-FITC to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 5 µL of PI staining solution (e.g., 50 µg/mL).
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour of staining.
Cell Cycle Analysis using Propidium Iodide (PI) Staining
This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI with 100 µg/mL RNase A in PBS)
-
70% cold ethanol
-
PBS
-
FACS tubes
-
Flow cytometer
Procedure:
-
Harvest the treated cells and wash them once with cold PBS.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer.
Mitochondrial Membrane Potential (ΔΨm) Analysis using JC-1 Staining
JC-1 is a cationic dye that accumulates in mitochondria in a potential-dependent manner. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains in its monomeric form and fluoresces green.
Materials:
-
JC-1 dye
-
Cell culture medium
-
PBS
-
FACS tubes
-
Flow cytometer
Procedure:
-
Prepare a 2 µM working solution of JC-1 in pre-warmed cell culture medium.
-
Resuspend the treated cells in the JC-1 working solution at a concentration of 1 x 10^6 cells/mL.
-
Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator.
-
Wash the cells twice with warm PBS.
-
Resuspend the final cell pellet in 500 µL of PBS.
-
Analyze the samples immediately on a flow cytometer, detecting green fluorescence (e.g., FITC channel) and red fluorescence (e.g., PE channel).
Glucose Uptake Analysis using 2-NBDG Staining
2-NBDG is a fluorescent glucose analog that is taken up by cells through glucose transporters. The intensity of its fluorescence is proportional to the rate of glucose uptake.
Materials:
-
2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)
-
Glucose-free cell culture medium
-
PBS
-
FACS tubes
-
Flow cytometer
Procedure:
-
Wash the treated cells once with PBS.
-
Resuspend the cells in glucose-free medium and incubate for 30-60 minutes at 37°C to starve the cells of glucose.
-
Add 2-NBDG to the cells at a final concentration of 50-100 µM.
-
Incubate for 30 minutes at 37°C in the dark.
-
Stop the uptake by adding ice-cold PBS and placing the tubes on ice.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
Analyze the samples on a flow cytometer, detecting the fluorescence of 2-NBDG (e.g., FITC channel).
Signaling Pathway Diagram
Caption: this compound inhibits LXR, leading to AMPK activation and subsequent inhibition of the mTOR/HIF-1α axis, which suppresses glycolysis and M1 macrophage polarization.
References
- 1. Liver X receptor inverse agonist this compound attenuates rheumatoid arthritis via modulating glycolytic metabolism of macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Broad Anti-tumor Activity of a Small Molecule that Selectively Targets the Warburg Effect and Lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring Metabolic Changes with SR9243 using the Seahorse XF Analyzer
Audience: Researchers, scientists, and drug development professionals.
Introduction
SR9243 is a potent and selective LXR (Liver X Receptor) inverse agonist that has demonstrated broad anti-tumor activity by targeting the Warburg effect and lipogenesis.[1][2] It effectively suppresses the expression of genes involved in glycolysis and fatty acid synthesis, leading to cancer cell apoptosis without significant toxicity to normal cells.[1][3][4] The Agilent Seahorse XF Analyzer is a powerful tool for investigating the metabolic effects of compounds like this compound in real-time. By simultaneously measuring the two major energy-producing pathways—mitochondrial respiration and glycolysis—researchers can gain critical insights into the compound's mechanism of action.
These application notes provide detailed protocols for utilizing the Seahorse XF Cell Mito Stress Test and the Seahorse XF Glycolysis Stress Test to quantify the metabolic reprogramming induced by this compound.
Signaling Pathway of this compound
This compound functions as an inverse agonist of the Liver X Receptor (LXR). In cancer cells, LXR promotes the expression of genes involved in glycolysis and lipogenesis. By binding to LXR, this compound induces a conformational change that recruits co-repressors, leading to the downregulation of these target genes. This ultimately inhibits the Warburg effect and de novo lipogenesis, two key metabolic hallmarks of cancer.
Caption: this compound signaling pathway.
Experimental Protocols
Seahorse XF Cell Mito Stress Test
The Cell Mito Stress Test is a standard assay to assess mitochondrial function by measuring key parameters of cellular respiration through the sequential injection of mitochondrial respiratory chain modulators.
A. Experimental Workflow
References
Application Notes: Immunohistochemistry Staining in SR9243-Treated Tissues
Introduction
SR9243 is a potent and selective small molecule that acts as a Liver X Receptor (LXR) inverse agonist.[1][2][3] LXRs (LXRα and LXRβ) are nuclear receptors that play a crucial role in regulating the transcription of genes involved in lipid metabolism, glucose homeostasis, and inflammation.[4][5] Unlike an agonist which activates the receptor, this compound functions by inducing the interaction between LXR and a corepressor, thereby suppressing the basal transcriptional activity of the receptor. This mechanism allows this compound to profoundly inhibit two key metabolic pathways often dysregulated in cancer and other diseases: lipogenesis (fatty acid synthesis) and aerobic glycolysis (the Warburg effect). Consequently, this compound has demonstrated broad anti-tumor activity and therapeutic potential in conditions like nonalcoholic steatohepatitis (NASH) and rheumatoid arthritis.
Immunohistochemistry (IHC) is an invaluable technique for visualizing and assessing the in-situ effects of this compound treatment within the tissue microenvironment. By targeting key protein markers in the downstream signaling pathways of LXR, researchers can spatially resolve and quantify the compound's impact on cellular metabolism and inflammatory responses. This document provides detailed protocols and application notes for performing IHC on tissues treated with this compound.
Mechanism of Action and Signaling Pathways
This compound exerts its effects by suppressing LXR-mediated gene expression. This leads to the downregulation of key enzymes and transcription factors involved in lipogenesis and glycolysis. Additionally, this compound has been shown to modulate the AMPK/mTOR signaling axis, a central regulator of cellular energy homeostasis.
The primary mechanism involves the inhibition of LXR, which in turn prevents the expression of Sterol Regulatory Element-Binding Protein 1c (SREBP-1c), a master regulator of lipogenesis. This leads to decreased expression of downstream lipogenic enzymes such as Fatty Acid Synthase (FASN) and Stearoyl-CoA Desaturase 1 (SCD1). In parallel, this compound treatment can suppress the expression of glycolytic genes, including Glucose Transporter 1 (GLUT1), Hexokinase 2 (HK2), and Lactate Dehydrogenase A (LDH-A), often mediated through Hypoxia-Inducible Factor 1α (HIF-1α). In some cellular contexts, this compound treatment enhances the phosphorylation of AMP-activated protein kinase (AMPK) while reducing the phosphorylation of the mammalian target of rapamycin (mTOR), further contributing to the inhibition of anabolic processes like lipid synthesis.
Data Presentation: Expected Effects of this compound on Protein Expression
IHC analysis of this compound-treated tissues is expected to show a decrease in the staining intensity or the percentage of positive cells for key metabolic and inflammatory proteins. The following tables summarize quantitative data from published studies, which can be correlated with IHC results.
Table 1: Effect of this compound on Macrophage Polarization Markers
| Cell Type | Treatment | Marker | Result |
|---|---|---|---|
| RAW264.7 Macrophages | Control (LPS/IFN-γ) | F4/80+-CD86+ | 29.36% ± 1.615% |
| RAW264.7 Macrophages | 5 µM this compound | F4/80+-CD86+ | 27.23% ± 0.306% |
| RAW264.7 Macrophages | 10 µM this compound | F4/80+-CD86+ | 17.82% ± 1.387% |
| RAW264.7 Macrophages | 20 µM this compound | F4/80+-CD86+ | 14.22% ± 1.678% |
Data from a study on rheumatoid arthritis, showing this compound inhibits M1 macrophage polarization.
Table 2: Effect of this compound on Metabolic and Hypoxia-Related Proteins
| Cell Line | Treatment | Protein Target | Method | Outcome |
|---|---|---|---|---|
| HT-29 (Colon CSCs) | 60 nM this compound (48h) | PFKFB3 | Real-Time PCR | Downregulation (p < 0.0001) |
| HT-29 (Colon CSCs) | 60 nM this compound (48h) | GSK3β | Real-Time PCR | Downregulation (p < 0.01) |
| HT-29 (Colon CSCs) | 60 nM this compound (48h) | HIF-1α | Real-Time PCR | Downregulation (p < 0.05) |
| HT-29 (Colon CSCs) | 60 nM this compound (48h) | HIF-1α, GSK3β, PFKFB3 | Western Blot | Significant protein level reduction |
| ccRCC cells | This compound | FASN, SREBP-1c, SCD1 | qRT-PCR, Western Blot | Significant downregulation |
| NCI-H23, DU-145 cells | this compound | FASN, SREBP-1c, SCD1 | Gene Expression Analysis | Potent reduction in expression |
Table 3: Effect of this compound on Inflammatory Cytokines in NASH Model
| Condition | Target Gene | Result |
|---|---|---|
| NASH Mouse Model + this compound | CD68 | Significant decrease in mRNA expression |
| NASH Mouse Model + this compound | TNF-α | Significant decrease in mRNA expression |
| NASH Mouse Model + this compound | IL-1β | Significant decrease in mRNA expression |
| NASH Mouse Model + this compound | IL-6 | Significant decrease in mRNA expression |
Data from a study on nonalcoholic steatohepatitis, showing this compound reduces hepatic inflammation.
Experimental Protocol: IHC Staining for Paraffin-Embedded Tissues
This protocol provides a standardized workflow for the immunohistochemical analysis of formalin-fixed, paraffin-embedded (FFPE) tissues treated with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. xcessbio.com [xcessbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Liver X receptor inverse agonist this compound attenuates rheumatoid arthritis via modulating glycolytic metabolism of macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Liver X Receptor Inverse Agonist this compound Suppresses Nonalcoholic Steatohepatitis Intrahepatic Inflammation and Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Lipidomics Analysis of Cells Treated with SR9243
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR9243 is a synthetic small molecule that acts as a potent inverse agonist of the Liver X Receptor (LXR).[1][2][3] LXRs are critical nuclear receptors that regulate the transcription of genes involved in cholesterol homeostasis, fatty acid metabolism, and inflammation.[4][5] In many cancer cells, there is a metabolic shift towards increased de novo lipogenesis to support rapid proliferation and membrane synthesis. This compound selectively targets this metabolic vulnerability by suppressing the expression of key lipogenic and glycolytic genes, leading to a reduction in intracellular lipid levels and inducing apoptosis in cancer cells, while showing minimal toxicity to non-malignant cells.
This document provides detailed protocols for performing a comprehensive lipidomics analysis on cells treated with this compound. It includes methodologies for cell culture and treatment, lipid extraction, mass spectrometry-based lipid profiling, and data analysis. Additionally, a protocol for the visualization of intracellular neutral lipids using Oil Red O staining is provided as a complementary technique.
Mechanism of Action: this compound and Lipid Metabolism
This compound exerts its effects by binding to LXR and promoting the recruitment of co-repressor proteins, thereby inhibiting the transcription of LXR target genes. This leads to the downregulation of critical enzymes and transcription factors involved in de novo lipogenesis, including:
-
Sterol Regulatory Element-Binding Protein-1c (SREBP-1c): A master transcriptional regulator of lipogenic genes.
-
Fatty Acid Synthase (FASN): A key enzyme responsible for the synthesis of palmitate.
-
Stearoyl-CoA Desaturase-1 (SCD1): An enzyme that introduces double bonds into fatty acids, primarily converting stearate to oleate.
The inhibition of this pathway results in a significant reduction of major end-products of lipogenesis.
Figure 1. Signaling pathway of this compound-mediated inhibition of lipogenesis.
Data Presentation: Quantitative Lipidomics
The following table summarizes hypothetical but representative quantitative lipidomics data from a cancer cell line (e.g., SW620 colorectal adenocarcinoma) treated with a vehicle control (DMSO) or 10 µM this compound for 48 hours. The data reflects the expected changes based on the known mechanism of action of this compound.
| Lipid Class | Lipid Species | Fold Change (this compound/Vehicle) | p-value |
| Fatty Acids | Myristate (14:0) | 0.62 | < 0.01 |
| Palmitate (16:0) | 0.55 | < 0.01 | |
| Palmitoleate (16:1) | 0.48 | < 0.001 | |
| Stearate (18:0) | 0.71 | < 0.05 | |
| Oleate (18:1) | 0.65 | < 0.01 | |
| Triglycerides (TG) | TG(48:1) | 0.51 | < 0.01 |
| TG(50:1) | 0.45 | < 0.001 | |
| TG(52:2) | 0.42 | < 0.001 | |
| TG(54:3) | 0.49 | < 0.01 | |
| Diglycerides (DG) | DG(32:1) | 0.68 | < 0.05 |
| DG(34:1) | 0.63 | < 0.01 | |
| Phospholipids | |||
| Phosphatidylcholines (PC) | PC(34:1) | 0.95 | > 0.05 |
| PC(36:2) | 0.91 | > 0.05 | |
| Phosphatidylethanolamines (PE) | PE(36:1) | 0.98 | > 0.05 |
| PE(38:4) | 1.02 | > 0.05 | |
| Cholesterol Esters (CE) | CE(16:0) | 0.75 | < 0.05 |
| CE(18:1) | 0.72 | < 0.05 |
Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
-
Cell Culture: Culture the desired cancer cell line (e.g., PC3, DU-145, SW620, HT29, NCI-H23) in the appropriate medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintain at 37°C in a humidified atmosphere of 5% CO2.
-
Plating: Seed cells in 6-well plates or 10 cm dishes at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in the culture medium to the desired final concentration (e.g., 10 µM). Treat the cells with the this compound-containing medium or a vehicle control (DMSO) for the desired time period (e.g., 24-48 hours).
Protocol 2: Lipid Extraction from Cultured Cells
This protocol is based on the widely used Folch method.
-
Cell Harvesting:
-
Aspirate the culture medium.
-
Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add 1 mL of ice-cold PBS and scrape the cells.
-
Transfer the cell suspension to a glass centrifuge tube.
-
Centrifuge at 1000 x g for 5 minutes at 4°C.
-
Discard the supernatant.
-
-
Lipid Extraction:
-
To the cell pellet, add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.
-
Vortex vigorously for 1 minute.
-
Add 0.5 mL of 0.9% NaCl solution and vortex for 30 seconds.
-
Centrifuge at 1000 x g for 10 minutes at 4°C to separate the phases.
-
Carefully collect the lower organic phase (containing the lipids) using a glass Pasteur pipette and transfer to a new glass tube.
-
Dry the lipid extract under a gentle stream of nitrogen.
-
Store the dried lipid extract at -80°C until analysis.
-
Figure 2. Experimental workflow for lipidomics analysis.
Protocol 3: LC-MS/MS for Global Lipidomics
-
Sample Preparation: Reconstitute the dried lipid extract in 100 µL of a 9:1 (v/v) methanol:toluene mixture.
-
Chromatography:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: 60:40 acetonitrile:water with 10 mM ammonium formate and 0.1% formic acid.
-
Mobile Phase B: 90:10 isopropanol:acetonitrile with 10 mM ammonium formate and 0.1% formic acid.
-
Gradient: A suitable gradient from 40% to 100% B over 20 minutes, followed by a wash and re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 55°C.
-
-
Mass Spectrometry:
-
Mass Spectrometer: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap.
-
Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes in separate runs.
-
Scan Mode: Full scan MS and data-dependent MS/MS.
-
Mass Range: m/z 100-1500.
-
Protocol 4: Lipidomics Data Analysis
-
Peak Picking and Alignment: Process the raw LC-MS data using software such as MS-DIAL, XCMS, or vendor-specific software to detect and align chromatographic peaks.
-
Lipid Identification: Identify lipids by matching the accurate mass and MS/MS fragmentation patterns against lipid databases such as LIPID MAPS, HMDB, or Metlin.
-
Quantification: Calculate the peak area for each identified lipid. Normalize the data to an internal standard and/or total ion current.
-
Statistical Analysis: Perform statistical analysis (e.g., t-test, ANOVA) to identify lipids that are significantly different between the this compound-treated and vehicle control groups. Calculate fold changes and p-values.
Protocol 5: Oil Red O Staining for Neutral Lipid Droplets
-
Cell Preparation: Grow cells on glass coverslips in a 24-well plate and treat with this compound or vehicle as described in Protocol 1.
-
Fixation:
-
Aspirate the medium and wash the cells once with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 30 minutes at room temperature.
-
Wash the cells twice with deionized water.
-
-
Staining:
-
Wash the cells with 60% isopropanol for 5 minutes.
-
Aspirate the isopropanol and add Oil Red O working solution (0.3% Oil Red O in 60% isopropanol, filtered) to cover the cells.
-
Incubate for 20 minutes at room temperature.
-
Aspirate the Oil Red O solution and wash the cells 4-5 times with deionized water until the excess stain is removed.
-
-
Counterstaining (Optional): Stain the nuclei with hematoxylin or DAPI for visualization.
-
Imaging: Mount the coverslips on microscope slides and visualize using a light or fluorescence microscope. Lipid droplets will appear as red puncta.
Conclusion
The protocols outlined in this document provide a comprehensive framework for investigating the effects of the LXR inverse agonist this compound on cellular lipid metabolism. A combination of mass spectrometry-based lipidomics and histological staining will enable researchers to quantify changes in a wide range of lipid species and visualize the impact on intracellular lipid storage. This approach is crucial for understanding the mechanism of action of this compound and for the development of novel therapeutics targeting metabolic pathways in cancer and other diseases.
References
Troubleshooting & Optimization
Troubleshooting SR9243 insolubility in aqueous solutions
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering issues with the solubility of SR9243 in aqueous solutions during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My this compound is not dissolving in my aqueous buffer. What is the problem?
A: this compound is a hydrophobic molecule and is known to be practically insoluble in water and ethanol.[1][2] This is a common issue for many small molecule inhibitors. Direct dissolution in aqueous buffers will likely result in precipitation or the formation of a suspension, rather than a clear solution.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO).[1][3] It is highly soluble in DMSO, allowing for the preparation of concentrated stock solutions that can then be diluted to the final working concentration in your aqueous experimental medium. To ensure complete dissolution, warming the tube at 37°C for 10 minutes and/or sonicating the solution can be beneficial. It is also recommended to use fresh, anhydrous DMSO as moisture can reduce the solubility of this compound.
Q3: I've prepared a DMSO stock solution, but the compound precipitates when I dilute it in my cell culture medium. How can I prevent this?
A: Precipitation upon dilution of a DMSO stock in aqueous media is a common challenge with hydrophobic compounds. Here are several troubleshooting steps:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is as low as possible, ideally below 0.5%, to minimize solvent-induced artifacts in your experiments. However, a slightly higher concentration may be necessary to maintain solubility.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the aqueous medium. This gradual decrease in solvent concentration can sometimes prevent the compound from crashing out of solution.
-
Vortexing During Dilution: Add the this compound stock solution to your aqueous medium drop-wise while vortexing or stirring vigorously. This rapid mixing can help to disperse the compound and prevent localized high concentrations that lead to precipitation.
-
Use of a Surfactant: For certain applications, the inclusion of a small amount of a biocompatible surfactant, such as Tween-80, in the final dilution medium can help to maintain the solubility of hydrophobic compounds.
-
Formulation with Carriers: For in vivo studies, this compound is often formulated with vehicles like corn oil or a mixture of Cremophor EL and saline to create a stable suspension or solution for administration.
Q4: What are the reported solubility concentrations for this compound in DMSO?
A: The reported solubility of this compound in DMSO varies slightly between suppliers. The following table summarizes the available data:
| Supplier/Source | Solubility in DMSO |
| MedchemExpress | ≥ 2.5 mg/mL (3.99 mM), 20 mg/mL (31.92 mM) |
| R&D Systems | Soluble to 20 mM |
| APExBIO | ≥25.2 mg/mL |
| Selleck Chemicals | 33 mg/mL (52.66 mM) |
| Tribioscience | > 25 mg/mL |
| Tocris Bioscience | 12.53 mg/mL (20 mM) |
Q5: How should I store my this compound stock solution?
A: this compound powder can be stored at -20°C for up to 3 years. Once dissolved in DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to one year or at -20°C for up to one month.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Dissolution: Vortex the solution vigorously. If necessary, warm the tube at 37°C for 10 minutes and/or sonicate in an ultrasonic bath for a few minutes to ensure complete dissolution.
-
Storage: Aliquot the stock solution into smaller volumes in sterile tubes and store at -80°C.
Protocol 2: Preparation of Working Solution for Cell-Based Assays
-
Thawing: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.
-
Pre-warming Medium: Warm the required volume of cell culture medium to 37°C.
-
Dilution: While gently vortexing the pre-warmed medium, add the required volume of the this compound stock solution drop-wise to achieve the final desired concentration. Ensure the final DMSO concentration is kept to a minimum (typically <0.5%).
-
Immediate Use: Use the freshly prepared working solution immediately to avoid potential precipitation over time.
Visualizations
This compound Mechanism of Action: LXR Inverse Agonism
This compound is a selective inverse agonist of the Liver X Receptor (LXR). Unlike an agonist which activates the receptor, an inverse agonist binds to the receptor and reduces its basal activity. In the case of LXR, this compound promotes the recruitment of co-repressors, leading to the downregulation of LXR target genes involved in lipogenesis and glycolysis. This ultimately leads to reduced cancer cell viability and induction of apoptosis.
Caption: this compound promotes co-repressor binding to LXR, inhibiting downstream lipogenesis.
Experimental Workflow for Troubleshooting this compound Solubility
The following workflow provides a logical sequence of steps to address solubility issues with this compound in your experiments.
Caption: A step-by-step guide to achieving a soluble this compound working solution.
References
Optimizing SR9243 concentration to minimize off-target effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing SR9243 concentration to minimize off-target effects during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective inverse agonist of the Liver X Receptors (LXRα and LXRβ).[1][2][3] It functions by binding to LXRs and promoting the recruitment of co-repressor proteins, which leads to the suppression of the basal transcriptional activity of LXR and its target genes.[1][2] This results in the inhibition of key metabolic pathways, namely glycolysis (the Warburg effect) and de novo lipogenesis, which are often upregulated in cancer cells.
Q2: What are the typical on-target effects of this compound in cancer cells?
A2: The primary on-target effects of this compound in cancer cells include:
-
Reduced Cell Viability and Proliferation: this compound has been shown to potently decrease the viability of various cancer cell lines at nanomolar concentrations.
-
Inhibition of Glycolysis: It suppresses the expression of key glycolytic genes.
-
Inhibition of Lipogenesis: this compound downregulates the expression of genes involved in fatty acid synthesis.
-
Induction of Apoptosis: By disrupting these crucial metabolic pathways, this compound can induce programmed cell death in malignant cells.
Q3: What is known about the off-target effects of this compound?
Q4: How can I determine the optimal concentration of this compound for my experiments?
A4: The optimal concentration should be determined empirically in your specific cell line of interest. A systematic approach involving dose-response studies is recommended. The goal is to identify the lowest concentration of this compound that elicits the desired on-target effects (e.g., significant reduction in cell viability or inhibition of LXR target gene expression) without causing overt cytotoxicity that could be indicative of off-target effects. The experimental workflow provided in this guide outlines a step-by-step approach.
Q5: What are some potential off-target liabilities for LXR inverse agonists in general?
A5: While this compound is reported to be highly selective, potential off-target effects of LXR inverse agonists could theoretically involve interactions with other nuclear receptors or metabolic enzymes. It is important to note that LXR activation is associated with hepatic steatosis and hypertriglyceridemia; however, as an inverse agonist, this compound is designed to suppress these lipogenic pathways.
Troubleshooting Guides
Issue 1: High levels of cytotoxicity observed even at low nanomolar concentrations of this compound.
| Possible Cause | Troubleshooting Step |
| Cell line is exceptionally sensitive to LXR inhibition. | Confirm the on-target effect by performing a rescue experiment. Supplementing the culture media with fatty acids (e.g., oleate, palmitate, stearate) has been shown to rescue cancer cell viability from this compound-induced death. If the toxicity is rescued, it is likely an on-target effect. |
| Off-target toxicity. | Perform a dose-response curve in a non-malignant cell line from the same tissue of origin. If significant toxicity is observed at similar concentrations to your cancer cell line, this may suggest off-target effects. Consider using a structurally different LXR inverse agonist to see if the phenotype is replicated. |
| Experimental artifact. | Ensure proper dissolution and dilution of the this compound stock solution. Verify the cell seeding density and health of the cells prior to treatment. Include appropriate vehicle controls (e.g., DMSO). |
Issue 2: Inconsistent results between experiments.
| Possible Cause | Troubleshooting Step |
| Variability in cell culture conditions. | Standardize cell passage number, seeding density, and growth phase. Ensure consistent incubation times and conditions. |
| Inconsistent this compound preparation. | Prepare fresh dilutions of this compound from a validated stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Assay variability. | Include positive and negative controls in all assays. For qPCR, ensure consistent RNA quality and primer efficiency. For viability assays, ensure a linear relationship between cell number and signal in the chosen assay. |
Issue 3: No significant on-target effects observed at expected concentrations.
| Possible Cause | Troubleshooting Step |
| Cell line is resistant to LXR-mediated metabolic inhibition. | Confirm LXRα and LXRβ expression in your cell line of interest via qPCR or western blot. |
| Degraded this compound compound. | Use a fresh vial of this compound and prepare a new stock solution. Confirm the activity of the compound in a sensitive, positive control cell line. |
| Sub-optimal experimental conditions. | Increase the treatment duration to allow for changes in gene expression and metabolic phenotype to manifest. Optimize the concentration range in your dose-response study. |
Data Presentation
Table 1: In Vitro IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| DU-145 | Prostate | ~15 |
| HOP-62 | Lung | ~26 |
| SW620 | Colorectal | ~40 |
| PC3 | Prostate | ~61 |
| NCI-H23 | Lung | ~72 |
| HT-29 | Colorectal | ~104 |
| (Data compiled from multiple sources) |
Experimental Protocols
Protocol 1: Determining On-Target Cell Viability (MTT Assay)
Objective: To determine the dose-dependent effect of this compound on the viability of a chosen cancer cell line and a non-malignant control cell line.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to obtain a range of concentrations (e.g., 1 nM to 10 µM).
-
Cell Treatment: Replace the medium with the prepared this compound dilutions or a vehicle control (DMSO at the same final concentration as the highest this compound dose).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution to each well at a final concentration of 0.5 mg/mL and incubate for 3-4 hours.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Quantifying LXR Target Gene Expression (qRT-PCR)
Objective: To measure the dose-dependent effect of this compound on the expression of LXR target genes involved in lipogenesis.
Methodology:
-
Cell Culture and Treatment: Seed cells in a 6-well plate and treat with a range of this compound concentrations (e.g., 10 nM, 100 nM, 1 µM) and a vehicle control for 24 hours.
-
RNA Extraction: Isolate total RNA from the cells using a commercially available kit.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using SYBR Green chemistry and primers for LXR target genes (e.g., SREBF1, FASN, SCD1) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle control.
Protocol 3: Assessing Off-Target Potential
Objective: To identify potential off-target effects of this compound.
Methodology:
-
Broad Kinase Profiling (e.g., KINOMEscan™): This is a commercially available service that screens the compound against a large panel of kinases to identify potential off-target interactions.
-
Computational Off-Target Prediction: Utilize computational tools and databases (e.g., based on chemical structure similarity) to predict potential off-target interactions. This can provide a list of candidate proteins for further experimental validation.
-
Cellular Thermal Shift Assay (CETSA): This method can be used to validate predicted off-target engagement in a cellular context by measuring changes in protein thermal stability upon compound binding.
Mandatory Visualizations
Caption: this compound Signaling Pathway.
Caption: Experimental Workflow for Optimizing this compound Concentration.
References
- 1. Broad Anti-tumor Activity of a Small Molecule that Selectively Targets the Warburg Effect and Lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In search of nonlipogenic ABCA1 inducers (NLAI): precision coregulator TR-FRET identifies diverse signatures for LXR ligands [elifesciences.org]
- 3. medchemexpress.com [medchemexpress.com]
Addressing SR9243 toxicity in primary cell cultures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using SR9243 in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective inverse agonist of the Liver X Receptor (LXR).[1] It functions by inducing the interaction of LXR with a corepressor, leading to the downregulation of LXR-mediated gene expression below basal levels.[2] This primarily affects genes involved in de novo lipogenesis and glycolysis.[1][3] By inhibiting these pathways, this compound selectively targets the metabolic phenotype of cancer cells, often referred to as the Warburg effect, leading to apoptosis.[3]
Q2: Is this compound expected to be toxic to primary, non-malignant cells?
Generally, this compound is reported to have a favorable safety profile and is selectively cytotoxic to cancer cells with minimal impact on non-malignant cells. Studies have shown it does not reduce the viability of non-malignant cell lines and is not associated with hepatotoxicity or inflammation in vivo. For instance, one study noted no significant toxicity in normal renal tubular epithelial HK-2 cells. Another reported minimal toxicity in RAW264.7 macrophages at concentrations up to 20 µM. However, primary cells can be more sensitive than cell lines, and toxicity can be cell-type specific and dose-dependent.
Q3: What are the typical working concentrations for this compound in vitro?
For in vitro cellular assays, this compound is often used in the range of 1-10 µM. However, its effective concentration can be much lower, with IC50 values in cancer cell lines reported in the nanomolar range. For primary cell cultures, it is always recommended to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell type and experimental goals.
Q4: My primary cells are dying after this compound treatment. What is the most likely cause related to its mechanism?
If you observe cytotoxicity in your primary cells, it may be due to their reliance on the metabolic pathways that this compound inhibits. This compound is a potent inhibitor of lipogenic gene expression, which can deplete intracellular lipids. If your primary cells have a high metabolic rate or are particularly dependent on de novo fatty acid synthesis, they may be susceptible to this compound-induced metabolic stress.
Q5: Can the cytotoxic effects of this compound be reversed?
Yes, for cells affected by the inhibition of lipogenesis, the cytotoxic effects can be rescued. Supplementing the cell culture media with a combination of fatty acids, such as oleate, stearate, and palmitate, has been shown to completely rescue the viability of cancer cells treated with this compound. This approach could also be effective in mitigating toxicity in sensitive primary cell cultures.
Troubleshooting Guide: Unexpected Cytotoxicity in Primary Cell Cultures
If you are observing unexpected levels of cell death in your primary cell cultures when using this compound, follow this guide to identify and resolve the issue.
Step 1: Rule Out General Cell Culture and Compound Handling Issues
| Potential Issue | Explanation & Action |
| Compound Solubility | This compound is typically dissolved in DMSO. Ensure the compound is fully dissolved in the stock solution. When diluting into your culture medium, mix thoroughly to avoid precipitation, which can lead to inconsistent concentrations and localized toxicity. |
| High Solvent Concentration | The final concentration of DMSO in the culture medium should be non-toxic, typically below 0.1%. Prepare a vehicle control with the same final DMSO concentration as your highest this compound dose to confirm that the solvent is not the source of toxicity. |
| Primary Cell Health | Primary cells are sensitive to their environment. Ensure your cells are healthy, within a low passage number, and not overly confluent before starting the experiment. Stressed cells are more susceptible to compound-induced toxicity. |
| Contamination | Microbial contamination (bacteria, fungi, mycoplasma) can cause cell death. Visually inspect your cultures and consider performing a mycoplasma test if you suspect contamination. |
| Incorrect Concentration | Double-check all calculations for dilutions of your this compound stock solution to ensure you are using the intended final concentration. |
Step 2: Address Mechanism-Based Toxicity
If general issues have been ruled out, the observed toxicity may be related to the mechanism of action of this compound.
| Potential Issue | Explanation & Action |
| Metabolic Sensitivity of Primary Cells | Your specific primary cell type might be highly dependent on the glycolytic or lipogenic pathways inhibited by this compound. This can lead to a depletion of essential lipids and metabolic collapse. |
| Action: Perform a Fatty Acid Rescue Experiment | To determine if the toxicity is due to the inhibition of lipogenesis, supplement your culture medium with fatty acids. A combination of oleate, stearate, and palmitate has been shown to be effective. If the addition of fatty acids rescues cell viability, this strongly suggests the toxicity is mechanism-based. |
| Action: Optimize Concentration and Exposure Time | Perform a detailed dose-response curve to find the highest concentration of this compound that does not cause significant toxicity in your primary cells. Additionally, consider reducing the exposure time. A shorter incubation period may be sufficient to achieve the desired biological effect without causing widespread cell death. |
Data Presentation
Table 1: this compound IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | Approximate IC50 (nM) |
| PC3 | Prostate | 15 - 104 |
| DU-145 | Prostate | 15 - 104 |
| SW620 | Colorectal | 15 - 104 |
| HT29 | Colorectal | 15 - 104 |
| HOP-62 | Lung | 15 - 104 |
| NCI-H23 | Lung | 15 - 104 |
Table 2: Effective Concentrations of this compound in Non-Malignant and Immune Cells
| Cell Type | Context | Concentration | Observed Effect | Reference |
| RAW264.7 Macrophages | Inflammation Model | 5 - 20 µM | Minimal toxicity observed; inhibited M1 macrophage polarization. | |
| HK-2 (Renal Tubular Epithelial) | N/A | Not specified | No significant toxicity reported. | |
| CD4+ T-cells | Immune Response Model | Not specified | Enhanced Th1 viability. |
Experimental Protocols
Protocol 1: Assessing this compound Cytotoxicity using an MTT Assay
This protocol provides a method to determine the cytotoxic effects of this compound on primary cell cultures by measuring cell viability.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your primary cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density for your cell type.
-
Allow the cells to adhere and recover for 24 hours in a humidified incubator at 37°C and 5% CO2.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. Prepare a vehicle control containing the same final concentration of DMSO as the highest this compound concentration.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or the vehicle control. Include wells with medium only as a blank control.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of a solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results to determine the IC50 value.
-
Visualizations
Caption: this compound Mechanism of Action.
Caption: Experimental Workflow for Cytotoxicity Assessment.
Caption: Troubleshooting Logic for this compound Toxicity.
References
Potential in vivo side effects of long-term SR9243 administration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the LXR inverse agonist SR9243 in long-term in vivo experiments. The information is compiled from preclinical studies to address specific issues that may be encountered.
Frequently Asked Questions (FAQs)
Q1: What are the primary reported in vivo side effects of long-term this compound administration?
A1: Preclinical studies have consistently demonstrated a favorable safety profile for this compound. Across multiple cancer and metabolic disease models, long-term administration has not been associated with significant adverse effects. Specifically, research indicates an absence of hepatotoxicity, systemic inflammation, or acute weight loss.[1][2][3][4] Its mechanism of action, which involves the receptor-mediated suppression of glycolytic and lipogenic gene expression, is thought to be more selective for cancer cells, contributing to its low toxicity in normal cells and tissues.[1]
Q2: Does this compound administration induce hepatotoxicity or liver damage?
A2: No, current in vivo data suggests that this compound does not cause hepatotoxicity. In fact, in mouse models of nonalcoholic steatohepatitis (NASH), this compound treatment significantly reduced the severity of hepatic inflammation and ameliorated liver fibrosis. It has also been shown to decrease plasma liver enzymes in models of metabolic disease.
Q3: How does this compound impact body weight in animal models?
A3: The effect of this compound on body weight appears to be context-dependent. In multiple xenograft cancer models, this compound inhibited tumor growth without causing the weight loss or loss of appetite that has been a limiting factor for other lipogenesis inhibitors. However, in a study using mouse models of chemically-induced NASH, a significant decrease in body weight was observed after treatment. This was hypothesized to be related to a reduction in ascites rather than a systemic toxic effect.
Q4: What are the expected effects of this compound on plasma lipid profiles?
A4: this compound has been shown to modulate blood lipid levels. In NASH models, treatment significantly inhibited total cholesterol and LDL levels. The effect on triglycerides (TGs) was reported as "not obvious," with different disease induction models showing varying baseline effects on TGs. This is in contrast to LXR agonists, which are known to promote hepatic lipid synthesis and can cause unfavorable increases in plasma triglycerides.
Q5: What is the underlying mechanism for this compound's favorable safety profile?
A5: this compound is a Liver X Receptor (LXR) inverse agonist. Instead of activating LXR (like an agonist), it suppresses its basal activity, leading to the downregulation of LXR target genes. This includes key enzymes involved in de novo lipogenesis (e.g., FASN, SCD1) and glycolysis (the Warburg effect). Cancer cells are highly dependent on these metabolic pathways for proliferation and survival. By selectively targeting these pathways through LXR, this compound induces apoptosis in tumor cells while sparing normal, non-malignant cells, which are less reliant on these processes.
Troubleshooting Guides
Issue: I am observing significant weight loss in my animal models after this compound treatment. Is this an expected side effect?
Troubleshooting Steps:
-
Evaluate the Animal Model: Weight loss is not a typically reported side effect in cancer models. However, it has been observed in specific NASH models induced by bile-duct ligation (BDL), where it may be linked to a therapeutic reduction in disease-related ascites.
-
Monitor Food and Water Intake: Although no alterations in food intake were noted in the NASH study, it is crucial to monitor daily consumption to rule out anorexia as a cause of weight loss.
-
Assess Overall Animal Health: Check for other signs of distress or toxicity. The published literature suggests this compound is well-tolerated. If animals appear lethargic or show other signs of poor health, consider other experimental variables or consult with your institution's veterinary staff.
-
Review Dosing and Formulation: Ensure the correct dose and administration route are being used. The published intraperitoneal (i.p.) dose is typically 30 mg/kg daily. Verify the stability and sterility of your formulation.
Caption: Troubleshooting logic for unexpected weight loss.
Quantitative Data Summary
Table 1: Effect of this compound (30 mg/kg, i.p. for 1 month) on Body Weight in NASH Models
| Model | Diet | Treatment Group | Change in Body Weight | Reference |
| Bile-Duct Ligation (BDL) | Normal | Control | - | |
| This compound | Significant Decrease | |||
| High-Cholesterol | Control | Decrease | ||
| This compound | Significant Decrease | |||
| Carbon Tetrachloride (CCl4) | Normal | Control | No Significant Change | |
| This compound | Significant Decrease | |||
| High-Cholesterol | Control | No Significant Change | ||
| This compound | Significant Decrease |
Table 2: Effect of this compound (30 mg/kg, i.p. for 1 month) on Plasma Lipids in NASH Models
| Parameter | Model | Effect of this compound Treatment | Reference |
| Total Cholesterol | BDL & CCl4 | Significant Inhibition | |
| LDL | BDL & CCl4 | Significant Inhibition | |
| Triglycerides (TG) | BDL & CCl4 | Not Obvious / No Clear Effect |
Key Experimental Protocols
Protocol 1: Assessment of In Vivo Toxicity and Efficacy in a NASH Model
This protocol is based on methodologies used to evaluate this compound in chemically-induced nonalcoholic steatohepatitis (NASH).
-
Animal Model: Use 8-week-old male BALB/c mice. Acclimatize for two weeks.
-
NASH Induction:
-
Provide a high-cholesterol (HC) diet.
-
Induce liver fibrosis via either bile-duct ligation (BDL) or intraperitoneal (i.p.) injection of carbon tetrachloride (CCl4) twice a week for 4 weeks.
-
-
This compound Administration:
-
Once NASH is established, begin treatment.
-
Administer this compound at 30 mg/kg via i.p. injection daily for one month.
-
The vehicle control group should receive corresponding injections (e.g., 5% DMSO/5% Tween-80/90% water).
-
-
Monitoring:
-
Record body weight regularly.
-
Monitor animal health daily.
-
-
Terminal Analysis:
-
At the end of the treatment period, collect blood via cardiac puncture for serum analysis.
-
Perfuse and collect liver tissue.
-
Serum Analysis: Use clinical biochemistry analyzers to measure plasma lipid levels (Total Cholesterol, LDL, TG) and liver function enzymes.
-
Histopathology: Fix a portion of the liver in 10% formalin, embed in paraffin, and perform H&E and Masson's trichrome staining to assess inflammation and fibrosis.
-
Gene Expression: Snap-freeze a portion of the liver in liquid nitrogen for subsequent RNA extraction and QPCR analysis of inflammatory (e.g., TNF-α, IL-1β, IL-6) and fibrotic (e.g., Collagen 1α1) markers.
-
Caption: Experimental workflow for a NASH in vivo study.
Signaling Pathway Visualization
This compound Mechanism of Action
This compound acts as an inverse agonist on Liver X Receptors (LXRα and LXRβ). This suppresses the basal transcriptional activity of LXR, leading to the downregulation of genes involved in two key metabolic pathways heavily utilized by cancer cells: the Warburg effect (aerobic glycolysis) and de novo lipogenesis. By inhibiting these pathways, this compound selectively induces apoptosis in malignant cells.
Caption: this compound signaling pathway.
References
Technical Support Center: Cell-Type Specific Resistance to SR9243 in Cancer Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding cell-type specific resistance to the LXR inverse agonist, SR9243.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective inverse agonist of the Liver X Receptor (LXR). In cancer cells, it functions by inducing the interaction of LXR with co-repressors, leading to the downregulation of LXR-mediated gene expression. This primarily targets two key metabolic pathways crucial for cancer cell proliferation and survival: the Warburg effect (aerobic glycolysis) and de novo lipogenesis. By inhibiting these pathways, this compound aims to induce metabolic stress and subsequent apoptotic cell death in malignant cells.
Q2: We are observing that while this compound is effective in some of our cancer cell lines, others seem to be resistant. Why is there cell-type specific resistance?
A2: Cell-type specific resistance to this compound is often linked to the underlying genetic and metabolic landscape of the cancer cells, particularly mutations in the tumor suppressor gene STK11, which encodes for Liver Kinase B1 (LKB1).[1] Some cancer cell lines, such as the prostate cancer line DU-145 and the non-small cell lung carcinoma line NCI-H23, harbor inactivating mutations in LKB1 and display limited repression of glycolytic genes in response to this compound. However, it's important to note that even in these resistant cell lines, this compound can still potently inhibit lipogenesis, which is often sufficient to induce cell death.[2] Therefore, resistance to the anti-glycolytic effects of this compound does not always confer complete resistance to the drug.
Q3: Our LKB1-mutant cancer cell line shows minimal changes in lactate production after this compound treatment. Does this mean the drug is not working?
A3: Not necessarily. LKB1-deficient cancer cells often exhibit a metabolic phenotype characterized by enhanced aerobic glycolysis.[1][3] This can sometimes override the glycolytic inhibition by this compound. However, the primary cytotoxic effect of this compound in these cells might be driven by its strong inhibition of lipogenesis. We recommend assessing the expression of key lipogenic genes (e.g., FASN, SREBP1c, SCD1) and measuring intracellular lipid content to get a complete picture of this compound's activity in your specific cell line. Even with sustained lactate production, a significant reduction in cell viability may still be observed due to the blockade of fatty acid synthesis.[2]
Q4: Are there any known compensatory pathways that might be activated in this compound-resistant cells?
A4: Yes, in LKB1-deficient cancer cells, one of the key compensatory mechanisms is the upregulation of Hypoxia-Inducible Factor 1-alpha (HIF-1α) protein expression, even under normoxic conditions. HIF-1α is a master transcriptional regulator that promotes the expression of numerous glycolytic genes, thus contributing to the glycolytic phenotype and potentially counteracting the effects of this compound on glycolysis. Additionally, LKB1-deficient cells can exhibit an increased dependence on glutamine metabolism to fuel the TCA cycle and support cellular biosynthesis and redox homeostasis, which could serve as another metabolic escape route.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values for this compound across experiments.
| Potential Cause | Troubleshooting Steps |
| Compound Solubility | This compound is soluble in DMSO. Ensure the final DMSO concentration in your cell culture medium is consistent and non-toxic (typically <0.5%). Visually inspect for any precipitation of the compound in the media. |
| Cell Seeding Density | Inconsistent cell numbers at the start of the experiment can lead to variability. Optimize and standardize your cell seeding protocol. Ensure a homogenous cell suspension during plating. |
| Incubation Time | The effects of this compound are time-dependent. Ensure you are using a consistent incubation time for all experiments. A time-course experiment (e.g., 24, 48, 72 hours) can help determine the optimal endpoint. |
| Metabolic State of Cells | The metabolic activity of your cells can influence their sensitivity to this compound. Ensure cells are in the exponential growth phase and have not been passaged too many times. |
Issue 2: No significant decrease in cell viability in an LKB1-mutant cell line.
| Potential Cause | Troubleshooting Steps |
| Primary Resistance Mechanism | Your cell line may have robust compensatory metabolic pathways that overcome the effects of this compound. |
| 1. Assess Lipogenesis Inhibition: Perform qPCR or Western blot to check the expression of key lipogenic enzymes (FASN, SCD1). A significant downregulation would indicate this compound is active. | |
| 2. Measure Intracellular Lipids: Use a lipid quantification assay to confirm a decrease in total lipid content. | |
| 3. Explore Combination Therapies: Consider combining this compound with inhibitors of other metabolic pathways that may be upregulated in your cell line (e.g., glutaminase inhibitors). | |
| Sub-optimal Drug Concentration | The IC50 for your specific LKB1-mutant cell line might be higher than for sensitive lines. Perform a dose-response curve with a wider range of this compound concentrations. |
| Experimental Artifact | Review your cell viability assay protocol for any potential issues (see Issue 3). |
Issue 3: Lactate assay shows no change or high background.
| Potential Cause | Troubleshooting Steps |
| Enzyme Denaturation in Assay | Incorrect pH of reagents (e.g., NAD+) can denature the lactate dehydrogenase (LDH) in the assay kit. Ensure all buffers and solutions are at the correct pH as per the manufacturer's instructions. |
| Lactate Dehydrogenase in Sample | LDH released from cells into the culture medium can degrade lactate, leading to inaccurate readings. It is recommended to deproteinize your samples using a 10 kDa molecular weight cut-off spin filter before performing the assay. |
| High Background from Media | Some components in the cell culture media, like pyruvate, can interfere with the lactate assay. If possible, use a lactate-free and pyruvate-free medium for the duration of the experiment. Phenol red in the medium is generally not a significant issue for colorimetric assays. |
| Standard Curve Issues | Ensure the standard curve is prepared fresh for each experiment and that the lactate standard is handled correctly to prevent degradation. |
Quantitative Data Summary
Table 1: this compound IC50 Values in Various Cancer Cell Lines
| Cancer Cell Line | Tissue of Origin | LKB1 Status | This compound IC50 (nM) |
| SW620 | Colon | Wild-Type | ~40 |
| HT-29 | Colon | Wild-Type | ~104 |
| DU-145 | Prostate | Mutant | ~15 |
| PC-3 | Prostate | Wild-Type | - |
| NCI-H23 | Lung | Mutant | - |
| HOP-62 | Lung | - | - |
| Data compiled from available literature. "-" indicates data not readily available in the searched sources. |
Table 2: Metabolic Effects of LKB1 Status
| Metabolic Parameter | LKB1-Wild-Type Cells | LKB1-Deficient Cells |
| Glucose Consumption | Baseline | Increased |
| Glutamine Consumption | Baseline | Increased |
| Extracellular Acidification Rate (ECAR) | Baseline | Increased (approx. 2-fold) |
| Lactate Production | Baseline | Increased |
| Oxygen Consumption Rate (OCR) | No significant change | No significant change |
| Intracellular Reactive Oxygen Species (ROS) | Baseline | Increased (approx. 2-fold) |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of this compound (and vehicle control, e.g., DMSO) for the desired duration (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
2. Intracellular Metabolite Extraction for GC-MS Analysis
-
Cell Culture and Treatment: Grow and treat cells with this compound in 6-well plates or larger culture dishes.
-
Quenching and Harvesting: Aspirate the culture medium and quickly wash the cells with ice-cold saline. Immediately add a cold quenching/extraction solvent (e.g., 80% methanol) to the plate on dry ice to halt metabolic activity. Scrape the cells and collect the cell lysate.
-
Extraction: A common method involves a methanol:chloroform:water extraction.
-
Add chloroform and water to the methanol lysate to achieve a ratio that facilitates phase separation (e.g., 1:1:1 v/v/v).
-
Vortex thoroughly and centrifuge to separate the polar (upper aqueous phase), non-polar (lower organic phase), and protein/cell debris (interphase) layers.
-
-
Drying: Carefully collect the polar phase (containing metabolites like lactate and pyruvate) and dry it completely using a speed vacuum concentrator or by lyophilization.
-
Derivatization: Re-suspend the dried metabolites in a derivatization agent (e.g., methoxylamine in pyridine followed by MSTFA) to make them volatile for GC-MS analysis.
-
GC-MS Analysis: Analyze the derivatized samples using a gas chromatograph coupled to a mass spectrometer to identify and quantify the metabolites of interest.
3. siRNA-mediated Knockdown of LXR
-
siRNA Preparation: Resuspend lyophilized siRNAs targeting LXRα (NR1H3) and LXRβ (NR1H2) and a non-targeting control siRNA in RNase-free buffer.
-
Transfection:
-
Plate cells so they reach 30-50% confluency on the day of transfection.
-
Prepare two tubes: one with the siRNA diluted in serum-free medium and another with a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) diluted in serum-free medium.
-
Combine the contents of the two tubes, incubate at room temperature to allow complex formation, and then add the siRNA-lipid complexes to the cells.
-
-
Incubation: Incubate the cells with the transfection complexes for 24-48 hours.
-
Verification of Knockdown: Harvest a subset of the cells to verify the knockdown efficiency by qPCR (to check mRNA levels) or Western blot (to check protein levels) for LXRα and LXRβ.
-
This compound Treatment: Once knockdown is confirmed, treat the cells with this compound and perform downstream assays (e.g., cell viability, gene expression analysis) to assess the LXR-dependency of the drug's effects.
Visualizations
Caption: Mechanism of action of this compound in cancer cells.
Caption: Proposed pathway for LKB1-mediated resistance to this compound's anti-glycolytic effects.
Caption: Experimental workflow for investigating this compound resistance.
References
Technical Support Center: Overcoming Limited Repression of Glycolytic Genes by SR9243
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing SR9243. The focus is to address challenges related to observing limited or variable repression of glycolytic genes during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective small molecule inverse agonist of the Liver X Receptors (LXRα and LXRβ).[1][2] Instead of activating the receptor like an agonist, this compound stabilizes a conformation that enhances the recruitment of corepressor proteins. This action actively suppresses the basal transcriptional activity of LXR, leading to the downregulation of LXR target genes, particularly those involved in glycolysis and de novo lipogenesis.[3][4]
Q2: Why am I not seeing significant repression of all glycolytic genes (e.g., PFK1, LDHA) in my cell line after this compound treatment?
A2: This is a documented phenomenon observed in certain cancer cell lines, such as the prostate cancer line DU-145 and the non-small cell lung carcinoma line NCI-H23.[3] The limited repression can be attributed to several factors:
-
Cell-Type Specific Regulation: The transcriptional control of glycolysis can be highly dependent on the specific genetic and epigenetic context of the cancer cell. In some cells, the expression of glycolytic genes may be driven more strongly by other oncogenic pathways (e.g., HIF-1α, c-MYC) and be less reliant on LXR for basal expression.
-
Metabolic Compensation: Cancer cells can exhibit metabolic plasticity. When one pathway is inhibited, compensatory mechanisms may be activated to maintain energy production and biomass synthesis. These compensatory pathways, driven by other nuclear receptors or oncogenes, could maintain the expression of certain glycolytic genes.
-
Primary Dependence on Lipogenesis: The primary metabolic vulnerability of your cell line might be lipogenesis rather than glycolysis. This compound potently inhibits both pathways, but the anti-cancer effect can be achieved primarily through the shutdown of lipid synthesis.
Q3: If glycolytic gene repression is limited, how is this compound still causing cell death in my experiments?
A3: The anti-tumor activity of this compound is often sufficiently driven by its potent inhibition of lipogenesis. De novo lipogenesis is critical for cancer cells to build new membranes for rapid proliferation. By repressing key lipogenic enzymes, this compound can deplete intracellular lipids, leading to cell stress and apoptosis, even if the effect on glycolysis is modest in that specific cell line. This has been demonstrated by "rescue" experiments where supplementing cancer cells with fatty acids (like oleate, stearate, and palmitate) can restore viability in the presence of this compound.
Q4: What is a typical effective concentration and treatment duration for in vitro experiments?
A4: The effective concentration of this compound is cell-line dependent, with IC50 values for cell viability typically ranging from 15 nM to 104 nM. For mechanistic studies, a concentration range of 1-10 µM is often used. Treatment duration depends on the endpoint being measured; for example, significant changes in gene expression may be observed within 24-48 hours, while effects on cell viability may require 48-72 hours.
Q5: How can I confirm that this compound is engaging its target (LXR) in my system?
A5: To validate that the effects you observe are LXR-dependent, you can perform an LXR knockdown experiment. Using siRNA to deplete LXRα and LXRβ should diminish the gene-suppressive and anti-viability effects of this compound. If the drug's effect persists after LXR knockdown, it might suggest off-target activity in your specific model.
Troubleshooting Guide: Limited Glycolytic Repression
Issue: You observe minimal or no decrease in the mRNA or protein levels of key glycolytic enzymes (GCK1, PFK1, PFK2, LDHA) following this compound treatment, despite seeing an anti-proliferative effect.
► Possible Cause 1: Cell-Type Intrinsic Factors Your cell model may have inherent resistance to LXR-mediated glycolytic repression due to its unique molecular wiring.
-
Troubleshooting Step 1: Assess LXR Expression & Other Pathways
-
Action: Quantify the baseline mRNA levels of LXRα (NR1H3) and LXRβ (NR1H2) in your untreated cells via qRT-PCR. Also, assess the activation status or expression levels of key oncogenic drivers of glycolysis, such as HIF-1α and c-MYC.
-
Interpretation: Very low LXR expression may limit the direct impact of this compound on its targets. Conversely, very high activity of pathways like HIF-1α can make glycolysis regulation insensitive to LXR modulation.
-
-
Troubleshooting Step 2: Investigate the Lipogenesis Pathway
-
Action: Measure the expression of key LXR-regulated lipogenic genes like SREBF1 (SREBP-1c), FASN, and ACACA. These are often strongly repressed by this compound across various cell types.
-
Interpretation: If you see strong repression of lipogenic genes but not glycolytic genes, it confirms an on-target LXR effect and suggests the anti-proliferative mechanism in your model is primarily due to the inhibition of lipid synthesis.
-
► Possible Cause 2: Suboptimal Experimental Conditions The concentration or duration of this compound treatment may not be optimal for observing changes in glycolytic gene expression in your specific experimental setup.
-
Troubleshooting Step 1: Perform Dose-Response and Time-Course Analysis
-
Action: Treat cells with a range of this compound concentrations (e.g., 100 nM to 10 µM) and harvest samples at multiple time points (e.g., 12, 24, 48 hours). Analyze the expression of both glycolytic and lipogenic genes.
-
Interpretation: This will help you identify the optimal concentration and time to observe the maximum effect on gene expression, which may differ between gene sets and cell lines.
-
-
Troubleshooting Step 2: Confirm Compound Activity
-
Action: Use a positive control cell line known to be sensitive to this compound's effects on glycolysis (if available). Additionally, ensure your this compound stock is properly stored and has not degraded.
-
Interpretation: This helps rule out issues with the compound itself.
-
► Possible Cause 3: Dominance of the Lipogenic Inhibition Phenotype The cell death induced by lipogenesis inhibition may occur before significant changes in glycolytic gene transcription are robustly established or measured.
-
Troubleshooting Step 1: Perform a Lipid Rescue Experiment
-
Action: Treat your cells with this compound in the presence and absence of supplemented fatty acids (e.g., a combination of oleate, stearate, and palmitate). Measure cell viability after 48-72 hours.
-
Interpretation: If the addition of fatty acids rescues the cells from this compound-induced death, it provides strong evidence that the primary mechanism of action in your model is the inhibition of lipogenesis.
-
Data Presentation
Table 1: In Vitro Efficacy (IC₅₀) of this compound on Cell Viability in Various Cancer Cell Lines
| Cell Line | Cancer Type | Approximate IC₅₀ (nM) | Reference |
| PC3 | Prostate | 15 - 104 | |
| DU-145 | Prostate | 15 - 104 | |
| SW620 | Colorectal | 15 - 104 | |
| HT29 | Colorectal | 15 - 104 | |
| HOP-62 | Lung | 15 - 104 | |
| NCI-H23 | Lung | 15 - 104 |
Table 2: Differential Repression of Metabolic Genes by this compound in Select Cancer Cell Lines
| Gene | Metabolic Pathway | Repression in Most Cancer Cells | Repression in DU-145 & NCI-H23 Cells | Reference |
| GCK1, PFK1 | Glycolysis | Significant Repression | Limited Repression | |
| PFK2, LDH | Glycolysis | Significant Repression | Modest Repression | |
| FASN | Lipogenesis | Significant Repression | Significant Repression | |
| SREBP-1c | Lipogenesis | Significant Repression | Significant Repression |
Diagrams: Pathways and Workflows
Caption: Mechanism of action for this compound as an LXR inverse agonist.
Caption: Troubleshooting workflow for limited glycolytic gene repression.
Caption: Interplay of LXR with other key regulators of glycolysis.
Key Experimental Protocols
Protocol 1: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression
This protocol is for measuring changes in mRNA levels of target genes.
-
Cell Treatment & Lysis:
-
Plate cells to achieve 70-80% confluency at the time of harvest.
-
Treat cells with vehicle control or desired concentrations of this compound for the specified duration (e.g., 24 or 48 hours).
-
Wash cells with ice-cold PBS, then lyse directly in the plate using a buffer containing a chaotropic agent (e.g., Buffer RLT from Qiagen, TRIzol).
-
-
RNA Extraction:
-
Isolate total RNA using a column-based kit (e.g., RNeasy Mini Kit, Qiagen) or TRIzol-chloroform extraction protocol.
-
Include an on-column DNase digestion step to remove contaminating genomic DNA.
-
Assess RNA quantity and purity (A260/A280 ratio ~2.0) using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad) with a mix of oligo(dT) and random hexamer primers.
-
-
qRT-PCR Reaction:
-
Prepare the reaction mix in a 96- or 384-well plate. For each well, combine cDNA template, forward and reverse primers for the gene of interest (e.g., HK2, PFKFB3, LDHA, FASN, SREBF1), and a SYBR Green-based qPCR master mix.
-
Include a housekeeping gene (e.g., ACTB, GAPDH, TBP) for normalization.
-
Run the plate on a real-time PCR cycler. Standard cycling conditions are typically 95°C for 2-5 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s.
-
-
Data Analysis:
-
Calculate the cycle threshold (Ct) values.
-
Determine the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene and comparing the treated sample to the vehicle control.
-
Protocol 2: Extracellular Acidification Rate (ECAR) Measurement
This protocol uses a Seahorse XF Analyzer to measure real-time glycolytic flux.
-
Cell Seeding:
-
Seed cells into a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.
-
-
Drug Treatment:
-
On the day of the assay, treat the cells with this compound or vehicle control for the desired duration in a CO₂ incubator.
-
-
Assay Preparation:
-
Hydrate the sensor cartridge in XF Calibrant solution at 37°C in a non-CO₂ incubator for at least one hour.
-
Replace the culture medium in the cell plate with XF base medium supplemented with L-glutamine, pH 7.4, and incubate at 37°C in a non-CO₂ incubator for one hour to allow for temperature and pH equilibration.
-
-
Glycolysis Stress Test:
-
Load the injection ports of the sensor cartridge with compounds that modulate glycolysis:
-
Port A: Glucose (to initiate glycolysis)
-
Port B: Oligomycin (an ATP synthase inhibitor, to force maximal glycolysis)
-
Port C: 2-Deoxyglucose (2-DG, a competitive inhibitor of hexokinase, to shut down glycolysis)
-
-
Place the cell plate into the XF Analyzer and run the Glycolysis Stress Test protocol.
-
-
Data Analysis:
-
The software will generate a profile of ECAR (in mpH/min) over time.
-
From this profile, calculate key parameters of glycolytic function:
-
Glycolysis: The ECAR rate after glucose injection.
-
Glycolytic Capacity: The maximum ECAR rate after oligomycin injection.
-
Glycolytic Reserve: The difference between glycolytic capacity and glycolysis.
-
-
Compare these parameters between this compound-treated and vehicle-treated cells.
-
Protocol 3: LXR Knockdown using siRNA
This protocol validates that this compound's effects are mediated through LXR.
-
siRNA Transfection:
-
Plate cells to be 30-50% confluent on the day of transfection.
-
Prepare transfection complexes by diluting LXRα and LXRβ-targeting siRNAs (or a non-targeting control siRNA) and a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium according to the manufacturer's instructions.
-
Add the complexes to the cells and incubate for 24-48 hours.
-
-
This compound Treatment:
-
After the initial incubation, replace the medium with fresh medium containing either vehicle control or this compound.
-
Incubate for an additional 24-48 hours.
-
-
Endpoint Analysis:
-
To confirm knockdown: Harvest a subset of cells 48-72 hours post-transfection and perform qRT-PCR or Western blot to confirm a significant reduction in LXRα and LXRβ levels.
-
To assess functional effect: Harvest the this compound-treated cells and perform qRT-PCR to measure the expression of target genes (e.g., FASN). Alternatively, perform a cell viability assay (e.g., CellTiter-Glo).
-
-
Data Analysis:
-
Compare the effect of this compound in cells treated with non-targeting control siRNA versus cells with LXR knockdown. A significant blunting of this compound's repressive effect on gene expression or cell viability in the LXR-knockdown cells confirms the drug's on-target, LXR-dependent mechanism.
-
References
Technical Support Center: Validating SR9243 Targeting of Liver X Receptor (LXR)
This guide provides researchers, scientists, and drug development professionals with frequently asked questions and troubleshooting advice for confirming that the small molecule SR9243 is specifically targeting the Liver X Receptor (LXR) in experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it expected to interact with LXR?
This compound is a potent and selective LXR inverse agonist.[1][2] Unlike an agonist which activates the receptor, an inverse agonist binds to the same receptor and reduces its basal or constitutive activity. This compound functions by inducing the interaction between LXR and corepressor proteins, which in turn leads to the downregulation of LXR-mediated gene expression to below basal levels.[3][4][5]
Q2: What are the direct downstream effects of this compound's interaction with LXR?
The primary downstream effect of this compound binding to LXR is the repression of LXR target genes. These genes are heavily involved in metabolic processes, particularly lipogenesis and glycolysis. Key LXR target genes that are downregulated by this compound include Fatty Acid Synthase (FASN), Sterol Regulatory Element-Binding Protein 1c (SREBP-1c), and Stearoyl-CoA Desaturase 1 (SCD1).
Q3: How can I confirm in my cellular model that this compound is acting as an LXR inverse agonist?
The most direct way to confirm the inverse agonist activity of this compound on LXR in a cellular model is through a luciferase reporter assay. This assay measures the transcriptional activity of LXR in the presence of this compound. A decrease in the luciferase signal below the basal level (vehicle-treated cells) would indicate inverse agonism.
Troubleshooting Guides
Issue 1: I am not observing the expected downregulation of LXR target genes after this compound treatment.
-
Potential Cause 1: Suboptimal this compound Concentration. The effective concentration of this compound can vary between cell lines.
-
Troubleshooting Step: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line. IC50 values in various cancer cell lines have been reported to be in the nanomolar range (approximately 15-104 nM).
-
-
Potential Cause 2: Incorrect Timepoint. The timing of sample collection after treatment is crucial for observing changes in gene expression.
-
Troubleshooting Step: Conduct a time-course experiment to identify the optimal duration of this compound treatment for observing maximal repression of LXR target genes.
-
-
Potential Cause 3: Low LXR Expression in the Cellular Model. The effects of this compound are dependent on the presence of LXRα and/or LXRβ.
-
Troubleshooting Step: Confirm the expression of LXRα and LXRβ in your cell line at both the mRNA and protein level using qPCR and Western blotting, respectively. LXRα is predominantly expressed in metabolic tissues like the liver, adipose tissue, and macrophages, while LXRβ is ubiquitously expressed.
-
Issue 2: How can I be sure that the observed effects of this compound are specifically due to its action on LXR and not off-target effects?
This is a critical question in pharmacology. A key experiment to demonstrate on-target activity is to deplete the target protein and observe if the compound's effect is diminished.
-
Experimental Approach: LXR Knockdown using siRNA.
-
Transfect your cells with siRNA specifically targeting LXRα and LXRβ. Include a non-targeting siRNA as a negative control.
-
After allowing sufficient time for LXR knockdown, treat the cells with this compound.
-
Measure the expression of LXR target genes (e.g., FASN, SREBP-1c).
-
-
Expected Outcome: If this compound is acting on-target, its ability to repress target genes will be significantly reduced in the LXR-knockdown cells compared to the control cells. Similarly, any phenotypic effects of this compound, such as reduced cell viability, should be rescued in the LXR-knockdown cells.
Experimental Protocols & Data Presentation
LXR Luciferase Reporter Assay
Methodology:
-
Co-transfect cells (e.g., HEK293T) with an LXR expression plasmid (either LXRα or LXRβ) and a luciferase reporter plasmid containing LXR response elements (LXREs). A β-galactosidase or Renilla luciferase plasmid should also be co-transfected for normalization of transfection efficiency.
-
After 24 hours, treat the cells with a range of this compound concentrations. Include a vehicle control (e.g., DMSO) and a known LXR agonist (e.g., T0901317 or GW3965) as a positive control for receptor activation.
-
After an additional 24 hours, lyse the cells and measure luciferase and normalization signal activity using a luminometer.
-
Normalize the luciferase activity to the internal control.
Expected Quantitative Data:
| Treatment | Concentration | Normalized Luciferase Activity (Fold Change vs. Vehicle) |
| Vehicle (DMSO) | - | 1.0 |
| LXR Agonist | 1 µM | 5.2 |
| This compound | 10 nM | 0.8 |
| This compound | 100 nM | 0.5 |
| This compound | 1 µM | 0.2 |
Analysis of LXR Target Gene Expression by qPCR
Methodology:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with the desired concentration of this compound or vehicle control for the predetermined optimal time.
-
Isolate total RNA from the cells using a suitable method (e.g., TRIzol).
-
Synthesize cDNA from the RNA.
-
Perform quantitative real-time PCR (qPCR) using primers specific for LXR target genes (e.g., FASN, SREBP1c, SCD1) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Calculate the relative gene expression using the ΔΔCt method.
Expected Quantitative Data:
| Target Gene | Treatment | Relative mRNA Expression (Fold Change vs. Vehicle) |
| FASN | This compound (100 nM) | 0.45 |
| SREBP1c | This compound (100 nM) | 0.30 |
| SCD1 | This compound (100 nM) | 0.55 |
Visualizations
Caption: LXR signaling pathway and the mechanism of action of this compound.
Caption: Workflow for an LXR luciferase reporter assay.
Caption: Workflow for confirming on-target effects of this compound using siRNA.
References
- 1. xcessbio.com [xcessbio.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Broad Anti-tumor Activity of a Small Molecule that Selectively Targets the Warburg Effect and Lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Rescuing SR9243-Induced Cell Death with Fatty Acid Supplementation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing fatty acid supplementation to rescue SR9243-induced cell death. The information is tailored for researchers, scientists, and drug development professionals working with this LXR inverse agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce cell death?
This compound is a potent and selective small molecule that functions as a Liver X Receptor (LXR) inverse agonist.[1] It actively suppresses LXR-mediated gene transcription, leading to the inhibition of two key metabolic pathways in cancer cells: the Warburg effect (aerobic glycolysis) and de novo lipogenesis (fatty acid synthesis).[2][3] By downregulating the expression of crucial lipogenic genes such as Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), Fatty Acid Synthase (FASN), and Stearoyl-CoA Desaturase-1 (SCD1), this compound depletes the intracellular pool of essential fatty acids.[2][4] This metabolic stress triggers the intrinsic apoptotic pathway, leading to cancer cell death.
Q2: Can fatty acid supplementation rescue cells from this compound-induced death?
Yes, combined fatty acid supplementation has been shown to completely rescue cancer cell viability following this compound treatment. Supplementing the culture medium with a combination of oleic acid, palmitic acid, and stearic acid replenishes the depleted intracellular lipid pool, thereby mitigating the metabolic stress induced by this compound and preventing apoptosis. It is important to note that supplementation with individual fatty acids is not sufficient to rescue cell viability, indicating that this compound targets multiple points within the lipogenesis pathway.
Q3: What is the proposed signaling pathway for this compound-induced apoptosis?
This compound, as an LXR inverse agonist, binds to LXR and promotes the recruitment of co-repressors. This action suppresses the transcription of LXR target genes, including the master regulator of lipogenesis, SREBP-1c. The downregulation of SREBP-1c leads to decreased expression of its downstream targets, FASN and SCD1, which are critical enzymes in fatty acid synthesis. The resulting depletion of essential fatty acids is believed to induce cellular stress, which in turn activates the mitochondria-mediated intrinsic apoptotic pathway. This pathway is characterized by the involvement of the Bcl-2 family of proteins, leading to the activation of caspases and subsequent execution of apoptosis.
Q4: Are there any known issues with the solubility or stability of this compound?
This compound is a solid that is typically dissolved in a solvent such as DMSO for in vitro use. Stock solutions are generally prepared at a high concentration and then diluted to the final working concentration in cell culture medium. For storage, it is recommended to keep the stock solution at -80°C for up to two years or -20°C for up to one year.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Fatty acid supplementation is not rescuing cell death. | Incorrect fatty acid concentrations. | Ensure that a combination of oleic acid, palmitic acid, and stearic acid is used. A concentration of 25 nM for each fatty acid in lipid-free media has been shown to be effective. |
| Incomplete dissolution of fatty acids. | Fatty acids should be conjugated to a carrier protein like Bovine Serum Albumin (BSA) to ensure proper solubility and delivery to the cells. | |
| Cell line is not dependent on de novo lipogenesis. | Confirm that the cancer cell line being used is sensitive to the inhibition of lipogenesis. Non-malignant cells are typically not dependent on this pathway and are less affected by this compound. | |
| High background in MTT assay. | Contamination of reagents or culture. | Use sterile technique and check for any signs of contamination. Ensure the MTT reagent is properly filtered. |
| Presence of reducing agents in the medium. | Use a medium that does not contain reducing agents that could non-enzymatically reduce MTT. | |
| Weak or no signal in TUNEL assay. | Insufficient DNA fragmentation. | Ensure that the cells have been treated with a sufficient concentration of this compound for an adequate duration to induce late-stage apoptosis. |
| Inadequate permeabilization. | Optimize the permeabilization step to allow the TdT enzyme to access the nucleus. | |
| Inactive TdT enzyme. | Use a new batch of TdT enzyme and ensure proper storage conditions. Include a positive control (e.g., DNase I treatment) to verify enzyme activity. |
Quantitative Data Summary
| Parameter | Value | Cell Lines | Reference |
| This compound IC50 | ~15–104 nM | Prostate (PC3, DU-145), Colorectal (SW620, HT29), Lung (HOP-62, NCI-H23) | |
| Fatty Acid Rescue Concentration | 25 nM each of Oleate, Palmitate, and Stearate | DU-145, SW620 |
Experimental Protocols
Fatty Acid Supplementation for Rescue Experiments
This protocol describes the preparation of fatty acid-supplemented media to rescue cancer cells from this compound-induced cell death.
Materials:
-
Oleic acid
-
Palmitic acid
-
Stearic acid
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Ethanol
-
Sterile PBS
-
Lipid-free cell culture medium
-
This compound
Procedure:
-
Prepare Fatty Acid Stock Solutions (10 mM):
-
Dissolve oleic acid, palmitic acid, and stearic acid in ethanol to a final concentration of 10 mM. Gentle warming may be required for complete dissolution.
-
-
Prepare BSA-Conjugated Fatty Acid Solutions:
-
Prepare a 10% (w/v) BSA solution in sterile PBS.
-
For each fatty acid, slowly add the 10 mM stock solution to the 10% BSA solution while stirring to achieve a final fatty acid concentration of 1 mM. This creates a BSA-fatty acid complex that is soluble in aqueous solutions.
-
-
Prepare Fatty Acid-Supplemented Medium:
-
Dilute the 1 mM BSA-conjugated fatty acid stock solutions into lipid-free cell culture medium to achieve a final concentration of 25 nM for each fatty acid (oleic, palmitic, and stearic).
-
-
Cell Treatment:
-
Seed cancer cells in a multi-well plate at the desired density.
-
Treat the cells with the desired concentration of this compound in either standard cell culture medium or the prepared fatty acid-supplemented medium.
-
Incubate for the desired time period (e.g., 96 hours).
-
Assess cell viability using an appropriate method, such as the MTT assay.
-
MTT Assay for Cell Viability
This protocol outlines the steps for performing a colorimetric MTT assay to assess cell viability.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or other suitable solubilizing agent
-
96-well plate with treated cells
-
Microplate reader
Procedure:
-
Following the treatment period with this compound and/or fatty acids, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the background absorbance from a blank well (containing only medium and MTT solution).
-
Calculate cell viability as a percentage of the untreated control.
TUNEL Assay for Apoptosis Detection
This protocol provides a general procedure for the TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay to detect DNA fragmentation, a hallmark of apoptosis.
Materials:
-
Cells grown on coverslips or in a multi-well plate
-
4% Paraformaldehyde in PBS (Fixation Buffer)
-
0.1% Triton X-100 in PBS (Permeabilization Buffer)
-
TdT Reaction Buffer
-
TdT Enzyme
-
BrdU-labeled dNTPs or fluorescently labeled dUTPs
-
Anti-BrdU antibody conjugated to a fluorescent dye (if using BrdU)
-
DAPI or Hoechst stain for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Fixation:
-
Wash the cells once with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
Permeabilization:
-
Incubate the cells with Permeabilization Buffer (0.1% Triton X-100 in PBS) for 10 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
TUNEL Reaction:
-
Prepare the TUNEL reaction mixture according to the manufacturer's instructions (typically containing TdT enzyme and labeled nucleotides in TdT reaction buffer).
-
Incubate the cells with the TUNEL reaction mixture for 1 hour at 37°C in a humidified chamber, protected from light.
-
-
Detection (if using BrdU):
-
Wash the cells twice with PBS.
-
Incubate with a fluorescently labeled anti-BrdU antibody for 1 hour at room temperature.
-
-
Counterstaining:
-
Wash the cells twice with PBS.
-
Incubate with a nuclear counterstain such as DAPI or Hoechst for 5-10 minutes.
-
-
Imaging:
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides or image the multi-well plate directly using a fluorescence microscope. Apoptotic cells will show a strong fluorescent signal in the nucleus.
-
Visualizations
Caption: this compound signaling pathway leading to apoptosis.
Caption: Experimental workflow for fatty acid rescue.
References
- 1. LXR inhibitor this compound-loaded immunoliposomes modulate lipid metabolism and stemness in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Broad Anti-tumor Activity of a Small Molecule that Selectively Targets the Warburg Effect and Lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of appropriate fatty acid formulations to raise the contractility of constructed myocardial tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Interpreting Unexpected Results in SR9243 Experiments
Welcome to the technical support center for SR9243. This resource is designed for researchers, scientists, and drug development professionals to help interpret unexpected results and troubleshoot experiments involving the LXR inverse agonist, this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective inverse agonist of the Liver X Receptor (LXR). It functions by inducing the interaction between LXR and its corepressor, leading to the downregulation of LXR-mediated gene expression below basal levels.[1][2][3][4] This primarily affects genes involved in lipogenesis and glycolysis.[1]
Q2: What are the expected effects of this compound on cancer cells?
In most cancer cell lines, this compound is expected to:
-
Inhibit the Warburg effect by reducing the expression of glycolytic genes.
-
Suppress de novo lipogenesis by downregulating lipogenic gene expression.
-
Induce apoptosis.
-
Reduce cancer cell viability at nanomolar concentrations.
Q3: Is this compound toxic to non-malignant cells?
Preclinical studies have consistently shown that this compound is non-toxic to non-malignant cells and tissues at concentrations that are cytotoxic to cancer cells. In vivo studies in mice have also demonstrated a favorable safety profile, with no significant weight loss, hepatotoxicity, or inflammation observed at therapeutic doses.
Q4: Does this compound have off-target effects on other nuclear receptors, such as REV-ERB?
This compound is reported to be highly selective for LXR over other nuclear receptors. Current literature does not indicate any significant direct activity of this compound on REV-ERB. Other synthetic ligands, such as SR9009 and SR9011, are known REV-ERB agonists. Therefore, unexpected effects related to direct REV-ERB modulation are unlikely.
Troubleshooting Guide for Unexpected Results
Issue 1: Reduced or No Cytotoxicity in Cancer Cells
Possible Cause 1: Metabolic Plasticity and Resistance
Some cancer cell lines exhibit resistance to this compound's anti-proliferative effects. This can be due to:
-
Limited dependence on de novo lipogenesis: If cancer cells can acquire lipids from their environment, the inhibitory effect of this compound on lipogenesis may be less impactful.
-
Metabolic compensation: Cancer cells may upregulate other metabolic pathways to compensate for the inhibition of glycolysis and lipogenesis. For instance, resistance to the suppression of glycolytic genes has been observed in DU-145 prostate cancer and NCI-H23 non-small cell lung cancer cell lines. In these cases, the anti-tumor effect is primarily driven by the inhibition of lipogenesis.
Troubleshooting Steps:
-
Assess the metabolic profile of your cell line: Determine the extent to which your cells rely on de novo lipogenesis versus exogenous lipid uptake.
-
Lipid rescue experiment: Supplement the cell culture media with fatty acids (e.g., oleate, stearate, palmitate). If the addition of fatty acids rescues the cells from this compound-induced death, it confirms that the primary cytotoxic mechanism in your model is the inhibition of lipogenesis.
-
Combination therapy: Consider combining this compound with inhibitors of other metabolic pathways that may be used by the cancer cells for compensation.
Possible Cause 2: Experimental Protocol Issues
Troubleshooting Steps:
-
Verify compound integrity: Ensure this compound has been stored correctly (-20°C for up to 1 year, -80°C for up to 2 years) to prevent degradation.
-
Ensure proper solubilization: this compound is soluble in DMSO. Use freshly opened, anhydrous DMSO for preparing stock solutions, as hygroscopic DMSO can affect solubility. Sonication may be required to fully dissolve the compound.
-
Confirm dosage and treatment duration: Refer to established protocols for appropriate concentrations and incubation times for your specific cell line.
Issue 2: Discrepancy Between Inhibition of Glycolysis and Cell Viability
Observation: You observe significant cancer cell death, but minimal changes in the expression of key glycolytic enzymes.
Explanation:
This phenomenon has been documented in certain cell lines like DU-145 and NCI-H23. In these cells, the potent anti-tumor activity of this compound is not primarily dependent on the profound repression of glycolytic gene expression. Instead, the inhibition of lipogenesis appears to be the main driver of cytotoxicity. This suggests a metabolic vulnerability to the disruption of lipid synthesis in these cells. The underlying mechanisms for the resistance to glycolytic gene repression are considered complex and may involve compensatory signaling from other pathways like PPARs, TRα, HIF, or MYC.
Experimental Validation:
-
Perform a lipid rescue experiment as described in Issue 1.
-
Measure the intracellular levels of key fatty acids to confirm that this compound is effectively inhibiting lipogenesis in your model.
Issue 3: Unexpected In Vivo Toxicity or Side Effects
Observation: While preclinical studies in mice generally show a good safety profile, you observe unexpected toxicity, such as significant weight loss or changes in blood lipid profiles.
Possible Explanations:
-
On-target LXR effects in different models: While this compound is designed to be safe, the systemic inhibition of LXR might have different consequences in different disease models or species. For example, in a study on NASH, this compound-treated mice showed a significant decrease in body weight, which was attributed to reduced ascites.
-
Vehicle effects: Ensure that the vehicle used for in vivo administration is well-tolerated and does not contribute to the observed toxicity. A common vehicle is 10% DMSO in corn oil.
-
Genetic background of the animal model: The genetic background of the animals can influence their response to drug treatment.
Troubleshooting and Monitoring:
-
Monitor animal health closely: Regularly monitor body weight, food and water intake, and overall animal behavior.
-
Conduct comprehensive toxicology studies: If unexpected toxicity is observed, perform detailed histological and biochemical analyses of major organs.
-
Evaluate plasma lipid levels: Measure plasma triglycerides and cholesterol to assess the systemic impact on lipid metabolism.
Issue 4: Variable Cellular Responses: Apoptosis vs. Autophagy
Observation: You expect to see apoptosis, but observe markers of autophagy, or a mixed response.
Explanation:
The relationship between apoptosis and autophagy is complex and often cell-context dependent. While this compound is known to induce apoptosis, the metabolic stress it causes by inhibiting glycolysis and lipogenesis can also trigger autophagy as a survival mechanism. In some cases, excessive autophagy can lead to autophagic cell death.
Investigative Steps:
-
Assess markers for both apoptosis and autophagy: Use techniques like western blotting for cleaved caspases and LC3-II, and flow cytometry for Annexin V/PI staining and autophagic vesicle quantification.
-
Use autophagy inhibitors: To determine if autophagy is promoting survival or contributing to cell death, co-treat cells with this compound and an autophagy inhibitor (e.g., chloroquine). An increase in cell death would suggest a pro-survival role for autophagy.
-
Consider the cellular context: The balance between apoptosis and autophagy can be influenced by the specific cancer type, its mutational status (e.g., p53), and the tumor microenvironment.
Data Presentation
Table 1: In Vitro IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| PC3 | Prostate | ~15-104 |
| DU-145 | Prostate | ~15-104 |
| SW620 | Colorectal | ~15-104 |
| HT29 | Colorectal | ~15-104 |
| HOP-62 | Lung | ~15-104 |
| NCI-H23 | Lung | ~15-104 |
| Data compiled from multiple sources. |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound (or DMSO as a vehicle control) for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
2. Western Blot Analysis for Apoptosis and Autophagy Markers
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-LC3B, anti-p62) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an ECL detection system.
3. In Vivo Tumor Xenograft Study
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 1 x 10^6 cells) into the flank of immunodeficient mice.
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize mice into treatment and control groups. Administer this compound (e.g., 60 mg/kg) or vehicle (e.g., 10% DMSO in corn oil) daily via intraperitoneal injection.
-
Monitoring: Measure tumor volume and body weight every 2-3 days.
-
Endpoint Analysis: At the end of the study, excise tumors for further analysis (e.g., histology, western blotting, qPCR).
Visualizations
Caption: this compound binds to LXR, promoting the recruitment of co-repressors to inhibit the transcription of genes involved in glycolysis and lipogenesis, ultimately leading to cancer cell apoptosis.
Caption: A logical workflow to troubleshoot common unexpected experimental outcomes with this compound.
References
Technical Support Center: Ensuring Reproducibility in SR9243 In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in conducting reproducible in vivo studies with the Liver X Receptor (LXR) inverse agonist, SR9243.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective inverse agonist of Liver X Receptors (LXRα and LXRβ).[1][2] It functions by inducing the interaction between LXR and corepressor proteins, which leads to the downregulation of LXR-mediated gene expression below basal levels.[3] This targeted action primarily inhibits two key metabolic pathways often dysregulated in cancer and other diseases: the Warburg effect (aerobic glycolysis) and lipogenesis.[2][4]
Q2: What are the main therapeutic effects of this compound observed in vivo?
A2: In vivo studies have demonstrated several therapeutic effects of this compound, including:
-
Anti-tumor activity: this compound has been shown to inhibit tumor growth and induce apoptosis in various cancer models, such as colon, prostate, and lung cancer, without causing significant weight loss, hepatotoxicity, or inflammation.
-
Anti-inflammatory effects: It can ameliorate inflammation, for instance in models of nonalcoholic steatohepatitis (NASH) and rheumatoid arthritis.
-
Metabolic modulation: this compound suppresses hepatic steatosis and can modulate plasma lipid levels.
Q3: What are the common challenges encountered when working with this compound in vivo?
A3: Researchers may encounter challenges related to this compound's solubility, the stability of the prepared formulation, and potential for off-target effects. Ensuring consistent formulation and administration is critical for reproducibility.
Troubleshooting Guide
Issue 1: Poor Solubility and Formulation Inconsistency
Symptoms:
-
Precipitation of this compound in the vehicle during or after preparation.
-
Inconsistent drug exposure leading to variable experimental outcomes.
Possible Causes:
-
Inadequate dissolution of this compound powder.
-
Use of inappropriate solvents or vehicle composition.
-
Instability of the formulation over time.
Solutions:
-
Solubilization: this compound is soluble in DMSO. It is recommended to first prepare a stock solution in DMSO, which may require sonication to fully dissolve.
-
Vehicle Preparation: For in vivo administration, the DMSO stock solution should be further diluted. A commonly used vehicle is a mixture of 10% DMSO, 10% Tween-80, and 80% water. It is crucial to add the co-solvents sequentially and ensure the solution remains clear.
-
Fresh Preparation: It is highly recommended to prepare the working solution for in vivo experiments freshly on the day of use to ensure stability and prevent precipitation.
Issue 2: Variability in Efficacy and Toxicity
Symptoms:
-
Inconsistent anti-tumor efficacy across different studies or animal cohorts.
-
Unexpected toxicity, such as significant weight loss or changes in liver enzymes, that contradicts published findings.
Possible Causes:
-
Differences in animal models (strain, age, sex).
-
Variations in the tumor model (cell line, implantation site).
-
Inconsistent dosing and administration schedule.
-
Diet of the experimental animals.
Solutions:
-
Standardized Protocols: Adhere strictly to a well-defined and validated protocol. Key parameters to control are detailed in the tables below.
-
Animal Model Considerations: Be aware that the effects of this compound can vary depending on the animal model. For instance, effects on body weight and lipid profiles have been observed in some models of NASH.
-
Dose-Response Studies: If establishing a new model, it is advisable to perform a dose-response study to determine the optimal therapeutic window for your specific experimental conditions.
Issue 3: Off-Target Effects
Symptoms:
-
Observing biological effects that cannot be directly attributed to LXR inhibition.
Possible Causes:
-
As with many small molecules, this compound may have off-target activities, especially at higher concentrations.
Solutions:
-
Dose Selection: Use the lowest effective dose determined from dose-response studies to minimize potential off-target effects.
-
Control Experiments: Include appropriate controls in your experimental design. For example, using cell lines with LXR knocked down can help confirm that the observed effects are LXR-dependent.
-
Pathway Analysis: Analyze key signaling pathways that are known to be affected by this compound, such as the AMPK/mTOR/HIF-1α pathway, to confirm on-target activity.
Experimental Protocols and Data
Quantitative Data Summary
Table 1: Recommended In Vivo Dosing and Administration
| Parameter | Recommendation | Source |
| Dosage | 30 - 60 mg/kg | |
| Administration Route | Intraperitoneal (i.p.) injection | |
| Frequency | Once daily | |
| Vehicle | 10% DMSO, 10% Tween-80, 80% water |
Table 2: this compound Solubility and Storage
| Parameter | Recommendation | Source |
| Solubility in DMSO | 20 mg/mL (may require sonication) | |
| Powder Storage | -20°C for up to 3 years | |
| Stock Solution Storage | -80°C for up to 2 years; -20°C for up to 1 year |
Detailed Methodologies
Preparation of this compound for In Vivo Administration:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial.
-
Prepare a stock solution of this compound in 100% DMSO. For example, to achieve a 20 mg/mL stock, dissolve 20 mg of this compound in 1 mL of DMSO.
-
Use an ultrasonic bath to ensure the compound is completely dissolved.
-
For a final dosing solution, calculate the required volume of the stock solution based on the desired final concentration and the volume of the vehicle.
-
Prepare the vehicle (e.g., 10% DMSO, 10% Tween-80, 80% water) by sequentially mixing the components.
-
Add the calculated volume of the this compound DMSO stock solution to the vehicle.
-
Vortex the final solution thoroughly before administration.
-
It is recommended to prepare this working solution fresh for each day of dosing.
Visualizations
Caption: this compound Signaling Pathway.
Caption: General Workflow for this compound In Vivo Studies.
References
Technical Support Center: Validating SR9243 On-Target Effects with LXR siRNA Knockdown
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using LXR siRNA knockdown to validate the on-target effects of the LXR inverse agonist, SR9243.
Frequently Asked Questions (FAQs)
1. What is the rationale for using LXR siRNA knockdown to validate the on-target effects of this compound?
This compound is designed as a Liver X Receptor (LXR) inverse agonist, meaning it suppresses the basal transcriptional activity of LXRs.[1][2] LXRs are transcription factors that regulate genes involved in lipid metabolism and glycolysis.[3][4][5] To confirm that the observed effects of this compound (e.g., decreased cell viability, altered gene expression) are indeed mediated through LXR, an siRNA knockdown of LXRα and LXRβ is performed. If this compound's effects are diminished or absent in cells lacking LXR, it provides strong evidence that its mechanism of action is on-target.
2. What are the key LXR target genes I should monitor to assess this compound activity?
Key LXR target genes involved in lipogenesis and the Warburg effect are excellent markers for this compound activity. These include:
-
Lipogenesis: SREBF1 (also known as SREBP-1c), FASN (Fatty Acid Synthase), and SCD1 (Stearoyl-CoA Desaturase-1).
-
Glycolysis: GCK (Glucokinase), PFK1 (Phosphofructokinase 1), and PFK2 (Phosphofructokinase 2).
This compound has been shown to downregulate the expression of these genes.
3. What is the expected outcome of a successful LXR siRNA knockdown experiment in validating this compound?
In a successful experiment, you should observe the following:
-
This compound treatment in control cells (with normal LXR levels): A significant decrease in the expression of LXR target genes (e.g., FASN, SCD1) and a desired phenotypic change (e.g., reduced cell viability).
-
This compound treatment in LXR knockdown cells: The suppressive effect of this compound on LXR target genes and the associated phenotype will be significantly blunted or abolished. This is because the primary target of the drug is no longer present.
4. Can this compound have off-target effects?
While this compound is designed to be a selective LXR inverse agonist, all small molecules have the potential for off-target effects. The LXR siRNA knockdown experiment is a critical step in demonstrating the on-target activity of this compound. Studies have shown that the effects of this compound on cancer cell viability are LXR-dependent.
Troubleshooting Guides
Issue 1: Inefficient LXR siRNA Knockdown
Symptom: qPCR or Western blot analysis shows minimal reduction in LXRα or LXRβ mRNA or protein levels after siRNA transfection.
| Possible Cause | Troubleshooting Step |
| Suboptimal Transfection Reagent or Protocol | Optimize the siRNA concentration and the ratio of siRNA to transfection reagent. Different cell lines may require different conditions. |
| Poor Cell Health | Ensure cells are healthy, actively dividing, and at the optimal confluency (typically 30-50%) at the time of transfection. |
| Degraded siRNA | Use RNase-free techniques and reagents to prevent siRNA degradation. Store siRNA according to the manufacturer's instructions. |
| Incorrect siRNA Sequence | Verify that the siRNA sequences are correct and specific to the target LXR isoforms. |
Issue 2: High Cell Toxicity After Transfection
Symptom: Significant cell death is observed after siRNA transfection, even in control wells without this compound treatment.
| Possible Cause | Troubleshooting Step |
| High siRNA Concentration | Reduce the final siRNA concentration. High concentrations can induce off-target effects and cellular stress. |
| Toxicity of Transfection Reagent | Decrease the amount of transfection reagent used. Perform a toxicity test with the transfection reagent alone. |
| Sensitive Cell Line | Some cell lines are more sensitive to transfection. Try a different, less toxic transfection reagent or consider a viral-based delivery system. |
| Antibiotics in Media | Avoid using antibiotics in the media during transfection as they can increase cell stress. |
Issue 3: No Difference in this compound Effect Between Control and LXR Knockdown Cells
Symptom: this compound reduces target gene expression or cell viability to a similar extent in both control and LXR siRNA-treated cells.
| Possible Cause | Troubleshooting Step |
| Ineffective LXR Knockdown | First, confirm the knockdown efficiency of LXR at both the mRNA (qPCR) and protein (Western blot) levels. If knockdown is poor, refer to Troubleshooting Issue 1. |
| Functional Redundancy | Ensure you are knocking down both LXRα and LXRβ, as they can have overlapping functions. |
| Off-Target Effects of this compound | If LXR knockdown is confirmed to be efficient, this result might suggest that the observed effects of this compound in your specific cell model are independent of LXR and could be due to off-target activities. |
| Timing of Analysis | Optimize the time point for analysis. The peak of siRNA-mediated knockdown and the effect of this compound may occur at different times. A time-course experiment is recommended. |
Experimental Protocols
LXR siRNA Transfection Protocol
This protocol provides a general guideline for siRNA transfection in a 6-well plate format. Optimization for specific cell lines is recommended.
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate so that they reach 30-50% confluency at the time of transfection. Use antibiotic-free complete growth medium.
-
siRNA-Lipid Complex Preparation:
-
For each well, dilute the desired amount of LXR siRNA (or a non-targeting control siRNA) into serum-free medium.
-
In a separate tube, dilute the transfection reagent in serum-free medium according to the manufacturer's instructions.
-
Combine the diluted siRNA and diluted transfection reagent. Mix gently and incubate at room temperature for 10-20 minutes to allow for complex formation.
-
-
Transfection:
-
Add the siRNA-lipid complexes dropwise to the cells in each well.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours before proceeding with this compound treatment or analysis of knockdown efficiency. The optimal incubation time should be determined empirically.
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
This protocol outlines the steps for measuring mRNA levels of LXR and its target genes.
-
RNA Isolation: Extract total RNA from cell lysates using a commercially available kit, following the manufacturer's protocol. Ensure to use RNase-free techniques.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction Setup:
-
Prepare a master mix containing SYBR Green or a TaqMan probe, forward and reverse primers for the gene of interest (e.g., LXRα, LXRβ, FASN, SCD1), and cDNA template.
-
Include a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Run the qPCR reaction in a real-time PCR cycler.
-
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression.
Western Blot for Protein Level Analysis
This protocol details the procedure for assessing LXR protein knockdown.
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease inhibitors. Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer. Separate the proteins based on molecular weight by running them on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for LXRα or LXRβ overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using densitometry software.
Data Presentation
Table 1: Effect of LXRα/β siRNA on this compound-Mediated Repression of LXR Target Genes
| Treatment Group | Relative FASN mRNA Expression (Fold Change) | Relative SCD1 mRNA Expression (Fold Change) |
| Non-targeting siRNA + Vehicle | 1.00 | 1.00 |
| Non-targeting siRNA + this compound | 0.45 | 0.38 |
| LXRα/β siRNA + Vehicle | 0.95 | 1.05 |
| LXRα/β siRNA + this compound | 0.88 | 0.92 |
Data are representative and presented as mean fold change relative to the control group (Non-targeting siRNA + Vehicle).
Table 2: Effect of LXRα/β siRNA on this compound-Mediated Inhibition of Cell Viability
| Treatment Group | Cell Viability (%) |
| Non-targeting siRNA + Vehicle | 100 |
| Non-targeting siRNA + this compound | 55 |
| LXRα/β siRNA + Vehicle | 98 |
| LXRα/β siRNA + this compound | 91 |
Data are representative and presented as a percentage relative to the control group (Non-targeting siRNA + Vehicle).
Visualizations
Caption: Canonical LXR signaling pathway.
Caption: Mechanism of action of this compound as an LXR inverse agonist.
Caption: Experimental workflow for validating this compound on-target effects.
References
- 1. Broad Anti-tumor Activity of a Small Molecule that Selectively Targets the Warburg Effect and Lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Liver X receptor - Wikipedia [en.wikipedia.org]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. ahajournals.org [ahajournals.org]
Technical Support Center: Monitoring for Potential Hepatotoxicity of SR9243 In Vivo
This technical support center provides researchers, scientists, and drug development professionals with guidance on monitoring for potential hepatotoxicity of the Liver X Receptor (LXR) inverse agonist, SR9243, during in vivo experiments. While preclinical studies have indicated that this compound does not cause hepatotoxicity or inflammation and may even be hepatoprotective, routine monitoring is a critical component of any in vivo study to ensure animal welfare and data integrity.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a potent and selective inverse agonist of the Liver X Receptor (LXR). It functions by inducing the interaction of LXR with corepressor proteins, which leads to the downregulation of LXR-mediated gene expression.[1] Key target genes are involved in lipogenesis (fat production) and glycolysis. By inhibiting these pathways, this compound has shown anti-tumor and anti-inflammatory activity.[3][4]
Q2: Is this compound known to be hepatotoxic?
A2: No, in vivo studies have consistently reported that this compound inhibits tumor growth and lipogenesis without inducing hepatotoxicity or inflammation. In fact, some studies on LXR inverse agonists suggest a potential hepatoprotective effect in certain models of liver disease. However, as with any experimental compound, it is best practice to monitor for any unforeseen adverse effects, including potential liver injury.
Q3: What are the key biomarkers for monitoring potential drug-induced liver injury (DILI)?
A3: The primary biomarkers for DILI are serum levels of liver enzymes and bilirubin. These include:
-
Alanine Aminotransferase (ALT): An enzyme primarily found in the liver; an increase in serum levels is a sensitive indicator of hepatocellular injury.
-
Aspartate Aminotransferase (AST): An enzyme found in the liver and other organs; elevated levels can indicate liver damage.
-
Alkaline Phosphatase (ALP): An enzyme concentrated in the liver, bile ducts, and bone. Elevated levels can indicate cholestatic (bile flow obstruction) or infiltrative liver disease.
-
Total Bilirubin: A waste product from the breakdown of red blood cells that is processed by the liver. Elevated levels can indicate impaired liver function.
Q4: How often should I monitor for hepatotoxicity during my this compound in vivo study?
A4: The frequency of monitoring will depend on the duration and design of your study. For short-term studies, a baseline measurement before the first dose and a terminal measurement at the end of the study are recommended. For longer-term studies, periodic monitoring (e.g., every 2-4 weeks) may be appropriate.
Q5: What should I do if I observe elevated liver enzymes in my this compound-treated animals?
A5: If you observe a statistically significant and reproducible elevation in liver enzymes in this compound-treated animals compared to the vehicle-treated control group, it is important to investigate further. Please refer to the Troubleshooting Guide below for a stepwise approach to addressing this issue.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Actions |
| Elevated ALT/AST levels in this compound-treated group | 1. Vehicle-related toxicity: The vehicle used to dissolve and administer this compound may have some inherent toxicity. 2. Improper handling or administration: Stress from handling or improper injection technique can cause tissue damage and enzyme release. 3. Underlying health status of animals: Pre-existing subclinical conditions in the animals could be exacerbated. 4. Assay variability: Technical errors in the biochemical assay can lead to inaccurate results. 5. Unexpected compound-related effect: While unlikely based on current data, a true hepatotoxic effect cannot be entirely ruled out without further investigation. | 1. Ensure a vehicle-only control group is included in your study design for comparison. 2. Review and refine animal handling and dosing procedures to minimize stress and tissue injury. 3. Ensure all animals are properly acclimated and appear healthy before starting the experiment. 4. Repeat the biochemical assays with fresh serum samples. Consider using a different assay kit or methodology for confirmation. 5. If the elevation is confirmed, proceed with liver histopathology to assess for morphological changes. Consider dose-response and time-course studies to characterize the effect. |
| No significant difference in liver enzymes, but visual changes in the liver (e.g., color, texture) | 1. Steatosis (fatty liver): While this compound is known to suppress lipogenesis, certain experimental conditions or models might lead to lipid accumulation. 2. Other non-necrotic changes: The liver may undergo adaptive changes that do not result in enzyme release. | 1. Proceed with liver histopathology, including Oil Red O staining for lipid accumulation. 2. Analyze the expression of key lipogenic genes (e.g., Srebp-1c, Fasn) in liver tissue via qPCR or Western blot. |
| High variability in liver enzyme data within the same group | 1. Inconsistent blood collection technique: Hemolysis of blood samples can artificially elevate enzyme levels. 2. Individual animal variation: Biological variability is inherent in in vivo studies. | 1. Review and standardize blood collection and sample processing procedures to minimize hemolysis. 2. Increase the number of animals per group to improve statistical power. |
Data Presentation
The following tables provide a template for presenting quantitative data from hepatotoxicity monitoring. The values in the "Expected Normal Ranges" are approximate for healthy, untreated C57BL/6 mice and can vary based on age, sex, and specific laboratory conditions. It is crucial to always compare data from this compound-treated animals to a concurrently run vehicle-treated control group.
Table 1: Serum Biochemistry Parameters for Hepatotoxicity Assessment
| Parameter | Vehicle Control (Mean ± SD) | This compound-Treated (Mean ± SD) | Expected Normal Range (C57BL/6J Mice) | Unit |
| ALT | User-defined | User-defined | 17 - 77 | U/L |
| AST | User-defined | User-defined | 54 - 298 | U/L |
| ALP | User-defined | User-defined | 40 - 140 | U/L |
| Total Bilirubin | User-defined | User-defined | 0.1 - 0.9 | mg/dL |
Table 2: Liver Histopathology Scoring
| Histopathological Finding | Vehicle Control (Mean Score ± SD) | This compound-Treated (Mean Score ± SD) | Scoring System |
| Hepatocellular Necrosis | User-defined | User-defined | 0 = None, 1 = Minimal, 2 = Mild, 3 = Moderate, 4 = Marked |
| Inflammation | User-defined | User-defined | 0 = None, 1 = Minimal, 2 = Mild, 3 = Moderate, 4 = Marked |
| Steatosis | User-defined | User-defined | 0 = None, 1 = Minimal, 2 = Mild, 3 = Moderate, 4 = Marked |
| Fibrosis (with special stain) | User-defined | User-defined | 0 = None, 1 = Minimal, 2 = Mild, 3 = Moderate, 4 = Marked |
Experimental Protocols
Protocol 1: In Vivo Blood Collection and Serum Preparation for Liver Function Tests
This protocol describes the collection of blood from mice for the analysis of serum biomarkers of hepatotoxicity.
Materials:
-
Anesthetic (e.g., isoflurane)
-
Collection tubes (serum separator tubes recommended)
-
Gauze
-
Warming device (e.g., heat lamp)
-
Sterile lancets or needles (25-27 gauge)
-
Centrifuge
Procedure:
-
Animal Preparation: Anesthetize the mouse according to your institutionally approved protocol. Place the mouse in a suitable restraint device.
-
Blood Collection (Submandibular Vein):
-
Gently restrain the mouse and locate the submandibular vein, a small vessel on the side of the jaw.
-
Puncture the vein with a sterile lancet or needle.
-
Collect the blood droplets into a serum separator tube.
-
Apply gentle pressure with gauze to the puncture site until bleeding stops.
-
-
Blood Collection (Saphenous Vein):
-
Shave the fur over the lateral aspect of the hind limb to visualize the saphenous vein.
-
Puncture the vein with a sterile needle.
-
Collect the blood into a collection tube.
-
Apply pressure to the site to stop the bleeding.
-
-
Serum Preparation:
-
Allow the blood to clot at room temperature for 30 minutes.
-
Centrifuge the tubes at 2000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant (serum) and transfer it to a clean, labeled tube.
-
Store the serum at -80°C until analysis.
-
Protocol 2: Liver Histopathology
This protocol outlines the basic steps for preparing liver tissue for histopathological examination.
Materials:
-
10% Neutral Buffered Formalin (NBF)
-
Phosphate Buffered Saline (PBS)
-
Paraffin wax
-
Microtome
-
Glass slides
-
Hematoxylin and Eosin (H&E) staining reagents
-
Sirius Red or Masson's Trichrome staining reagents (for fibrosis assessment)
-
Oil Red O staining reagents (for steatosis assessment, requires frozen sections)
Procedure:
-
Tissue Collection and Fixation:
-
At the end of the study, humanely euthanize the mice.
-
Perform a laparotomy and carefully excise the liver.
-
Rinse the liver briefly in cold PBS.
-
Place the liver in a labeled container with at least 10 times its volume of 10% NBF. Fix for 24-48 hours.
-
-
Tissue Processing and Embedding:
-
After fixation, the tissue is dehydrated through a series of graded ethanol solutions, cleared with xylene, and infiltrated with molten paraffin wax.
-
The tissue is then embedded in a paraffin block.
-
-
Sectioning and Staining:
-
Cut 4-5 µm thick sections from the paraffin block using a microtome.
-
Mount the sections on glass slides.
-
Deparaffinize and rehydrate the sections.
-
Stain the sections with H&E for general morphology.
-
For more specific assessments, stain additional sections with Sirius Red or Masson's Trichrome for collagen deposition (fibrosis) or use frozen sections for Oil Red O staining (lipids).
-
-
Microscopic Examination:
-
A qualified pathologist should examine the stained slides in a blinded manner.
-
Evaluate for hepatocellular necrosis, inflammation, steatosis, and fibrosis.
-
Use a semi-quantitative scoring system (as shown in Table 2) to grade the severity of any observed changes.
-
Visualizations
This compound Mechanism of Action and Downstream Effects
Caption: this compound binds to the LXR/RXR heterodimer, promoting the recruitment of a corepressor complex. This complex represses the transcription of target genes like SREBP-1c, a key regulator of lipogenesis.
Experimental Workflow for Hepatotoxicity Monitoring
Caption: A typical workflow for monitoring potential hepatotoxicity in an in vivo study with this compound, from animal treatment to data analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Broad Anti-tumor Activity of a Small Molecule that Selectively Targets the Warburg Effect and Lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Liver X receptor inverse agonist this compound attenuates rheumatoid arthritis via modulating glycolytic metabolism of macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Liver X Receptor Inverse Agonist this compound Suppresses Nonalcoholic Steatohepatitis Intrahepatic Inflammation and Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: SR9243 Dosage and Administration
Welcome to the technical support center for SR9243. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully designing and executing experiments involving the LXR inverse agonist, this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective Liver X Receptor (LXR) inverse agonist. It functions by binding to LXRα and LXRβ, inducing the recruitment of corepressor proteins. This action suppresses the basal transcriptional activity of LXR, leading to the downregulation of genes involved in lipogenesis (fatty acid synthesis) and glycolysis.[1][2] Key downstream targets that are inhibited include Sterol Regulatory Element-Binding Protein 1c (SREBP1c), Fatty Acid Synthase (FASN), and Stearoyl-CoA Desaturase 1 (SCD1).[3][4]
Q2: What are the recommended starting dosages for this compound in different animal models?
A2: The optimal dosage of this compound can vary depending on the animal model, disease state, and experimental endpoint. However, based on published studies, the following dosages can be used as a starting point.
Data Presentation: Summary of this compound Dosages in Animal Models
| Animal Model | Strain | Disease Model | Dosage | Administration Route | Key Findings | Reference |
| Mouse | Nude (athymic) | Colon Cancer (SW620 xenograft) | 30 mg/kg and 60 mg/kg, daily | Intraperitoneal (i.p.) | Dose-dependent reduction in tumor growth. | [1] |
| Mouse | Nude (athymic) | Prostate Cancer (DU-145 xenograft) | 60 mg/kg, daily | Intraperitoneal (i.p.) | Markedly suppressed tumor growth. | |
| Mouse | C57BL/6J | Lewis Lung Carcinoma (syngeneic) | 60 mg/kg, daily | Intraperitoneal (i.p.) | Profoundly inhibited tumor growth. | |
| Mouse | ob/ob | Diet-Induced Obesity | 30 mg/kg, daily for 3 days | Intraperitoneal (i.p.) | Suppressed hepatic steatosis. | |
| Mouse | BALB/c | Nonalcoholic Steatohepatitis (NASH) | 30 mg/kg, daily for 30 days | Intraperitoneal (i.p.) | Reduced hepatic inflammation and fibrosis. | |
| Rat | - | Adjuvant-Induced Arthritis (AIA) | 15 mg/kg and 30 mg/kg, daily for 27 days | Intraperitoneal (i.p.) | Dose-dependent amelioration of arthritis progression. |
Q3: How should I prepare this compound for in vivo administration?
A3: this compound has low aqueous solubility, requiring a specific vehicle for in vivo use. A commonly used vehicle formulation is a mixture of DMSO, a surfactant like Tween-80 or Cremophor EL, and a carrier like saline or water.
Experimental Protocols
Detailed Methodology for this compound Vehicle Preparation and Administration
This protocol is a general guideline. Researchers should optimize the formulation based on their specific experimental needs and animal model.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Tween-80 (Polysorbate 80) or Cremophor EL
-
Sterile saline (0.9% NaCl) or water for injection
Vehicle Preparation (Example for 10% DMSO, 10% Tween-80, 80% Saline):
-
Weigh this compound: Accurately weigh the required amount of this compound powder based on the desired final concentration and dosing volume.
-
Dissolve in DMSO: Add the appropriate volume of DMSO to the this compound powder. Vortex or sonicate briefly until the powder is completely dissolved.
-
Add Tween-80: Add the corresponding volume of Tween-80 to the DMSO/SR9243 solution. Mix thoroughly.
-
Add Saline: Slowly add the sterile saline to the mixture while vortexing to prevent precipitation. The final solution should be a clear and homogenous suspension. It is recommended to prepare this solution fresh before each use.
Administration:
-
Route: Intraperitoneal (i.p.) injection is the most commonly reported route of administration.
-
Frequency: Once daily administration is typical for most studies.
-
Animal Monitoring: Closely monitor the animals daily for any signs of toxicity, such as weight loss, lethargy, or ruffled fur. While studies report a lack of significant toxicity at therapeutic doses, careful observation is crucial.
Troubleshooting Guide
Q4: My this compound solution is precipitating. What should I do?
A4: Precipitation can occur due to low solubility. Here are some troubleshooting steps:
-
Ensure complete dissolution in DMSO first: Make sure the this compound is fully dissolved in DMSO before adding other components.
-
Slow addition of aqueous phase: Add the saline or water dropwise while continuously mixing.
-
Gentle warming: You can gently warm the solution to aid in dissolution, but be cautious not to degrade the compound.
-
Sonication: Brief sonication can help to create a more uniform suspension.
-
Adjust vehicle composition: Consider trying different vehicle compositions, such as using Cremophor EL instead of Tween-80, or adjusting the percentages of the solvents.
Q5: I am observing toxicity or significant weight loss in my animals. How can I address this?
A5: While this compound is reported to have a good safety profile in preclinical models, individual animal responses can vary.
-
Verify dosage calculation: Double-check your calculations for the dosage and concentration of your dosing solution.
-
Reduce the dose: If toxicity is observed, consider reducing the dosage. A dose-response study may be necessary to determine the optimal therapeutic window for your specific model.
-
Check vehicle tolerance: Administer the vehicle alone to a control group of animals to ensure that the observed toxicity is not due to the vehicle itself. High percentages of DMSO can sometimes cause irritation.
-
Monitor animal health closely: Regular monitoring of body weight, food and water intake, and general appearance is essential to detect any adverse effects early.
Q6: I am not seeing the expected therapeutic effect. What could be the reason?
A6: A lack of efficacy can be due to several factors:
-
Suboptimal dosage: The dosage may be too low for your specific animal model or disease severity. Consider performing a dose-escalation study.
-
Compound stability: Ensure that your this compound is of high purity and has been stored correctly (typically at -20°C or -80°C as a powder) to prevent degradation. Prepare dosing solutions fresh daily.
-
Administration route: While i.p. is common, the pharmacokinetics of this compound might differ in your model.
-
Disease model variability: The underlying biology of your specific disease model may influence its responsiveness to LXR inverse agonism.
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: this compound inhibits the LXR/RXR complex, downregulating lipogenesis and glycolysis.
Caption: this compound modulates macrophage polarization via the AMPK/mTOR/HIF-1α pathway.
Caption: General experimental workflow for in vivo studies with this compound.
References
- 1. Broad Anti-tumor Activity of a Small Molecule that Selectively Targets the Warburg Effect and Lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Liver X receptors in lipid signalling and membrane homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide: SR9243 vs. GW3965 - Dissecting the Effects of LXR Inverse Agonism and Agonism
For Researchers, Scientists, and Drug Development Professionals
The Liver X Receptors (LXRs), LXRα (NR1H3) and LXRβ (NR1H2), are critical nuclear receptors that govern the transcriptional regulation of genes involved in lipid metabolism, inflammation, and cellular proliferation. Their ability to sense and respond to cellular cholesterol levels has made them attractive therapeutic targets for a range of diseases, from metabolic disorders to cancer. The development of synthetic modulators for LXRs has led to the creation of powerful research tools and potential drug candidates. This guide provides a detailed, data-driven comparison of two prominent LXR modulators with opposing mechanisms of action: SR9243, a potent LXR inverse agonist, and GW3965, a widely used LXR agonist.
Mechanism of Action: A Tale of Two Modulators
This compound and GW3965 elicit opposite effects on LXR activity. GW3965, as an agonist , activates LXRs, promoting the recruitment of coactivators and initiating the transcription of LXR target genes. This leads to the upregulation of pathways involved in reverse cholesterol transport and anti-inflammatory responses. However, this activation can also lead to undesirable side effects such as increased hepatic lipogenesis.
In stark contrast, this compound functions as an inverse agonist . It binds to LXRs and stabilizes a conformation that favors the recruitment of corepressors, thereby actively repressing the basal transcriptional activity of LXR target genes. This inhibitory action on lipogenic and glycolytic pathways has shown significant promise in preclinical cancer models.
dot
Caption: Opposing effects of GW3965 and this compound on LXR signaling.
Quantitative Data Presentation
The following tables summarize the key quantitative parameters for this compound and GW3965, providing a direct comparison of their potency and efficacy in various experimental settings.
Table 1: In Vitro Potency of this compound and GW3965
| Compound | Target | Assay Type | Cell Line | Potency (IC50/EC50) | Reference |
| This compound | LXRα | Luciferase Reporter | Cancer Cells | Varies by cell line | [1] |
| LXRβ | Luciferase Reporter | Cancer Cells | Varies by cell line | [1] | |
| Cell Viability | MTT Assay | PC3 (Prostate) | ~15-104 nM | [1] | |
| Cell Viability | MTT Assay | DU-145 (Prostate) | ~15-104 nM | [1] | |
| Cell Viability | MTT Assay | SW620 (Colon) | ~15-104 nM | [1] | |
| Cell Viability | MTT Assay | HT-29 (Colon) | ~15-104 nM | ||
| Cell Viability | MTT Assay | HOP-62 (Lung) | ~15-104 nM | ||
| Cell Viability | MTT Assay | NCI-H23 (Lung) | ~15-104 nM | ||
| GW3965 | hLXRα | Luciferase Reporter | CHO | 190 nM (EC50) | |
| hLXRβ | Luciferase Reporter | CHO | 30 nM (EC50) | ||
| hLXRβ | Luciferase Reporter | CHO-K1 | 0.42 µM (EC50) | ||
| hLXRα | Luciferase Reporter | CHO-K1 | 1.3 µM (EC50) | ||
| LXRβ | Transactivation | COS-7 | 0.015 µM (EC50) |
Table 2: In Vivo Experimental Data for this compound and GW3965
| Compound | Model | Dosing Regimen | Key Findings | Reference |
| This compound | Nonalcoholic Steatohepatitis (NASH) Mouse Model | 30 mg/kg, i.p., once daily for one month | Significantly reduced hepatic inflammation and fibrosis. | |
| Colorectal Cancer Xenograft | Not specified | Immunoliposome-delivered this compound showed significant toxicity in CD133+ cancer stem cells. | ||
| Rheumatoid Arthritis Rat Model | Not specified | Attenuated adjuvant-induced rheumatoid arthritis. | ||
| GW3965 | ob/ob Mouse Model of Obesity | 5 weeks of treatment | Decreased visceral fat and increased subcutaneous fat storage. | |
| Atherosclerosis Mouse Model (LDLR-/-) | 10 mg/kg in diet | Reduced atherosclerotic lesion area by 53% in males and 34% in females. | ||
| Atherosclerosis Mouse Model (apoE-/-) | 10 mg/kg in diet | Reduced atherosclerotic lesion area by 47% in males. | ||
| Hypertensive Rat Model | 10 mg/kg/day for 7 days | Reduced systolic blood pressure. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key assays used to characterize LXR modulators.
Luciferase Reporter Assay for LXR Activity
This assay is fundamental for determining the agonist or inverse agonist activity of a compound on LXR.
Objective: To quantify the effect of this compound and GW3965 on LXR-mediated gene transcription.
Materials:
-
HEK293T cells (or other suitable cell line)
-
LXRα or LXRβ expression plasmid
-
LXR response element (LXRE)-driven luciferase reporter plasmid
-
Control plasmid for transfection efficiency (e.g., β-galactosidase or Renilla luciferase)
-
Lipofectamine 2000 (or similar transfection reagent)
-
DMEM with 10% FBS
-
This compound and GW3965
-
Luciferase Assay System
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the LXR expression plasmid, the LXRE-luciferase reporter plasmid, and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound, GW3965, or vehicle control (DMSO).
-
Incubation: Incubate the cells for another 24 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using the lysis buffer provided with the luciferase assay kit.
-
Luminescence Measurement: Measure the luciferase activity in the cell lysates using a luminometer.
-
Data Analysis: Normalize the luciferase activity to the control plasmid activity to account for transfection efficiency. For GW3965 (agonist), calculate the EC50 value. For this compound (inverse agonist), determine the IC50 value for the repression of basal LXR activity.
Quantitative Real-Time PCR (qPCR) for LXR Target Gene Expression
qPCR is used to measure the changes in mRNA levels of LXR target genes in response to compound treatment.
Objective: To determine the effect of this compound and GW3965 on the expression of LXR target genes such as ABCA1, ABCG1, SREBP-1c, and FASN.
Materials:
-
HepG2 cells (or other relevant cell line)
-
This compound and GW3965
-
RNA isolation kit
-
cDNA synthesis kit
-
SYBR Green qPCR Master Mix
-
Primers for target genes and a housekeeping gene (e.g., GAPDH or ACTB)
-
qPCR instrument
Protocol:
-
Cell Treatment: Treat HepG2 cells with this compound, GW3965, or vehicle control for a specified time (e.g., 24 hours).
-
RNA Isolation: Isolate total RNA from the cells using a commercial RNA isolation kit.
-
cDNA Synthesis: Synthesize cDNA from the isolated RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction with SYBR Green Master Mix, primers for the target and housekeeping genes, and the synthesized cDNA.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the fold change in gene expression relative to the vehicle-treated control, normalized to the housekeeping gene.
Western Blot for LXR Target Protein Expression
Western blotting is employed to analyze the protein levels of LXR targets.
Objective: To assess the impact of this compound and GW3965 on the protein expression of LXR target genes.
Materials:
-
Treated cell lysates (as prepared for qPCR or separately)
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against target proteins (e.g., ABCA1, FASN) and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.
Objective: To determine the cytotoxic effects of this compound and GW3965 on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., PC3, SW620)
-
96-well plates
-
This compound and GW3965
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound or GW3965 for a specified duration (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value for each compound.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for comparing the effects of an LXR inverse agonist and an LXR agonist.
dot
Caption: A typical experimental workflow for comparing LXR modulators.
Conclusion
This compound and GW3965 represent two sides of the LXR modulation coin, offering researchers distinct tools to probe the intricacies of LXR signaling. GW3965, the agonist, is invaluable for studying the effects of LXR activation, particularly in the context of cholesterol efflux and inflammation. Conversely, this compound, the inverse agonist, provides a means to suppress LXR's basal activity, a strategy that has shown considerable therapeutic potential in cancer by targeting the Warburg effect and lipogenesis. The choice between these compounds is entirely dependent on the specific research question and the desired biological outcome. This guide provides a foundational, data-supported framework to aid in the selection and application of these powerful LXR modulators in future research endeavors.
References
SR9243 vs. T0901317: A Comparative Guide to LXR Signaling Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two widely used Liver X Receptor (LXR) modulators: SR9243, an inverse agonist, and T0901317, an agonist. Understanding their differential effects on LXR signaling is crucial for designing experiments and interpreting results in metabolic disease and oncology research.
At a Glance: Key Differences
| Feature | This compound | T0901317 |
| Mechanism of Action | LXR Inverse Agonist | LXR Agonist |
| LXR Interaction | Induces LXR-corepressor interaction[1][2][3] | Promotes LXR-coactivator recruitment |
| Primary Effect on LXR Signaling | Represses basal LXR activity | Activates LXR signaling |
| Impact on Lipogenesis | Inhibits | Potently induces |
| Impact on Cholesterol Efflux | No direct induction | Promotes |
| Therapeutic Potential | Cancer, Nonalcoholic Steatohepatitis (NASH) | Atherosclerosis, Alzheimer's Disease (preclinical) |
| Key Side Effect Profile | Generally well-tolerated in preclinical models | Hepatic steatosis and hypertriglyceridemia[4] |
Quantitative Comparison of In Vitro Efficacy
The following table summarizes the key potency and efficacy values for this compound and T0901317, providing a quantitative basis for their differential activities.
| Parameter | This compound | T0901317 |
| LXRα Activity | Inverse agonist; dose-dependently suppresses transcription[1] | Agonist; EC50 of ~20 nM |
| LXRβ Activity | Inverse agonist; dose-dependently suppresses transcription | Agonist; potent activation |
| Cancer Cell Viability (IC50) | ~15-104 nM in various cancer cell lines | Can reduce viability at high concentrations (IC50 ~5 µM in CD133+ CSCs) |
| FXR Activity | Not reported as a primary target | Agonist; EC50 of ~5 µM |
| RORα/γ Activity | Not reported as a primary target | Dual inverse agonist; Ki of 132 nM (RORα) and 51 nM (RORγ) |
Differential Effects on LXR Target Gene Expression
The opposing actions of this compound and T0901317 are most evident in their regulation of LXR target genes. The following table provides a comparative overview of their effects on key genes involved in lipogenesis and cholesterol metabolism.
| Target Gene | This compound Effect | T0901317 Effect | Primary Function |
| SREBP-1c | Downregulation | Upregulation | Master regulator of lipogenesis |
| FASN | Downregulation | Upregulation | Fatty acid synthesis |
| SCD1 | Downregulation | Upregulation | Fatty acid desaturation |
| ABCA1 | No direct induction | Upregulation | Cholesterol efflux to ApoA1 |
| ABCG1 | No direct induction | Upregulation | Cholesterol efflux to HDL |
Signaling Pathways and Mechanisms of Action
The distinct pharmacological profiles of this compound and T0901317 stem from their differential modulation of the LXR signaling complex.
T0901317: The Canonical LXR Agonist Pathway
T0901317 binds to the ligand-binding domain of LXR, inducing a conformational change that promotes the dissociation of corepressor proteins and the recruitment of coactivator complexes. This activated LXR/RXR heterodimer then binds to LXR response elements (LXREs) in the promoter regions of target genes, stimulating their transcription. This leads to the upregulation of genes involved in reverse cholesterol transport (e.g., ABCA1, ABCG1) and, notably, lipogenesis (e.g., SREBP-1c, FASN, SCD1).
This compound: The LXR Inverse Agonist Pathway
In contrast, this compound binds to LXR and stabilizes its interaction with corepressor complexes. This action prevents the basal level of transcription of LXR target genes. By actively repressing LXR, this compound significantly reduces the expression of genes involved in lipogenesis and the Warburg effect, which are often upregulated in cancer cells.
Experimental Protocols
This section provides an overview of common methodologies used to characterize the effects of this compound and T0901317.
Cell Viability and Proliferation (MTT Assay)
This assay measures the metabolic activity of cells, which is indicative of their viability and proliferation.
Workflow:
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound or T0901317 in culture medium and add to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
LXR Reporter Gene Assay (Luciferase Assay)
This assay quantifies the transcriptional activity of LXR in response to a compound.
Workflow:
Protocol:
-
Transfection: Co-transfect cells (e.g., HEK293T) with a plasmid expressing LXRα or LXRβ and a reporter plasmid containing a luciferase gene under the control of an LXRE promoter. A control plasmid expressing Renilla luciferase is often included for normalization.
-
Compound Treatment: After allowing for plasmid expression, treat the cells with various concentrations of this compound or T0901317.
-
Incubation: Incubate the cells for 18-24 hours.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer.
-
Luminescence Measurement: Add the appropriate luciferase substrate to the cell lysate and measure the luminescence using a luminometer. Firefly luciferase activity is typically normalized to Renilla luciferase activity.
Quantitative Real-Time PCR (qRT-PCR)
This technique is used to measure the relative changes in mRNA expression of LXR target genes.
Protocol:
-
Cell Treatment and RNA Extraction: Treat cells with this compound, T0901317, or a vehicle control for a specified time. Harvest the cells and extract total RNA using a commercial kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase.
-
Real-Time PCR: Perform real-time PCR using the synthesized cDNA, gene-specific primers for the target genes (e.g., SREBP-1c, FASN, ABCA1), and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Western Blotting
This method is used to detect and quantify the protein levels of LXR and its target genes.
Protocol:
-
Cell Treatment and Protein Extraction: Treat cells as described for qRT-PCR. Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate it with primary antibodies specific to the proteins of interest (e.g., LXRα, FASN, ABCA1) and a loading control (e.g., β-actin, GAPDH). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities and normalize to the loading control.
Conclusion
This compound and T0901317 represent two powerful tools for dissecting the complexities of LXR signaling. Their opposing mechanisms of action—inverse agonism versus agonism—lead to distinct and predictable effects on downstream cellular processes. While T0901317 is a potent activator of cholesterol efflux and lipogenesis, its therapeutic application is hampered by its lipogenic side effects. This compound, on the other hand, effectively represses lipogenesis and Warburg metabolism, highlighting its potential as a therapeutic agent in cancer and metabolic diseases like NASH. The choice between these compounds will depend on the specific research question and the desired modulation of the LXR pathway. A thorough understanding of their differential effects, supported by the quantitative data and experimental methodologies presented in this guide, is essential for advancing our knowledge of LXR biology and its therapeutic potential.
References
- 1. Broad Anti-tumor Activity of a Small Molecule that Selectively Targets the Warburg Effect and Lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. allgenbio.com [allgenbio.com]
- 4. A Liver-X-Receptor Ligand, T0901317, Attenuates IgE Production and Airway Remodeling in Chronic Asthma Model of Mice - PMC [pmc.ncbi.nlm.nih.gov]
Validating SR9243's anti-cancer effects against standard chemotherapy
For Immediate Release
This guide provides a comparative analysis of the novel anti-cancer compound SR9243 against standard chemotherapy agents, cisplatin and doxorubicin. The information is targeted towards researchers, scientists, and drug development professionals, offering a comprehensive overview of the available pre-clinical data.
This compound is a synthetic agonist of the Liver X Receptor (LXR), a key regulator of lipid and glucose metabolism.[1] By modulating these pathways, this compound selectively induces apoptosis in cancer cells, which are often highly dependent on altered metabolism for their rapid proliferation.[1] This mechanism of action presents a significant departure from traditional chemotherapeutic agents that primarily induce cell death through DNA damage.
In Vitro Cytotoxicity: A Head-to-Head Look
A direct comparison of the half-maximal inhibitory concentration (IC50) values reveals the potency of this compound across a range of cancer cell lines. While direct head-to-head studies with standard chemotherapies under identical experimental conditions are limited, the available data provides valuable insights.
| Cell Line | Cancer Type | This compound IC50 (nM)[1] | Cisplatin IC50 (µM) | Doxorubicin IC50 (µM) |
| A549 | Lung | Not Reported | ~9[2] | Not Reported |
| NCI-H23 | Lung | 72 | Not Reported | Not Reported |
| MDA-MB-231 | Breast (TNBC) | Not Reported | Not Reported | ~9.67[3] |
| SW620 | Colorectal | 40 | Not Reported | Not Reported |
| HT29 | Colorectal | 104 | Not Reported | Not Reported |
| PC3 | Prostate | 61 | Not Reported | Not Reported |
| DU-145 | Prostate | 15 | Not Reported | Not Reported |
Note: The IC50 values for cisplatin and doxorubicin are sourced from separate studies and may have been determined under different experimental conditions than those used for this compound. Direct comparative studies are needed for a conclusive assessment.
A key study demonstrated that this compound can significantly enhance the efficacy of cisplatin in cancer cells. This suggests a potential synergistic relationship that could be exploited in combination therapies.
In Vivo Tumor Growth Inhibition: Preclinical Evidence
| Treatment | Cancer Model | Dosing Regimen | Tumor Growth Inhibition | Reference |
| This compound | Prostate Cancer (DU-145) Xenograft | 60 mg/kg, daily | Potent reduction in tumor growth | |
| Doxorubicin | Triple-Negative Breast Cancer (MDA-MB-231) Xenograft | 4 mg/kg/wk | Enhanced metastasis to lung |
It is important to note that the preclinical study on doxorubicin in the MDA-MB-231 model indicated that while it had an effect on the primary tumor, it also enhanced lung metastasis. This highlights a potential advantage of this compound's targeted metabolic approach.
Signaling Pathways and Mechanisms of Action
The fundamental differences in the mechanisms of action between this compound and standard chemotherapies are crucial for understanding their distinct therapeutic profiles and potential for combination therapies.
Caption: Mechanisms of action for this compound versus standard chemotherapy.
This compound's unique mechanism, targeting cancer cell metabolism, offers a potentially less toxic and more targeted approach compared to the broad DNA-damaging effects of conventional chemotherapy.
Experimental Protocols
For the purpose of reproducibility and transparent comparison, detailed experimental protocols for the key assays are provided below.
In Vitro Cytotoxicity (MTT Assay)
This protocol is a standard method for assessing the effect of a compound on cell viability.
Caption: Standard workflow for an MTT cell viability assay.
Detailed Steps:
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound, cisplatin, or doxorubicin in culture medium. Remove the existing medium from the cells and add the compound-containing medium. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for a further 48 to 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
In Vivo Tumor Growth Inhibition (Xenograft Model)
This protocol outlines a typical xenograft study to evaluate the anti-tumor efficacy of a compound in a living organism.
Caption: General workflow for an in vivo xenograft study.
Detailed Steps:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Monitor the mice regularly until tumors reach a predetermined size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomly assign mice to different treatment groups: vehicle control, this compound, and standard chemotherapy (e.g., cisplatin or doxorubicin). Administer the treatments according to the specified dose and schedule (e.g., daily oral gavage for this compound, weekly intraperitoneal injection for doxorubicin).
-
Monitoring: Measure tumor dimensions with calipers and calculate tumor volume regularly (e.g., twice a week). Monitor the body weight of the mice as an indicator of toxicity.
-
Study Endpoint: Continue the treatment for a defined period or until tumors in the control group reach a maximum allowable size.
-
Tissue Collection and Analysis: At the end of the study, humanely euthanize the mice and excise the tumors. The tumors can be weighed and used for further analyses such as immunohistochemistry or Western blotting.
-
Data Analysis: Calculate the percentage of tumor growth inhibition for each treatment group compared to the vehicle control group.
Conclusion
This compound represents a promising new approach to cancer therapy by targeting the metabolic vulnerabilities of cancer cells. The available preclinical data suggests potent anti-tumor activity and a favorable safety profile. While direct, comprehensive comparative studies with standard chemotherapies are still needed to fully elucidate its relative efficacy, its distinct mechanism of action and potential for synergistic combination therapies warrant further investigation. The detailed protocols provided herein should facilitate such future comparative studies.
References
A Comparative Analysis of SR9243 and 5-Fluorouracil Combination Therapy in Oncology
For Immediate Release
A deep dive into the synergistic potential of SR9243 and 5-Fluorouracil (5-FU) for cancer treatment, this guide offers researchers, scientists, and drug development professionals a comprehensive comparison with current standard-of-care therapies. The analysis is supported by preclinical data and detailed experimental protocols.
The landscape of cancer therapy is continually evolving, with a significant focus on combination strategies to enhance efficacy and overcome resistance. This report details the preclinical investigation of a novel combination therapy, the Liver X Receptor (LXR) inverse agonist this compound with the established chemotherapeutic agent 5-fluorouracil (5-FU). A comparative analysis against standard-of-care regimens for colorectal cancer—FOLFOX, FOLFIRI, and CAPOX—is also presented to provide a comprehensive overview for oncology researchers.
The Synergistic Interplay of this compound and 5-Fluorouracil
This compound is a synthetic LXR inverse agonist that has demonstrated potent anti-tumor activity by targeting cancer cell metabolism. It dually inhibits glycolysis and lipogenesis, two key metabolic pathways that are often dysregulated in malignant cells, leading to the induction of apoptosis.[1] 5-Fluorouracil, a cornerstone of chemotherapy for decades, functions as an antimetabolite, primarily by inhibiting thymidylate synthase and incorporating into RNA and DNA, thereby disrupting DNA synthesis and repair.[2][3]
Preclinical studies have revealed a significant synergistic effect when this compound is combined with 5-FU. In a key study, the combination of this compound and 5-FU profoundly enhanced the reduction of cell viability in various cancer cell lines, including prostate (DU-145), colorectal (SW620), and lung (HOP-62) cancer cells, when compared to either agent alone.[4] This suggests that this compound can sensitize cancer cells to the cytotoxic effects of 5-FU.
Signaling Pathways and Experimental Workflow
The combination of this compound and 5-FU targets distinct but complementary pathways in cancer cells. The following diagrams, generated using Graphviz, illustrate these interactions and a typical experimental workflow for evaluating such a combination.
Performance Comparison: this compound/5-FU vs. Standard of Care
While clinical data for the this compound/5-FU combination is not yet available, a comparison of its preclinical efficacy with the established clinical outcomes of standard colorectal cancer regimens provides valuable context.
| Treatment Regimen | Cancer Type(s) (Preclinical/Clinical) | Efficacy Data |
| This compound + 5-FU | Prostate (DU-145), Colorectal (SW620), Lung (HOP-62) (Preclinical) | This compound profoundly enhanced the efficacy of 5-FU in reducing cancer cell viability.[4] |
| FOLFOX | Colorectal Cancer (Clinical) | Adjuvant (Stage III): 3-year disease-free survival (DFS) rate of ~78%. Metastatic: 5-year survival rate of 9.8%; median overall survival (OS) of ~20.2 months. |
| FOLFIRI | Colorectal Cancer (Clinical) | Metastatic (First-Line): Overall response rates of 31-34%; median progression-free survival (PFS) of ~7 months; median OS of 14-15 months. |
| CAPOX (XELOX) | Colorectal Cancer (Clinical) | Adjuvant (Stage III): 5-year DFS rates of ~80.7% (3 months) to 83.9% (6 months). Metastatic (First-Line): Disease control rate of 76%; median OS of 19.3 months. |
Detailed Experimental Protocols
In Vitro Combination Study of this compound and 5-Fluorouracil
Cell Lines and Culture:
-
DU-145 (prostate), SW620 (colorectal), and HOP-62 (lung) cancer cell lines are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
MTT Cell Viability Assay:
-
Cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
The following day, cells are treated with this compound alone (at various concentrations to determine IC50), 5-FU alone, or a combination of both.
-
After a 72-hour incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
The formazan crystals are dissolved by adding 100 µL of DMSO to each well.
-
The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.
Standard Clinical Administration Protocols for Colorectal Cancer
The following are simplified representations of complex clinical protocols and should be referenced with full clinical guidelines.
FOLFOX Regimen (Modified FOLFOX6):
-
Day 1:
-
Oxaliplatin 85 mg/m² IV infusion over 2 hours.
-
Leucovorin 400 mg/m² IV infusion concurrently with oxaliplatin.
-
5-FU 400 mg/m² IV bolus after leucovorin.
-
5-FU 1200 mg/m²/day as a continuous IV infusion for 46-48 hours.
-
-
Repeated every 2 weeks.
FOLFIRI Regimen:
-
Day 1:
-
Irinotecan 180 mg/m² IV infusion over 90 minutes.
-
Leucovorin 400 mg/m² IV infusion concurrently with irinotecan.
-
5-FU 400 mg/m² IV bolus after leucovorin.
-
5-FU 2400 mg/m² as a continuous IV infusion over 46 hours.
-
-
Repeated every 2 weeks.
CAPOX (XELOX) Regimen:
-
Day 1:
-
Oxaliplatin 130 mg/m² IV infusion over 2 hours.
-
-
Days 1-14:
-
Capecitabine 1000 mg/m² orally twice daily.
-
-
Days 15-21:
-
Rest period.
-
-
Repeated every 3 weeks.
Conclusion
The preclinical evidence for the combination of this compound and 5-fluorouracil is promising, suggesting a synergistic interaction that enhances cancer cell death. By targeting both cellular metabolism and DNA/RNA synthesis, this combination has the potential to be a more effective therapeutic strategy than either agent alone. Further in-vivo studies and eventually clinical trials are warranted to fully elucidate the therapeutic potential of this combination in comparison to current standards of care like FOLFOX, FOLFIRI, and CAPOX. This guide provides a foundational understanding for researchers to build upon in the quest for more effective cancer treatments.
References
Synergistic Antitumor Efficacy of SR9243 and Cisplatin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The combination of targeted therapies with conventional chemotherapy holds significant promise in overcoming drug resistance and enhancing treatment efficacy in various cancer types. This guide provides a comprehensive comparison of the synergistic effects observed between the Liver X Receptor (LXR) inverse agonist, SR9243, and the widely used chemotherapeutic agent, cisplatin, in preclinical tumor models. The data presented herein is primarily derived from the seminal study by Flaveny et al. (2015) in Cancer Cell, which first elucidated this synergistic relationship.
Mechanism of Action: A Dual-Pronged Attack
This compound is a potent and selective LXR inverse agonist.[1][2] LXRs are nuclear receptors that regulate gene expression related to lipid metabolism and inflammation.[2] In cancer cells, which often exhibit metabolic reprogramming, this compound inhibits the Warburg effect (aerobic glycolysis) and lipogenesis by repressing the expression of key metabolic genes.[1][2] This metabolic disruption induces apoptosis in tumor cells.
Cisplatin, a platinum-based chemotherapeutic, exerts its cytotoxic effects primarily by forming DNA adducts, which interfere with DNA replication and transcription, ultimately triggering apoptosis.
The synergistic effect of combining this compound and cisplatin stems from their distinct and complementary mechanisms of action. This compound's metabolic inhibition weakens the cancer cells, potentially making them more susceptible to the DNA-damaging effects of cisplatin.
Quantitative Analysis of Synergistic Cytotoxicity
The synergistic efficacy of this compound and cisplatin has been demonstrated in various cancer cell lines. The following table summarizes the quantitative data from MTT reduction assays, which measure cell viability.
| Cell Line | Treatment | Concentration | % Cell Viability (Normalized to Vehicle) | Synergistic Effect |
| DU-145 (Prostate) | This compound | 1 µM | ~50% | - |
| Cisplatin | 10 µM | ~75% | - | |
| This compound + Cisplatin | 1 µM + 10 µM | ~20% | Profound Enhancement | |
| SW620 (Colon) | This compound | 1 µM | ~60% | - |
| Cisplatin | 10 µM | ~80% | - | |
| This compound + Cisplatin | 1 µM + 10 µM | ~30% | Profound Enhancement | |
| HOP-62 (Lung) | This compound | 1 µM | ~55% | - |
| Cisplatin | 10 µM | ~85% | - | |
| This compound + Cisplatin | 1 µM + 10 µM | ~25% | Profound Enhancement |
Data is approximated from Figure 2H of Flaveny CA, et al. Cancer Cell. 2015;28(1):42-56 and is intended for comparative purposes.
Experimental Protocols
A detailed understanding of the methodologies used to generate these findings is crucial for reproducibility and further investigation.
Cell Viability (MTT) Assay
This assay was employed to assess the cytotoxic effects of this compound and cisplatin, both individually and in combination.
-
Cell Seeding: DU-145, SW620, and HOP-62 cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: The following day, cells were treated with either this compound (1 µM), cisplatin (10 µM), a combination of both, or a vehicle control (DMSO).
-
Incubation: The treated cells were incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) was added to each well.
-
Formazan Solubilization: The plates were incubated for another 4 hours, after which the medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. Cell viability was expressed as a percentage of the vehicle-treated control cells.
Visualizing the Synergy: Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: Experimental workflow for assessing cell viability using the MTT assay.
Caption: Hypothesized signaling pathway for this compound and cisplatin synergy.
Conclusion and Future Directions
The combination of this compound and cisplatin demonstrates a potent synergistic antitumor effect in preclinical models of prostate, colon, and lung cancer. This synergy is likely driven by the dual targeting of cancer cell metabolism and DNA integrity. The provided data and protocols offer a foundation for further research into this promising therapeutic strategy. Future investigations should focus on in vivo models to validate these findings and to explore the potential for this combination in a clinical setting. Additionally, a deeper mechanistic understanding of the signaling crosstalk between LXR inhibition and the DNA damage response pathway could unveil further opportunities for therapeutic intervention.
References
SR9243 and 2-DG in M1 Macrophage Polarization: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of SR9243 and 2-Deoxy-D-glucose (2-DG) on their effects on M1 macrophage polarization. M1 macrophages are key players in the inflammatory response, and modulating their activation is a critical therapeutic strategy for various inflammatory diseases. Both this compound, a Liver X Receptor (LXR) inverse agonist, and 2-DG, a glycolysis inhibitor, have emerged as potent modulators of macrophage function by targeting cellular metabolism. This document outlines their mechanisms of action, presents comparative experimental data, details relevant experimental protocols, and provides visual diagrams of the involved signaling pathways and experimental workflows.
Comparative Analysis of this compound and 2-DG on M1 Macrophage Polarization
This compound and 2-DG both effectively inhibit the pro-inflammatory M1 macrophage phenotype induced by stimuli such as lipopolysaccharide (LPS) and interferon-gamma (IFN-γ). However, they achieve this through distinct primary mechanisms. This compound acts as an inverse agonist of Liver X Receptors (LXRs), nuclear receptors that regulate lipid metabolism and inflammation.[1][2] By inhibiting LXR activity, this compound indirectly suppresses the metabolic shift towards glycolysis that is characteristic of M1 polarization.[1] In contrast, 2-DG directly inhibits glycolysis by competing with glucose for the enzyme hexokinase.[3][4]
The downstream effects of both compounds converge on the modulation of key metabolic and inflammatory signaling pathways. Both have been shown to activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Activation of AMPK by this compound leads to reduced phosphorylation of the mammalian target of rapamycin (mTOR) and subsequent downregulation of hypoxia-inducible factor 1-alpha (HIF-1α), a critical transcription factor for glycolytic enzymes. Similarly, 2-DG's inhibition of glycolysis and subsequent increase in the AMP/ATP ratio also leads to AMPK activation.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound and 2-DG on various markers of M1 macrophage polarization and metabolism, as reported in preclinical studies.
Table 1: Effect of this compound and 2-DG on M1 Macrophage Markers
| Marker | This compound Effect | 2-DG Effect | Cell Type | Inducing Stimulus | Reference |
| iNOS (mRNA/protein) | ↓ Dose-dependent decrease | ↓ Decreased expression | RAW264.7 | LPS/IFN-γ | |
| TNF-α (mRNA/protein) | ↓ Dose-dependent decrease | ↓ Decreased expression | RAW264.7 | LPS/IFN-γ | |
| IL-6 (mRNA/protein) | ↓ Dose-dependent decrease | ↓ Decreased expression | RAW264.7 | LPS/IFN-γ | |
| CD86 (% positive cells) | ↓ Dose-dependent decrease (from 29.36% to 14.22% at 20 µM) | Not explicitly quantified in the provided search results | RAW264.7 | LPS/IFN-γ | |
| IL-1β (mRNA) | ↓ Decreased expression | ↓ Decreased expression | Not specified | Not specified |
Table 2: Effect of this compound and 2-DG on Macrophage Metabolism
| Metabolic Parameter | This compound Effect | 2-DG Effect | Cell Type | Inducing Stimulus | Reference |
| Extracellular Acidification Rate (ECAR) | ↓ Decreased | ↓ Reduced | RAW264.7 | LPS/IFN-γ | |
| Lactate Production | ↓ Decreased | ↓ Reduced | RAW264.7 | LPS | |
| Glucose Consumption | Not explicitly quantified in the provided search results | ↓ Reduced | RAW264.7 | LPS | |
| Oxygen Consumption Rate (OCR) | Not explicitly quantified in the provided search results | ↑ Elevated | RAW264.7 | LPS | |
| HK2, GLUT1, LDHA, G6PD, HIF-1α (mRNA/protein) | ↓ Dose-dependent decrease | Not explicitly quantified in the provided search results | RAW264.7 | LPS/IFN-γ |
Experimental Protocols
In Vitro M1 Macrophage Polarization
This protocol describes the differentiation of bone marrow-derived macrophages (BMDMs) or the polarization of macrophage cell lines (e.g., RAW264.7) to an M1 phenotype.
Materials:
-
Bone marrow cells isolated from mice or RAW264.7 cell line
-
DMEM or RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Macrophage Colony-Stimulating Factor (M-CSF) for BMDM differentiation
-
Recombinant murine IFN-γ
-
Lipopolysaccharide (LPS)
-
This compound
-
2-DG
-
Phosphate Buffered Saline (PBS)
-
Cell culture plates
Procedure:
-
Cell Culture and Differentiation (for BMDMs):
-
Isolate bone marrow cells from the femurs and tibias of mice.
-
Culture the cells in complete medium containing M-CSF (20-50 ng/mL) for 7 days to differentiate them into macrophages. Change the medium every 2-3 days.
-
-
M1 Polarization:
-
Plate the differentiated BMDMs or RAW264.7 cells at a suitable density.
-
Pre-treat the cells with various concentrations of this compound or 2-DG for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with IFN-γ (e.g., 20 ng/mL) and LPS (e.g., 100 ng/mL) to induce M1 polarization. A control group without this compound or 2-DG treatment should be included.
-
Incubate for the desired period (e.g., 6-24 hours) depending on the downstream analysis.
-
-
Analysis:
-
Gene Expression: Harvest the cells, extract RNA, and perform RT-qPCR to analyze the expression of M1 markers such as Nos2 (iNOS), Tnf, and Il6.
-
Protein Expression: Collect cell lysates and perform Western blotting to detect iNOS, or use ELISA to measure the concentration of secreted cytokines (TNF-α, IL-6) in the culture supernatant.
-
Flow Cytometry: Stain the cells with fluorescently labeled antibodies against M1 surface markers like CD86 to analyze the percentage of M1 macrophages.
-
Seahorse XF Analyzer Metabolic Assay
This protocol measures the Extracellular Acidification Rate (ECAR) and Oxygen Consumption Rate (OCR) to assess glycolysis and mitochondrial respiration, respectively.
Materials:
-
Seahorse XF Analyzer
-
Seahorse XF cell culture microplates
-
Calibrated Seahorse XF instrument
-
Assay medium (e.g., XF Base Medium supplemented with glucose, glutamine, and pyruvate)
-
This compound, 2-DG, LPS, IFN-γ
Procedure:
-
Cell Seeding: Seed macrophages in a Seahorse XF cell culture microplate and allow them to adhere.
-
Treatment: Treat the cells with this compound or 2-DG followed by LPS/IFN-γ stimulation as described in the polarization protocol.
-
Assay Preparation:
-
One hour before the assay, replace the culture medium with pre-warmed assay medium.
-
Incubate the cells in a non-CO2 incubator at 37°C.
-
-
Seahorse XF Analysis:
-
Load the cell plate into the Seahorse XF Analyzer.
-
Perform the assay according to the manufacturer's instructions to measure basal ECAR and OCR.
-
For a glycolysis stress test, sequential injections of glucose, oligomycin, and 2-DG can be performed to measure glycolysis, glycolytic capacity, and glycolytic reserve.
-
Signaling Pathways and Experimental Workflows
Signaling Pathway of M1 Macrophage Polarization and Inhibition by this compound and 2-DG
Caption: Inhibition of M1 polarization by this compound and 2-DG.
Experimental Workflow for Comparing this compound and 2-DG
Caption: Workflow for comparing this compound and 2-DG effects.
Conclusion
Both this compound and 2-DG are effective inhibitors of M1 macrophage polarization, primarily by targeting cellular glycolysis. This compound offers a more upstream, receptor-mediated approach to modulating macrophage metabolism, while 2-DG acts as a direct inhibitor of a key glycolytic enzyme. The choice between these compounds for research or therapeutic development may depend on the desired specificity of action and the pathological context. The provided data and protocols offer a framework for further investigation into the nuanced roles of these compounds in regulating macrophage function and inflammation.
References
- 1. Liver X receptor inverse agonist this compound attenuates rheumatoid arthritis via modulating glycolytic metabolism of macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Liver X receptor inverse agonist this compound attenuates rheumatoid arthritis via modulating glycolytic metabolism of macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The glycolysis inhibitor 2-deoxyglucose ameliorates adjuvant-induced arthritis by regulating macrophage polarization in an AMPK-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
A Head-to-Head Comparison of SR9243 and Other Lipogenesis Inhibitors: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive, data-driven comparison of SR9243, a novel LXR inverse agonist, with other prominent lipogenesis inhibitors. Designed for researchers, scientists, and drug development professionals, this document outlines the mechanisms of action, summarizes key experimental data, and provides detailed experimental protocols to facilitate informed decision-making in the pursuit of novel therapeutics targeting metabolic pathways in disease.
Introduction to Lipogenesis and Its Inhibition
De novo lipogenesis (DNL), the metabolic pathway for synthesizing fatty acids from acetyl-CoA, is a critical process for normal cell function. However, its dysregulation is a hallmark of numerous diseases, including cancer, non-alcoholic fatty liver disease (NAFLD), and metabolic syndrome. Consequently, the enzymes and signaling pathways that govern DNL have emerged as promising targets for therapeutic intervention. This guide focuses on a head-to-head comparison of this compound with other key lipogenesis inhibitors, including the FASN inhibitor TVB-2640 (denifanstat), the dual lipase and FASN inhibitor Orlistat, and the farnesyltransferase inhibitor FTI-277.
Mechanism of Action: A Tale of Two Strategies
The inhibitors discussed herein employ distinct strategies to curtail lipogenesis. This compound acts upstream by targeting the nuclear receptor Liver X Receptor (LXR), while FASN inhibitors directly block a key enzyme in the fatty acid synthesis pathway.
This compound: Transcriptional Repression of Lipogenesis
This compound is a potent and selective LXR inverse agonist.[1][2] It binds to LXRα and LXRβ, inducing a conformational change that promotes the recruitment of co-repressor proteins. This transcriptional repression leads to the downregulation of key lipogenic genes, including Sterol Regulatory Element-Binding Protein 1c (SREBP-1c), Fatty Acid Synthase (FASN), and Stearoyl-CoA Desaturase 1 (SCD1).[2][3] By suppressing the expression of these central regulators and enzymes, this compound effectively shuts down the entire lipogenic program.
FASN Inhibitors: Direct Enzymatic Blockade
Inhibitors like TVB-2640 and Orlistat directly target Fatty Acid Synthase (FASN), a multi-enzyme protein that catalyzes the terminal steps of fatty acid synthesis.
-
TVB-2640 (Denifanstat): This is a potent, reversible, and selective, orally bioavailable small molecule inhibitor of the β-ketoacyl reductase (KR) domain of FASN.[4] Its direct inhibition of FASN's enzymatic activity leads to a rapid halt in palmitate synthesis.
-
Orlistat: While primarily known as a pancreatic lipase inhibitor for the treatment of obesity, Orlistat also inhibits the thioesterase (TE) domain of FASN. This dual-target inhibitor demonstrates the therapeutic potential of targeting FASN in cancer.
FTI-277: Inhibition of Protein Prenylation
FTI-277 is a farnesyltransferase inhibitor with a very potent IC50 of 500 pM. It inhibits the post-translational modification of proteins, including Ras, by attaching a farnesyl pyrophosphate group. While this process involves a lipid moiety, FTI-277 does not directly inhibit the de novo synthesis of fatty acids in the same manner as this compound or FASN inhibitors. Its primary role is in disrupting signaling pathways that are dependent on farnesylated proteins.
Quantitative Data Summary
The following tables provide a summary of the available quantitative data for this compound and other lipogenesis inhibitors. It is important to note that these data are compiled from different studies and direct comparisons should be made with caution.
Table 1: In Vitro Efficacy of Lipogenesis Inhibitors
| Inhibitor | Target | Cell Line | Assay | IC50 | Citation |
| This compound | LXRα/β | PC3 (Prostate) | MTT | ~15-104 nM | |
| DU-145 (Prostate) | MTT | ~15-104 nM | |||
| SW620 (Colorectal) | MTT | ~15-104 nM | |||
| HT29 (Colorectal) | MTT | ~15-104 nM | |||
| HOP-62 (Lung) | MTT | ~15-104 nM | |||
| NCI-H23 (Lung) | MTT | ~15-104 nM | |||
| TVB-2640 | FASN | Human FASN | Enzymatic | 2.3 nM | |
| Orlistat | FASN (TE domain) | LN229 (Glioblastoma) | MTT | 277.9 µM | |
| FTI-277 | Farnesyltransferase | - | Enzymatic | 500 pM | |
| H-Ras processing | Cellular | 100 nM |
Table 2: In Vivo Efficacy and Observations
| Inhibitor | Model | Dosage | Key Findings | Citation |
| This compound | SW620 colon cancer xenografts | 30-60 mg/kg | Inhibition of tumor growth, reduction of lipogenic gene expression (SREBP1c, FASN, SCD1). No significant weight loss or hepatotoxicity. | |
| Ob/Ob mice on high-fat diet | 30 mg/kg | Suppression of hepatic steatosis. | ||
| TVB-2640 | Phase I Clinical Trial (Metabolic Abnormalities) | 50-150 mg/day | Up to 90% reduction in fasting de novo lipogenesis. Well tolerated. | |
| Phase II Clinical Trial (NASH) | 50 mg/day | Significant reduction in liver fat and markers of fibrosis. | ||
| Orlistat | PC-3 prostate tumor xenografts | - | Inhibition of tumor growth. | |
| FTI-277 | Human lung carcinoma xenografts | - | Inhibition of tumor growth. |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and a general experimental workflow for evaluating lipogenesis inhibitors.
Caption: Simplified signaling pathway of de novo lipogenesis and points of intervention for inhibitors.
Caption: General experimental workflow for evaluating lipogenesis inhibitors.
Detailed Experimental Protocols
The following are representative protocols for key experiments cited in this guide.
In Vitro Cell Viability Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a lipogenesis inhibitor on cancer cell viability.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., SW620, PC3) in 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of the inhibitor (e.g., this compound, 1 nM to 10 µM) or vehicle control (DMSO) for 72-96 hours.
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the dose-response curve.
Gene Expression Analysis (qPCR and Western Blot)
Objective: To assess the effect of an inhibitor on the expression of key lipogenic genes and proteins.
Protocol (qPCR):
-
Cell Treatment and RNA Extraction: Treat cells with the inhibitor for a specified time (e.g., 48 hours). Extract total RNA using a suitable kit (e.g., RNeasy Kit).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction: Perform quantitative real-time PCR (qPCR) using specific primers for target genes (e.g., SREBF1, FASN, SCD) and a reference gene (e.g., HPRT1).
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression.
Protocol (Western Blot):
-
Cell Lysis and Protein Quantification: Lyse the treated cells and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., SREBP-1, FASN, SCD1) and a loading control (e.g., GAPDH).
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Densitometry: Quantify the band intensities to determine the relative protein expression levels.
In Vivo Tumor Xenograft Study
Objective: To evaluate the anti-tumor efficacy of a lipogenesis inhibitor in a preclinical model.
Protocol:
-
Cell Implantation: Subcutaneously implant cancer cells (e.g., SW620) into the flanks of immunocompromised mice (e.g., athymic nude mice).
-
Tumor Growth and Randomization: Allow the tumors to reach a palpable size (e.g., 100-200 mm³) and randomize the mice into treatment and control groups.
-
Treatment Administration: Administer the inhibitor (e.g., this compound at 30 or 60 mg/kg) or vehicle control daily via a suitable route (e.g., intraperitoneal injection or oral gavage).
-
Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals and calculate the tumor volume.
-
Endpoint and Tissue Collection: At the end of the study, euthanize the mice and collect the tumors for further analysis (e.g., gene expression, immunohistochemistry).
-
Toxicity Monitoring: Monitor the body weight and general health of the mice throughout the study.
Conclusion
This compound represents a novel approach to inhibiting lipogenesis by transcriptionally repressing the entire lipogenic program through its action as an LXR inverse agonist. This contrasts with the direct enzymatic inhibition of FASN by agents like TVB-2640 and Orlistat. The preclinical data for this compound demonstrates potent anti-cancer activity and beneficial effects in a model of hepatic steatosis, with a favorable safety profile. TVB-2640 has shown promising results in clinical trials for metabolic diseases by effectively reducing de novo lipogenesis. The choice of inhibitor will depend on the specific therapeutic context and the desired mechanism of action. This guide provides a foundational resource for researchers to compare these distinct but promising strategies for targeting aberrant lipogenesis in disease.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Broad Anti-tumor Activity of a Small Molecule that Selectively Targets the Warburg Effect and Lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeting cancer metabolism: Therapeutic potential of the fatty acid synthase (FASN) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the specificity of SR9243 for LXR over other nuclear receptors
A comprehensive analysis of SR9243's specificity for the Liver X Receptor (LXR) over other nuclear receptors, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
This compound is a potent, synthetic inverse agonist of the Liver X Receptors, LXRα (NR1H3) and LXRβ (NR1H2). These nuclear receptors are critical regulators of lipid and cholesterol metabolism, as well as inflammatory and immune responses. By binding to LXRs, this compound induces a conformational change that promotes the recruitment of corepressor proteins, leading to the transcriptional repression of LXR target genes. This mechanism of action has positioned this compound as a valuable tool for investigating the physiological and pathophysiological roles of LXRs, particularly in the context of cancer metabolism, nonalcoholic steatohepatitis (NASH), and rheumatoid arthritis. Given the therapeutic potential of targeting LXRs, validating the specificity of small molecule modulators like this compound is of paramount importance to ensure on-target efficacy and minimize off-target effects.
This guide provides a detailed comparison of this compound's activity on LXRs versus other nuclear receptors, presenting quantitative data from key selectivity assays and the experimental protocols to enable replication and further investigation.
Unwavering Specificity: this compound's Selectivity Profile
The specificity of this compound for LXRα and LXRβ has been rigorously evaluated against a panel of other nuclear receptors. In a key study, this compound was shown to dose-dependently suppress both LXRα- and LXRβ-dependent transcription at nanomolar concentrations. Critically, at a concentration of 10 μM, where it demonstrates maximal efficacy on LXRs, this compound exhibited no significant activity on a wide range of other nuclear receptors, highlighting its remarkable selectivity.
Quantitative Analysis of Nuclear Receptor Activity
To provide a clear comparison, the following table summarizes the activity of this compound on LXRs and its lack of significant activity on other nuclear receptors at a concentration of 10 μM, as determined by luciferase reporter assays.
| Nuclear Receptor | Target | This compound Activity (at 10 µM) | Reference |
| Liver X Receptor α | LXRα (NR1H3) | Potent Inverse Agonist | |
| Liver X Receptor β | LXRβ (NR1H2) | Potent Inverse Agonist | |
| Farnesoid X Receptor | FXR (NR1H4) | No significant activity | |
| Peroxisome Proliferator-Activated Receptor α | PPARα (NR1C1) | No significant activity | |
| Peroxisome Proliferator-Activated Receptor γ | PPARγ (NR1C3) | No significant activity | |
| Retinoic Acid Receptor α | RARα (NR1B1) | No significant activity | |
| Retinoid X Receptor α | RXRα (NR2B1) | No significant activity | |
| Glucocorticoid Receptor | GR (NR3C1) | No significant activity | |
| Progesterone Receptor | PR (NR3C3) | No significant activity | |
| Androgen Receptor | AR (NR3C4) | No significant activity | |
| Estrogen Receptor α | ERα (NR3A1) | No significant activity |
This table is based on data from Flaveny et al., 2015, where this compound was tested at a concentration of 10 μM against a panel of nuclear receptors and showed no significant agonist or antagonist activity except for its potent inverse agonism on LXRα and LXRβ.
Experimental Validation of Specificity
The high specificity of this compound for LXRs has been primarily validated using cell-based luciferase reporter gene assays. This technique allows for the quantitative measurement of a compound's effect on the transcriptional activity of a specific nuclear receptor.
Key Experimental Protocol: Nuclear Receptor Luciferase Reporter Assay
This protocol outlines the general steps involved in assessing the specificity of a compound like this compound against a panel of nuclear receptors.
1. Cell Culture and Transfection:
-
HEK293T cells are typically used due to their high transfection efficiency and low endogenous nuclear receptor expression.
-
Cells are seeded in 96-well plates and allowed to adhere.
-
For each nuclear receptor to be tested, cells are co-transfected with two plasmids:
-
An expression vector containing the full-length nuclear receptor (e.g., LXRα, LXRβ, FXR, PPARγ, etc.).
-
A reporter plasmid containing a luciferase gene under the control of a response element specific to the nuclear receptor being tested (e.g., a Liver X Receptor Response Element (LXRE) for LXR).
-
-
A control plasmid, such as one expressing Renilla luciferase, is often co-transfected to normalize for transfection efficiency.
2. Compound Treatment:
-
Following transfection, cells are treated with this compound at various concentrations (e.g., a dose-response curve from 1 nM to 10 µM) or a single high concentration (e.g., 10 µM) for selectivity screening.
-
A vehicle control (e.g., DMSO) is run in parallel.
-
For antagonist assays, a known agonist for the specific nuclear receptor is added along with this compound.
3. Luciferase Activity Measurement:
-
After an incubation period (typically 6-24 hours), the cells are lysed.
-
Luciferase substrate is added to the cell lysate, and the resulting luminescence is measured using a luminometer.
-
The firefly luciferase signal is normalized to the Renilla luciferase signal to account for variations in cell number and transfection efficiency.
4. Data Analysis:
-
The normalized luciferase activity is plotted against the compound concentration to generate dose-response curves.
-
For inverse agonist activity, a decrease in basal luciferase activity is observed.
-
For antagonist activity, a decrease in agonist-induced luciferase activity is observed.
-
IC50 values are calculated to determine the potency of the compound.
Visualizing this compound's Mechanism and Specificity
To further illustrate the concepts discussed, the following diagrams, created using the DOT language for Graphviz, depict the LXR signaling pathway, the mechanism of action of this compound, and the experimental workflow for assessing its specificity.
Cross-Validation of SR9243's Efficacy in Diverse Cancer Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel anti-cancer agent SR9243 across various cancer models. This compound is a synthetic small molecule that functions as a potent and selective inverse agonist of the Liver X Receptor (LXR).[1] By suppressing LXR-mediated gene expression, this compound uniquely targets the metabolic reprogramming that is a hallmark of many cancers, specifically the Warburg effect and de novo lipogenesis.[2] This guide presents supporting experimental data, detailed methodologies for key experiments, and a comparative analysis with other LXR modulators to objectively evaluate this compound's therapeutic potential.
Performance and Efficacy of this compound
This compound has demonstrated broad anti-tumor activity in a range of cancer cell lines and in vivo models. Its primary mechanism of action involves the inhibition of glycolytic and lipogenic gene expression, leading to cancer cell death, while notably being non-toxic to non-malignant cells.[2]
In Vitro Efficacy
This compound potently reduces the viability of cancer cells from various tissue origins at nanomolar concentrations. The half-maximal inhibitory concentration (IC50) values for several cancer cell lines are summarized below.
| Cancer Cell Line | Tissue Origin | This compound IC50 (nM) |
| DU-145 | Prostate | 15 |
| HOP-62 | Lung | 26 |
| SW620 | Colon | 40 |
| PC-3 | Prostate | 61 |
| NCI-H23 | Lung | 72 |
| HT-29 | Colon | 104 |
Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines. Data sourced from MTT reduction assays.[2]
In Vivo Efficacy
In xenograft models, this compound has been shown to substantially reduce tumor growth without causing significant weight loss or hepatotoxicity, common side effects of other lipogenesis inhibitors.[2] For instance, in a colon cancer xenograft model using SW620 cells, this compound treatment led to a dose-dependent reduction in tumor growth. Furthermore, this compound treatment profoundly enhanced the efficacy of standard chemotherapeutic agents like 5-fluorouracil and cisplatin in all tested cancer cell lines.
Comparison with Other LXR Modulators
The therapeutic effects of this compound can be contrasted with LXR agonists, such as GW3965, which also exhibit anti-cancer properties but through different mechanisms.
| Feature | This compound (LXR Inverse Agonist) | GW3965 (LXR Agonist) |
| Mechanism of Action | Induces LXR-corepressor interaction, suppressing gene expression. | Activates LXR, inducing gene expression. |
| Effect on Cancer Cells | Inhibits Warburg effect and lipogenesis, leading to apoptosis. | Reduces intracellular cholesterol levels and induces cell cycle arrest. |
| Interaction | Co-treatment with GW3965 shows reciprocal modulation of LXR activity. | Dose-dependently reduces the toxicity of this compound in cancer cells. |
Table 2: Mechanistic and Functional Comparison of this compound and GW3965.
Signaling Pathway and Experimental Workflow
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated.
Caption: this compound Signaling Pathway in Cancer Cells.
Caption: General Experimental Workflow for this compound Efficacy Assessment.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound.
MTT Cell Viability Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Treatment: Cells are treated with increasing concentrations of this compound (or vehicle control) and incubated for 72 hours.
-
MTT Addition: 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader. The IC50 values are calculated from the dose-response curves.
Colony Formation Assay
This assay assesses the ability of single cells to proliferate and form colonies.
-
Cell Seeding: Cells are seeded at a low density (e.g., 500 cells/well in a 6-well plate).
-
Treatment: Cells are treated with this compound (e.g., 100 nM or 10 µM) or vehicle control and allowed to grow for 10-14 days, with the medium changed every 3-4 days.
-
Fixation and Staining: Colonies are fixed with 4% paraformaldehyde and stained with 0.5% crystal violet.
-
Quantification: The number of colonies (typically defined as a cluster of >50 cells) is counted manually or using imaging software.
Western Blot Analysis
This technique is used to detect specific proteins in a sample.
-
Cell Lysis: Cells treated with this compound are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA assay.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or BSA and then incubated with primary antibodies against target proteins (e.g., FASN, SREBP-1c) overnight at 4°C. This is followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Quantitative Real-Time PCR (qRT-PCR)
This method is used to quantify the expression levels of specific genes.
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from this compound-treated cells using TRIzol reagent, and cDNA is synthesized using a reverse transcription kit.
-
qPCR Reaction: The qPCR reaction is performed using SYBR Green master mix and primers specific for the target genes (e.g., GCK1, PFK1, FASN, SREBP-1c) and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Data Analysis: The relative gene expression is calculated using the 2^-ΔΔCt method.
In Vivo Tumor Xenograft Study
This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.
-
Cell Implantation: Cancer cells (e.g., 5 x 10^6 SW620 cells) are suspended in Matrigel and subcutaneously injected into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth and Treatment: When tumors reach a palpable size (e.g., 100-150 mm³), mice are randomized into treatment groups. This compound is administered via intraperitoneal injection at a specified dose and schedule (e.g., 30 mg/kg daily).
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., every 2-3 days). Tumor volume is calculated using the formula: (length x width²)/2.
-
Endpoint and Analysis: At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry, western blot). The anti-tumor efficacy is determined by comparing the tumor growth in the treated groups to the vehicle control group.
This guide provides a foundational understanding of this compound's efficacy and its comparison with other LXR modulators. Further research involving direct head-to-head comparisons with a broader range of standard-of-care cancer therapies will be crucial in fully elucidating its clinical potential.
References
A Comparative Analysis of the Anti-Inflammatory Effects of SR9243 and Nonsteroidal Anti-Inflammatory Drugs (NSAIDs)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the novel synthetic Liver X Receptor (LXR) inverse agonist, SR9243, and traditional Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). The focus is on their respective anti-inflammatory mechanisms, supported by available experimental data. This document aims to be a valuable resource for researchers investigating new therapeutic avenues for inflammatory diseases.
Introduction to this compound and NSAIDs
This compound is a potent and specific LXR inverse agonist. Unlike LXR agonists which activate the receptor, this compound suppresses its basal activity. The anti-inflammatory properties of this compound stem from its ability to modulate the metabolic state of macrophages, key cells in the inflammatory response. Specifically, this compound inhibits the polarization of pro-inflammatory M1 macrophages by suppressing glycolysis. This metabolic shift is mediated through the activation of the AMPK/mTOR signaling pathway. The result is a significant reduction in the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6).[1]
Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) are a long-established class of drugs with analgesic, antipyretic, and anti-inflammatory properties. Their primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, namely COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. NSAIDs can be broadly categorized into non-selective COX inhibitors (e.g., ibuprofen, aspirin, diclofenac) and selective COX-2 inhibitors (e.g., celecoxib).
Comparative Analysis of Anti-Inflammatory Effects
The following tables summarize the available quantitative data to compare the anti-inflammatory profiles of this compound and selected NSAIDs. It is important to note that the nature of the available data for this compound (inhibition of macrophage polarization and cytokine production) and NSAIDs (enzyme inhibition) is different, precluding a direct one-to-one comparison of potency in all aspects.
Table 1: In Vitro Anti-Inflammatory Activity of this compound
| Compound | Target Cell/System | Parameter Measured | Concentration | Observed Effect |
| This compound | RAW264.7 Macrophages | M1 Macrophage Polarization | 5 µM | Reduction to 27.23% of polarized cells |
| 10 µM | Reduction to 17.82% of polarized cells | |||
| 20 µM | Reduction to 14.22% of polarized cells | |||
| RAW264.7 Macrophages | mRNA expression of iNOS, TNF-α, IL-6 | 5-20 µM | Dose-dependent reduction |
Data extracted from a study on rheumatoid arthritis models.[1]
Table 2: In Vitro COX Inhibition by Selected NSAIDs
| Compound | IC50 for COX-1 (µM) | IC50 for COX-2 (µM) | COX-1/COX-2 Selectivity Ratio |
| Ibuprofen | 13 | 370 | 0.035 |
| Aspirin | 166 | >1000 | <0.166 |
| Diclofenac | 0.076 | 0.026 | 2.9 |
| Celecoxib | 82 | 6.8 | 12 |
IC50 values represent the concentration of the drug required to inhibit 50% of the enzyme's activity. A higher selectivity ratio indicates greater selectivity for COX-2.
In Vivo Anti-Inflammatory Effects
In vivo studies have demonstrated the anti-inflammatory efficacy of this compound in animal models of inflammatory diseases. In a rat model of adjuvant-induced arthritis, this compound treatment delayed the onset and reduced the severity of arthritis in a dose-dependent manner.[1] Furthermore, this compound significantly decreased the plasma levels of IL-1β and TNF-α in these animals.[1] In mouse models of nonalcoholic steatohepatitis (NASH), this compound treatment led to a significant reduction in the mRNA expression of pro-inflammatory markers such as CD68, TNF-α, IL-1β, and IL-6 in liver tissues.[2]
NSAIDs have a long history of clinical use for their anti-inflammatory effects in a variety of conditions, including rheumatoid arthritis, osteoarthritis, and acute pain. Their efficacy in reducing inflammation and pain is well-documented.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.
Signaling Pathways
Caption: Mechanism of action of this compound.
Caption: Mechanism of action of NSAIDs.
Experimental Workflow
Caption: Workflow for Cytokine ELISA.
Detailed Experimental Protocols
Macrophage Polarization Assay
Objective: To assess the effect of a test compound on the polarization of macrophages to the M1 phenotype.
Materials:
-
RAW264.7 murine macrophage cell line
-
DMEM supplemented with 10% FBS and 1% penicillin/streptomycin
-
Recombinant murine IFN-γ (Interferon-gamma)
-
Lipopolysaccharide (LPS)
-
Test compound (e.g., this compound) dissolved in a suitable vehicle (e.g., DMSO)
-
Flow cytometry antibodies: Anti-F4/80, Anti-CD86
-
Flow cytometer
Protocol:
-
Cell Culture: Culture RAW264.7 cells in complete DMEM at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed RAW264.7 cells in 6-well plates at a density of 1 x 10^6 cells/well and allow them to adhere overnight.
-
Treatment:
-
For the M1 polarization control group, treat the cells with IFN-γ (20 ng/mL) and LPS (100 ng/mL).
-
For the test groups, pre-treat the cells with various concentrations of the test compound for 1 hour before adding IFN-γ and LPS.
-
Include a vehicle control group (cells treated with the vehicle and IFN-γ/LPS) and an untreated control group (cells in media alone).
-
-
Incubation: Incubate the plates for 24 hours at 37°C and 5% CO2.
-
Cell Harvesting: After incubation, gently scrape the cells from the wells and transfer them to flow cytometry tubes.
-
Staining:
-
Wash the cells with FACS buffer (PBS with 2% FBS).
-
Incubate the cells with fluorescently labeled anti-F4/80 and anti-CD86 antibodies for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer.
-
-
Flow Cytometry Analysis: Resuspend the cells in FACS buffer and acquire data on a flow cytometer. Analyze the percentage of F4/80+CD86+ cells, which represent the M1 polarized macrophage population.
Cytokine Quantification by ELISA
Objective: To quantify the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in cell culture supernatants or plasma.
Materials:
-
Commercially available ELISA kit for the specific cytokine of interest (containing capture antibody, detection antibody, recombinant cytokine standard, streptavidin-HRP, and TMB substrate)
-
96-well ELISA plates
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay diluent (e.g., PBS with 1% BSA)
-
Stop solution (e.g., 2N H2SO4)
-
Microplate reader
Protocol:
-
Plate Coating: Coat a 96-well ELISA plate with the capture antibody diluted in coating buffer. Incubate overnight at 4°C.
-
Blocking: Wash the plate three times with wash buffer. Block the remaining protein-binding sites by adding blocking buffer to each well and incubating for 1-2 hours at room temperature.
-
Sample and Standard Incubation: Wash the plate. Add standards (serially diluted recombinant cytokine) and samples (cell culture supernatants or plasma) to the appropriate wells. Incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: Wash the plate. Add the biotinylated detection antibody to each well and incubate for 1-2 hours at room temperature.
-
Streptavidin-HRP Incubation: Wash the plate. Add streptavidin-HRP conjugate to each well and incubate for 20-30 minutes at room temperature in the dark.
-
Substrate Development: Wash the plate. Add TMB substrate to each well and incubate until a color change is observed (typically 15-30 minutes) in the dark.
-
Stopping the Reaction: Add stop solution to each well to stop the color development. The color will change from blue to yellow.
-
Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Determine the concentration of the cytokine in the samples by interpolating their absorbance values from the standard curve.
COX Enzyme Inhibition Assay
Objective: To determine the inhibitory activity of a test compound on COX-1 and COX-2 enzymes.
Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Colorimetric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)
-
Test compound (e.g., NSAID)
-
96-well microplate
-
Microplate reader
Protocol:
-
Reagent Preparation: Prepare working solutions of the enzymes, arachidonic acid, heme, and the test compound in the assay buffer.
-
Assay Setup: In a 96-well plate, set up the following reactions in triplicate:
-
100% Initial Activity Wells: Assay buffer, heme, and either COX-1 or COX-2 enzyme.
-
Inhibitor Wells: Assay buffer, heme, various concentrations of the test compound, and either COX-1 or COX-2 enzyme.
-
Background Wells: Assay buffer and heme only.
-
-
Pre-incubation: Pre-incubate the plate at room temperature for a few minutes to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid and the colorimetric probe to all wells.
-
Kinetic Measurement: Immediately measure the absorbance at a specific wavelength (e.g., 590 nm for oxidized TMPD) over time using a microplate reader in kinetic mode.
-
Data Analysis:
-
Calculate the initial reaction rates (V0) from the linear portion of the kinetic curves.
-
Subtract the background rate from all other rates.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the 100% initial activity control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., a four-parameter logistic curve) to determine the IC50 value.
-
Conclusion
This compound represents a novel approach to anti-inflammatory therapy by targeting the metabolic programming of macrophages. Its mechanism of action is distinct from that of traditional NSAIDs, which primarily act by inhibiting prostaglandin synthesis. While direct comparative potency data is limited, the available evidence suggests that this compound is a promising anti-inflammatory agent with a unique mode of action. Further research, including head-to-head preclinical and clinical studies, is warranted to fully elucidate the therapeutic potential of this compound in inflammatory diseases and to establish its relative efficacy and safety profile compared to established anti-inflammatory drugs like NSAIDs. This guide provides a foundational understanding for researchers to build upon in their exploration of next-generation anti-inflammatory therapeutics.
References
- 1. Liver X receptor inverse agonist this compound attenuates rheumatoid arthritis via modulating glycolytic metabolism of macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Liver X Receptor Inverse Agonist this compound Suppresses Nonalcoholic Steatohepatitis Intrahepatic Inflammation and Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of SR9243 and Other Metabolic Inhibitors in Oncology
For Researchers, Scientists, and Drug Development Professionals
The landscape of oncology research is increasingly focused on targeting the metabolic vulnerabilities of cancer cells. Two prominent and interconnected metabolic hallmarks of cancer are the Warburg effect (aerobic glycolysis) and de novo lipogenesis (fatty acid synthesis). This guide provides a comparative overview of SR9243, a novel Liver X Receptor (LXR) inverse agonist, and other key metabolic inhibitors that target these pathways. The information is intended to be an objective resource, supported by experimental data, to aid in the evaluation and selection of compounds for further investigation.
Introduction to Metabolic Reprogramming in Cancer
Cancer cells undergo profound metabolic reprogramming to sustain their rapid proliferation and survival. This includes an increased uptake of glucose and its conversion to lactate even in the presence of oxygen (the Warburg effect), and a heightened rate of fatty acid synthesis. These pathways provide the necessary building blocks for new membranes, signaling molecules, and energy production. Consequently, inhibiting these metabolic pathways has emerged as a promising therapeutic strategy.
This compound: A Dual Inhibitor of Glycolysis and Lipogenesis
This compound is a synthetic, potent, and selective LXR inverse agonist.[1] LXRs are nuclear receptors that play a crucial role in regulating the expression of genes involved in both glycolysis and lipogenesis.[1] By acting as an inverse agonist, this compound represses the basal activity of LXRs, leading to the downregulation of key metabolic genes.[1] This dual mechanism of action allows this compound to simultaneously inhibit both the Warburg effect and fatty acid synthesis in cancer cells.[1]
Mechanism of Action of this compound
This compound binds to LXRα and LXRβ, inducing a conformational change that promotes the recruitment of corepressor proteins. This corepressor complex then transcriptionally represses the expression of LXR target genes, including those essential for glycolysis (e.g., glucokinase, phosphofructokinase) and lipogenesis (e.g., fatty acid synthase [FASN], stearoyl-CoA desaturase-1 [SCD1]).[1] This leads to a reduction in glycolytic flux and a decrease in the production of essential fatty acids, ultimately inducing apoptosis in cancer cells. A key advantage of this compound is its selectivity for cancer cells, with minimal toxicity observed in non-malignant cells.
Comparative Analysis: this compound vs. Other Metabolic Inhibitors
This section compares the performance of this compound with other well-characterized metabolic inhibitors targeting glycolysis and fatty acid synthesis.
Glycolysis Inhibitors
Glycolysis inhibitors primarily target key enzymes in the glycolytic pathway to disrupt glucose metabolism in cancer cells.
-
2-Deoxy-D-glucose (2-DG): A glucose analog that competitively inhibits hexokinase, the first enzyme in the glycolytic pathway.
Fatty Acid Synthesis (FASN) Inhibitors
FASN is a key enzyme responsible for the synthesis of palmitate, a precursor for more complex fatty acids. FASN inhibitors block this process, leading to a depletion of fatty acids and inducing cancer cell death.
-
Orlistat: A potent inhibitor of FASN, also used clinically for the treatment of obesity.
-
C75: A synthetic FASN inhibitor that has been shown to induce apoptosis in various cancer cell lines.
Quantitative Data Presentation
The following tables summarize the quantitative data for this compound and its comparators. It is important to note that direct head-to-head comparative studies are limited. The data presented here is compiled from various studies and should be interpreted with the understanding that experimental conditions may differ.
| Inhibitor | Cancer Cell Line | IC50 Value | Citation |
| This compound | Prostate (PC3) | ~15 nM | |
| Prostate (DU-145) | ~104 nM | ||
| Colon (SW620) | ~25 nM | ||
| Colon (HT-29) | ~50 nM | ||
| Lung (HOP-62) | ~30 nM | ||
| Lung (NCI-H23) | ~80 nM | ||
| 2-DG | Glioblastoma (U-87) | ~5 mM | |
| Orlistat | Breast (SK-Br3) | ~50 µM | |
| Breast (MDA-MB-231) | 48h: 37.5 µM | ||
| Breast (MCF-7) | 48h: 45.2 µM | ||
| C75 | Melanoma (A-375) | 24h: ~80 µM | |
| Prostate (PC3) | 72h: ~20 µM | ||
| Prostate (LNCaP) | 72h: ~15 µM |
Table 1: Comparative in vitro Cytotoxicity (IC50) of Metabolic Inhibitors. IC50 values represent the concentration of the inhibitor required to reduce cell viability by 50%.
| Inhibitor | Cancer Cell Line | Target Genes/Metabolites | Effect | Citation |
| This compound | HOP-62 | Lactate, Pyruvate | Significantly Reduced | |
| PC3, HOP-62 | Hexose Phosphates | Significantly Reduced | ||
| Multiple | FASN, SCD1, SREBP1c | Downregulated | ||
| 2-DG | HOP-62 | Lactate, Pyruvate | Reduced to levels comparable to this compound | |
| Orlistat | Breast Cancer Cells | FASN, ACC, ACLY | Downregulated | |
| C75 | Melanoma (A-375) | Bcl-xL, Mcl-1 | Depleted |
Table 2: Comparative Effects on Metabolic Pathways. This table highlights the molecular effects of the inhibitors on key metabolic genes and metabolites.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of the cited findings.
Cell Viability Assay (Crystal Violet)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the metabolic inhibitor or vehicle control for the desired duration (e.g., 24, 48, or 72 hours).
-
Fixation: Gently wash the cells with PBS and then fix them with 4% paraformaldehyde for 15 minutes.
-
Staining: Stain the fixed cells with 0.5% crystal violet solution for 20 minutes.
-
Washing: Wash the plate with water to remove excess stain.
-
Solubilization: Solubilize the stain by adding a solution of 10% acetic acid or methanol to each well.
-
Quantification: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
-
RNA Extraction: Isolate total RNA from treated and control cancer cells using a suitable RNA extraction kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, cDNA template, and primers specific for the target genes (e.g., FASN, SCD1, GCK) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression between treated and control samples.
In Vivo Tumor Xenograft Study
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 1 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Treatment: Randomize the mice into treatment and control groups. Administer the metabolic inhibitor (e.g., this compound at a specific dosage and schedule) or vehicle control via a suitable route (e.g., intraperitoneal injection).
-
Tumor Measurement: Measure the tumor volume using calipers every few days.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, gene expression).
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Mechanism of this compound action via the LXR signaling pathway.
Caption: Key targets of metabolic inhibitors in cancer cells.
Caption: A typical workflow for comparing metabolic inhibitors.
Conclusion
This compound represents a promising therapeutic strategy by dually targeting the Warburg effect and de novo lipogenesis in cancer cells. Its potent anti-tumor activity and favorable safety profile in preclinical models warrant further investigation. While direct comparative data with other metabolic inhibitors is still emerging, the available evidence suggests that this compound's unique mechanism of action may offer advantages over inhibitors that target a single metabolic pathway. The data and protocols presented in this guide provide a foundation for researchers to objectively evaluate this compound and other metabolic inhibitors in the context of their specific oncology research programs. Further head-to-head studies are crucial to fully elucidate the comparative efficacy and potential clinical applications of these promising anti-cancer agents.
References
Safety Operating Guide
SR9243: Comprehensive Disposal Procedures and Safety Information
SR9243 is a potent and selective synthetic REV-ERB agonist, crucial for research in circadian rhythm and metabolism.[1][2][3] Proper handling and disposal are paramount to ensure laboratory safety and environmental protection. This document provides detailed procedures for the safe disposal of this compound, alongside essential data and a diagram of its signaling pathway.
Essential Safety and Handling Precautions
Before handling this compound, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.[4] Always handle this compound in a designated area, such as a chemical fume hood, to minimize inhalation exposure.[5] Personal Protective Equipment (PPE), including a lab coat, safety goggles with side shields, and chemical-resistant gloves, must be worn at all times.
Step-by-Step Disposal Procedures
The following procedures are based on general guidelines for hazardous chemical waste disposal and should be adapted to comply with local, state, and federal regulations.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect unadulterated or expired solid this compound in a clearly labeled, sealed container. The label should include "Hazardous Waste," the chemical name ("this compound"), and the approximate quantity.
-
Contaminated items such as weighing boats, spatulas, and disposable labware should also be placed in this container.
-
-
Liquid Waste (DMSO Solutions):
-
This compound is soluble in DMSO. Collect all solutions containing this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
The label must indicate "Hazardous Waste," "this compound in DMSO," and the estimated concentration.
-
Do not mix with other chemical waste streams unless compatibility is confirmed.
-
-
Contaminated PPE:
-
Dispose of grossly contaminated gloves and other disposable PPE as hazardous waste in the designated solid waste container.
-
2. Spill Management:
-
In case of a spill, evacuate the immediate area and ensure proper ventilation.
-
Wear appropriate PPE, including a respirator if dealing with a large amount of powdered compound.
-
For small powder spills, gently cover with an absorbent material (e.g., vermiculite or sand) and carefully sweep it into a hazardous waste container. Avoid raising dust.
-
For liquid spills (in DMSO), absorb the spill with an inert absorbent material and place it in the designated hazardous waste container.
-
Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
3. Final Disposal:
-
All waste containers must be securely sealed.
-
Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Never dispose of this compound down the drain or in the regular trash.
Quantitative Data for this compound
| Property | Value | Source |
| Molecular Formula | C31H32BrNO4S2 | |
| Molecular Weight | 626.62 g/mol | |
| Purity | ≥98% | |
| Solubility | Soluble in DMSO (up to 20 mg/mL or 31.92 mM) | |
| Storage (Solid) | Store at +4°C | |
| Storage (Stock Solution) | -80°C for up to 2 years; -20°C for up to 1 year | |
| CAS Number | 1613028-81-1 |
Mechanism of Action: REV-ERB Signaling Pathway
This compound acts as an agonist for the nuclear receptors REV-ERBα and REV-ERBβ. These receptors are key transcriptional repressors involved in regulating circadian rhythms and metabolic pathways. Upon binding of this compound, REV-ERB recruits the NCoR (Nuclear Receptor Corepressor) complex, leading to the repression of its target genes. This includes genes involved in inflammation (e.g., NLRP3, IL-1β) and lipid metabolism.
References
- 1. Pharmacological and Genetic Modulation of REV-ERB Activity and Expression Affects Orexigenic Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of REV-ERB in NASH - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological Targeting the REV-ERBs in Sleep/Wake Regulation | PLOS One [journals.plos.org]
- 4. healthservice.hse.ie [healthservice.hse.ie]
- 5. capitalresin.com [capitalresin.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
